Lirimilast

Catalog No.
S533279
CAS No.
329306-27-6
M.F
C17H12Cl2N2O6S
M. Wt
443.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Lirimilast

CAS Number

329306-27-6

Product Name

Lirimilast

IUPAC Name

[3-(carbamoylamino)-2-(2,4-dichlorobenzoyl)-1-benzofuran-6-yl] methanesulfonate

Molecular Formula

C17H12Cl2N2O6S

Molecular Weight

443.3 g/mol

InChI

InChI=1S/C17H12Cl2N2O6S/c1-28(24,25)27-9-3-5-11-13(7-9)26-16(14(11)21-17(20)23)15(22)10-4-2-8(18)6-12(10)19/h2-7H,1H3,(H3,20,21,23)

InChI Key

YPFLFUJKZDAXRA-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

BAY 19-8004, BAY-19-8004, BAY19-8004

Canonical SMILES

CS(=O)(=O)OC1=CC2=C(C=C1)C(=C(O2)C(=O)C3=C(C=C(C=C3)Cl)Cl)NC(=O)N

The exact mass of the compound Lirimilast is 441.9793 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Sulfur Acids - Sulfonic Acids - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Lirimilast at a Glance

Author: Smolecule Technical Support Team. Date: February 2026

Lirimilast (also known as BAY 19-8004) is characterized in scientific research as a potent, selective, and orally active phosphodiesterase-4 (PDE4) inhibitor [1] [2].

The core mechanism of PDE4 inhibitors like this compound involves blocking the PDE4 enzyme, which degrades cyclic adenosine monophosphate (cAMP) [3] [4]. This leads to increased intracellular cAMP levels, modulating the expression of various pro-inflammatory and anti-inflammatory mediators and resulting in anti-inflammatory effects [3] [5].

Quantitative Data Profile

The table below summarizes the key quantitative data available for this compound from chemical supplier databases:

Parameter Detail
CAS Number 329306-27-6 [1] [2]
Molecular Formula C₁₇H₁₂Cl₂N₂O₆S [1] [2]
Molecular Weight 443.26 g/mol [1] [2]
Primary Target Phosphodiesterase-4 (PDE4) [1] [2]
Reported IC₅₀ (PDE4) 49 nM [1] [2] (also reported as 42 nM [2])
Research Applications Asthma, Chronic Obstructive Pulmonary Disease (COPD) [1] [2]
Key Property Anti-inflammatory [1] [2]

Mechanism of Action in Inflammatory Pathways

The following diagram illustrates the proposed intracellular mechanism by which this compound, as a PDE4 inhibitor, is believed to exert its anti-inflammatory effects.

Proposed intracellular anti-inflammatory mechanism of this compound.

Reported Experimental Findings

Available data from commercial sources summarize the following experimental observations, though detailed methodologies are not provided:

  • In Vitro Data: this compound was reported to be 5-fold more effective than Cilomilast and equipotent with another inhibitor, CDP-840, in assays using freshly prepared PDE4 from human polymorphonuclear leukocytes (PMNL) [2].
  • In Vivo Data: In a rat model of lung neutrophilic inflammation, this compound was found to be 3-fold more potent than Cilomilast. The compound was noted as orally active in guinea-pigs at 3 mg/kg and in primates at 0.1 mg/kg/day, suggesting a potentially good therapeutic ratio [2].

Research Considerations

  • Information Source: The available data comes primarily from commercial chemical supplier catalogs for research purposes [1] [2]. The information is foundational but lacks the depth of a peer-reviewed publication.
  • Comparison to Marketed PDE4 Inhibitors: Apremilast (Otezla) is an FDA-approved oral PDE4 inhibitor for treating plaque psoriasis, psoriatic arthritis, and oral ulcers of Behçet's disease [6] [7] [8]. While both are PDE4 inhibitors, this compound appears to have been investigated primarily for respiratory conditions like asthma and COPD [1] [2].
  • Information Gaps: Based on the search results, detailed experimental protocols, comprehensive pharmacokinetic data, and full toxicological profiles for this compound are not publicly available. Further investigation in scientific journals or patent databases would be required.

References

The Core Mechanism of Action of PDE4 Inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

PDE4 inhibitors produce their therapeutic effect by targeting a specific enzyme pathway within cells. The diagram below illustrates this core signaling pathway.

G A Inflammatory Stimulus B Adenylate Cyclase (AC) A->B activates D cAMP B->D converts C ATP C->D E PDE4 Enzyme D->E substrate for G PKA Activation D->G elevated levels activate F AMP (Inactive) E->F hydrolyzes to H Inhibition of Inflammatory Mediators G->H

PDE4 Inhibition Increases Intracellular cAMP, Suppressing Inflammation

The primary biochemical interaction involves highly selective inhibition of the PDE4 enzyme, a major cAMP-metabolizing enzyme in immune and pro-inflammatory cells [1]. The key steps are:

  • cAMP Degradation Pathway: PDE4 normally breaks down cyclic AMP (cAMP) to an inactive form (AMP), limiting the anti-inflammatory signals within the cell [1].
  • Therapeutic Intervention: PDE4 inhibitors bind to the enzyme, blocking this degradation pathway [1].
  • Downstream Effects: Accumulated intracellular cAMP activates Protein Kinase A (PKA), which subsequently phosphorylates and suppresses the transcription of key pro-inflammatory cytokines (e.g., TNF-α, IL-17, IL-23) and promotes anti-inflammatory mediators [1] [2]. The final result is broad suppression of inflammation.

Technical & Experimental Data

This section summarizes the core quantitative data and methodologies for studying PDE4 inhibitor pharmacology.

Table 1: Key Biochemical and Pharmacokinetic Parameters of a Representative PDE4 Inhibitor (Roflumilast)

Parameter Description / Value Significance / Note
Target Specificity Highly selective for PDE4 (Classes A, B, C, D); inactive against PDE1, 2, 3, 5, 7 [1]. Underlies therapeutic effect and reduced off-target side effects.
Primary Metabolite Roflumilast N-oxide (active) [1]. Formed by CYP3A4 and CYP1A2; contributes significantly to overall efficacy.
Bioavailability ~80% (oral) [1]. Indicates good absorption.
Protein Binding Roflumilast: ~99%; N-oxide metabolite: ~97% [1]. High binding may limit dialysis efficacy in overdose [1].
Elimination Half-life Roflumilast: 17 hrs; N-oxide metabolite: 30 hrs [1]. Supports once-daily dosing regimen.

Experimental Protocols for Mechanism Confirmation Researchers use several methods to elucidate and confirm the mechanism of action for compounds like Lirimilast.

  • Direct Biochemical Methods

    • Purpose: To physically confirm direct binding to the PDE4 enzyme and measure inhibitory potency.
    • Protocol: A labeled version of the drug candidate (e.g., radiolabeled or fluorescently tagged) is incubated with the purified PDE4 enzyme. Binding is traced and quantified using techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC). Enzyme activity is measured by monitoring the conversion of a cAMP substrate to AMP [3].
  • Cellular Functional Assays

    • Purpose: To verify the functional biological consequence of PDE4 inhibition in a relevant cellular system.
    • Protocol: Immune cells (e.g., human peripheral blood mononuclear cells - PBMCs) are stimulated with an inflammatory agent (e.g., Lipopolysaccharide - LPS) in the presence of the drug. The accumulation of intracellular cAMP is measured by ELISA or Radioimmunoassay (RIA). The suppression of downstream inflammatory cytokines (TNF-α, IL-17, etc.) is quantified from the cell supernatant using ELISA [2].
  • Omics-Based & Computational Methods

    • Transcriptomics/Proteomics: The drug's effect on the global gene or protein expression profile in target cells is analyzed and compared to databases of profiles for drugs with known mechanisms to hypothesize its MOA [3].
    • Reverse Genetics: Techniques like CRISPR-Cas9 knockdown are used to identify genes essential for the drug's pharmacological effect, helping to validate the target pathway [3].

Research and Development Context

  • Clinical Safety Monitoring: For drugs in this class, long-term clinical trials focus on adverse events of special interest (AESIs). These typically include major adverse cardiac events (MACE), thrombotic events, malignancies, serious infections, and new or worsening depression. Data is often reported as exposure-adjusted incidence rates per 100 patient-years for accurate risk assessment [2].
  • Regulatory Evaluation: The effectiveness of risk minimization programs associated with a drug's use is assessed by regulatory agencies. The RIMES statement is a 43-item checklist used to standardize the evaluation of such programs, ensuring that design, implementation, and context are properly reported [4].

References

PDE4 Inhibitors: Mechanism of Action

Author: Smolecule Technical Support Team. Date: February 2026

Phosphodiesterase-4 (PDE4) is an enzyme that breaks down cyclic adenosine monophosphate (cAMP) into AMP. By inhibiting PDE4, these drugs increase intracellular cAMP levels [1] [2]. Elevated cAMP activates protein kinase A (PKA), which in turn suppresses the transcription of pro-inflammatory cytokines [1] [2] [3]. PDE4 is a key upstream regulator of multiple immune pathways, including those involving Type I (e.g., TNF-α, IFN-γ), Type II (e.g., IL-4, IL-13), and Type III (e.g., IL-17, IL-23) cytokines [1] [2].

The following diagram illustrates this central signaling pathway.

G A Inflammatory Stimulus PDE4 PDE4 Enzyme A->PDE4  Upregulates cAMP cAMP PDE4->cAMP  Degrades PKA PKA Activation cAMP->PKA  Elevates & Activates AntiInflam Anti-inflammatory Effects PKA->AntiInflam Cytokines Pro-inflammatory Cytokine Production PKA->Cytokines  Suppresses

Structural Basis of PDE4 Inhibitor Potency

The potency of a PDE4 inhibitor is largely determined by how well its molecular structure mimics the natural cAMP substrate when binding to the enzyme's active site [1] [2]. The active site uses three key "anchor points" to hold cAMP: a metal ion site, a conserved glutamine residue, and a structured water molecule that stabilizes the bond [2].

The table below compares three FDA-approved dermatologic PDE4 inhibitors based on their binding characteristics.

Inhibitor Binding Affinity (IC₅₀) Key Structural Features Contact Points with PDE4* Clinical Formulation
Roflumilast 0.7 nM [1] [2] Most closely mimics cAMP structure [1] [2] 3 (Metal, Glutamine, Water) [2] Topical cream/foam [1] [2]
Apremilast 0.14 μM [1] [2] ~90° molecular bend directing part of structure away from catalytic site [2] 2 (Metal, Glutamine) [2] Oral tablet [1] [2]
Crisaborole 0.75 μM [1] [2] Contains a boron atom; most dissimilar to cAMP [2] 1 (Metal) [2] Topical ointment [1] [2]

The number of key anchor points (Metal ion, Conserved Glutamine, Structured Water) utilized during binding [2].

This "3-2-1" rule of contact points explains the dramatic differences in binding strength. Roflumilast, utilizing all three points, is over 1,000-fold more potent than crisaborole in inhibiting PDE4 [1] [2].

Experimental Pathways in PDE4 Research

Research into the mechanisms of PDE4 inhibitors, particularly in immune cells, involves several key experimental pathways. A 2021 study on roflumilast-N-oxide (RNO) in splenic CD4+ T cells provides a good example of such a workflow [4].

G Start Isolate Splenic CD4+ T Cells Treat Treat with PDE4 Inhibitor (e.g., Roflumilast-N-oxide) Start->Treat Stimulate Stimulate with anti-CD3/CD28 antibody Treat->Stimulate AnalyzeProt Protein Analysis (Western Blot) Stimulate->AnalyzeProt AnalyzePath Pathway-Focused Experiments AnalyzeProt->AnalyzePath If pathway shows significant change MeasureProlif Measure T-cell Proliferation & IL-2 production AnalyzePath->MeasureProlif Result Key Finding: NFAT Pathway Disrupted • ↑ IP3R expression • ↓ Calcineurin activity • ↓ IL-2 production • ↓ T-cell proliferation MeasureProlif->Result

The key finding from this workflow was that the PDE4 inhibitor did not affect the initial T-cell receptor (TCR) signal but suppressed T-cell proliferation by disrupting the NFAT pathway. It did this by increasing inositol trisphosphate receptor (IP3R) expression and reducing calcineurin activity, ultimately decreasing the production of IL-2, a critical growth factor for T-cells [4].

Broader Therapeutic Potential & Clinical Considerations

PDE4 inhibition is being investigated for applications far beyond respiratory and dermatologic diseases.

  • Liver Pathophysiology: PDE4 is implicated in liver inflammation, fibrosis, and apoptosis. Inhibitors show promise in reducing the activation of hepatic stellate cells (key in fibrosis) and protecting against hepatocyte death in conditions like non-alcoholic steatohepatitis (NASH) [5].
  • Neurodegenerative Disorders: In the central nervous system, PDE4 regulates cognitive processes and synaptic plasticity. Dysregulation of PDE4 activity is linked to Alzheimer's and Parkinson's diseases, making it a target for modulating neuroinflammation and neuronal apoptosis [6].
  • Vascular Diseases: Given the role of inflammation in vascular pathologies, PDE4 inhibitors are being explored for potential protective effects in these conditions, though the mechanisms are still under investigation [3].

A primary challenge in developing systemically administered PDE4 inhibitors has been managing adverse effects, particularly gastrointestinal (nausea, vomiting, diarrhea) [1] [3]. Strategies to mitigate this include developing topical formulations (e.g., roflumilast cream) to minimize systemic exposure and designing highly selective inhibitors for specific PDE4 subtypes (e.g., PDE4B/D) to improve the therapeutic window [1] [2].

Summary for Researchers

While specific data on Lirimilast is limited, the field of PDE4 inhibitor research is defined by:

  • A Clear Mechanism: Centered on elevating cAMP to broadly suppress pro-inflammatory pathways [1] [2].
  • Structure-Driven Potency: Binding affinity and selectivity are directly determined by molecular interactions with the PDE4 active site, with roflumilast representing the current high point of this design principle [1] [2].
  • A Broad Therapeutic Horizon: Potential applications extend into metabolic, neurodegenerative, and fibrotic diseases [5] [6] [3].
  • An Evolving Safety Profile: Newer topical and selective inhibitors are overcoming the historical limitation of GI-related adverse events [1] [2].

References

Lirimilast Physicochemical & Solubility Data

Author: Smolecule Technical Support Team. Date: February 2026

Property Value
Molecular Formula C₁₇H₁₂Cl₂N₂O₆S [1] [2]
Molecular Weight 443.26 g/mol [1] [2]
CAS Number 329306-27-6 [1] [2]
DMSO Solubility (In Vitro) ~100 mg/mL (~225.60 mM) [1]
PDE4 Inhibition (IC₅₀) 49 nM [1] [2]

Detailed Experimental Solubility Protocol

For researchers preparing Lirimilast solutions, the following methodology provides a reliable protocol.

Protocol: DMSO Solubility Assessment via NMR [3] [4]

  • Sample Preparation: Dissolve the this compound powder in DMSO-d₆ at room temperature with vigorous shaking to achieve a target stock concentration of 100 mM.
  • Equilibration & Storage: Allow the prepared solution to stand overnight at room temperature. Subsequently, store it at -20°C for long-term preservation.
  • Dilution for Analysis: Thaw the stock solution and keep it at room temperature overnight before use. Prepare a diluted working solution with a target concentration of 1 mM in DMSO-d₆.
  • NMR Quantification: Perform ¹H NMR experiments at 298 K. Use an internal standard method, such as the ERETIC2 software based on the PULCON method, for accurate concentration quantification by integrating the NMR peaks. The experimental error for solubility determination is typically around 50 μM [3] [4].

DMSO Solubility Context & Model

In pharmaceutical research, the definition of "soluble" depends on the application. For fragment-based screening, a threshold of 1 mM is commonly used to classify a compound as soluble, whereas for preparing stock solutions, a higher threshold of 10 mM is often applied [3] [4]. This compound's solubility of 225 mM in DMSO far exceeds both these thresholds.

Machine learning models have been developed to predict DMSO solubility. These models use support vector classification and fragment descriptors to help identify compounds with potential solubility issues early in the drug discovery process [3] [5].

Biological Context: this compound as a PDE4 Inhibitor

This compound is a potent, selective, and orally active phosphodiesterase 4 (PDE4) inhibitor [1] [2]. PDE4 is an enzyme that breaks down the intracellular second messenger, cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, this compound increases cAMP levels in cells, which leads to downstream anti-inflammatory effects [1]. This mechanism is relevant for the treatment of inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD) [1] [2].

The diagram below illustrates the signaling pathway through which this compound exerts its anti-inflammatory effects.

G This compound This compound PDE4 PDE4 This compound->PDE4 Inhibits cAMP cAMP PDE4->cAMP Degrades PKA PKA cAMP->PKA Activates Inflammatory Mediators Inflammatory Mediators PKA->Inflammatory Mediators Suppresses Anti-inflammatory Effects Anti-inflammatory Effects Inflammatory Mediators->Anti-inflammatory Effects Leads to

> this compound inhibits PDE4, increasing cAMP levels and activating PKA, which suppresses inflammatory mediators to produce anti-inflammatory effects.

Important Research-Use-Only Notice

Please note that the information provided is strictly for research and development purposes. This compound and the described solvents are not for human or veterinary use [1] [2].

References

Core Mechanism of Action of a PDE4 Inhibitor

Author: Smolecule Technical Support Team. Date: February 2026

Apremilast is an orally administered small-molecule inhibitor of PDE4. Its primary mode of action is summarized in the table below.

Aspect Description
Molecular Target Phosphodiesterase 4 (PDE4) enzyme [1].
Primary Action Inhibits PDE4, preventing the degradation of intracellular cyclic adenosine monophosphate (cAMP) [1].
Key Downstream Effects Increases intracellular cAMP levels. This leads to the modulation of a network of pro-inflammatory and anti-inflammatory mediators [1].
Overall Effect Broad anti-inflammatory activity without significant immunosuppression [1].

The increased cAMP level modulates the immune response through two primary transcriptional pathways:

  • Activation of PKA-CREB/ATF-1 pathway: This leads to increased expression of anti-inflammatory cytokines [1].
  • Inhibition of NF-κB pathway: This suppresses the transcription of pro-inflammatory cytokines [1].

The following diagram illustrates this core signaling pathway.

G PDE4 PDE4 Enzyme cAMP cAMP PDE4->cAMP Inhibits PKA PKA Activation cAMP->PKA Activates NFkB NF-κB cAMP->NFkB Suppresses CREB CREB/ATF-1 PKA->CREB Phosphorylates AntiInf Anti-inflammatory Cytokines (e.g., IL-10) CREB->AntiInf Upregulates ProInf Pro-inflammatory Cytokines (TNF-α, IL-17, IL-23, IFN-γ) NFkB->ProInf Downregulates

core mechanism of PDE4 inhibitors modulating cytokine production.

Targeted Cytokines and Clinical Implications

Through the above mechanism, Apremilast regulates a wide array of inflammatory mediators. The table below summarizes key cytokines affected in different immune-mediated inflammatory skin diseases, which illustrates the potential breadth of action for a PDE4 inhibitor [1].

Cytokine/Chemokine Effect of PDE4 Inhibition Role in Disease Pathogenesis
TNF-α Decreased A key driver of inflammation in psoriasis and psoriatic arthritis [1].
IL-17/IL-23 Decreased Critical axis in the pathogenesis of psoriasis [1].
IFN-γ Decreased Key cytokine in vitiligo pathogenesis [1].
CXCL9/CXCL10 Decreased Chemokines induced by IFN-γ, responsible for recruiting cytotoxic T cells in vitiligo [1].
IL-10 Increased An anti-inflammatory cytokine [1].

Suggestions for Further Research

To find the specific information you need on Lirimilast, I suggest you try the following approaches:

  • Search specialized databases: Use platforms like PubMed, Google Scholar, or the USPTO Patent database. Searching for "this compound PDE4 inhibitor" in these repositories may lead to primary research articles or patent documents containing the experimental data and protocols you require.
  • Review related mechanisms: The inflammatory pathways and mechanisms described for Apremilast and other PDE4 inhibitors are highly relevant. Understanding the "inflammaging" process—chronic, low-grade inflammation in aging—could also provide valuable context, as it involves similar pathways like NF-κB and NLRP3 inflammasome activation [2] [3] [4].

References

Pharmacology and Mechanism of Action

Author: Smolecule Technical Support Team. Date: February 2026

Roflumilast is an oral, once-daily selective inhibitor of phosphodiesterase-4 (PDE4) [1] [2].

  • Target and Mechanism: PDE4 is the primary PDE isoenzyme in inflammatory cells. By inhibiting PDE4, roflumilast prevents the breakdown of intracellular cyclic adenosine monophosphate (cAMP). Elevated cAMP levels bring about a range of anti-inflammatory effects within cells critical to COPD pathogenesis [1] [2].
  • Key Anti-inflammatory Effects: These include the decreased release of inflammatory mediators from neutrophils, suppression of cytokine production, decreased expression of cell surface markers, and inhibition of apoptosis [1].
  • Pharmacokinetics: The table below summarizes key pharmacokinetic parameters [1].
Parameter Profile
Bioavailability ~80% [1]
Time to Cmax (Parent drug) ~1 hour (range: 0.5-2 hours) [1]
Time to Cmax (Active Metabolite) ~8 hours (range: 4-13 hours) [1]
Protein Binding ≥97% [1]
Half-Life ~17 hours [1]
Key Metabolic Pathways Cytochrome P450 (CYP) isoenzymes 1A2 and 3A4 [1]
Renal Impairment Dosing No adjustment required [1]
Hepatic Impairment Dosing Contraindicated in moderate to severe impairment (Child-Pugh B or C) [2]

The following diagram illustrates the proposed mechanism of action of Roflumilast in COPD:

G Roflumilast Roflumilast PDE4 PDE4 Roflumilast->PDE4 Inhibits cAMP cAMP PDE4->cAMP Hydrolyzes PKA PKA cAMP->PKA Activates InflammatoryMediators Inflammatory Mediators (e.g., Cytokines) PKA->InflammatoryMediators Suppresses Release of ImmuneCells Inflammatory Cell Activation (Neutrophils, Macrophages, etc.) PKA->ImmuneCells Reduces Activation of

Figure 1: Proposed molecular mechanism of Roflumilast. By inhibiting PDE4, it increases intracellular cAMP, leading to reduced inflammation. [1] [2]

Clinical Efficacy Data from Key Trials

The efficacy of roflumilast has been evaluated in multiple Phase III and IV randomized, double-blind, placebo-controlled trials. The primary patient population in these studies had severe to very severe COPD (FEV1 ≤50% predicted) and were often characterized by chronic bronchitis and a history of exacerbations [1].

The table below summarizes the outcomes on lung function and exacerbation rates from pivotal clinical trials.

Study Identifier Patient Population & Background Therapy Treatment Groups Change in Pre-BD FEV1 vs. Placebo (mL) Effect on Moderate/Severe Exacerbations
M2-124 [1] Severe/very severe COPD, chronic bronchitis, history of exacerbations Roflumilast 500 µg QD (n=766) vs. Placebo (n=759) +39† Rate reduced by 15%*
M2-125 [1] Severe/very severe COPD, chronic bronchitis, history of exacerbations Roflumilast 500 µg QD (n=773) vs. Placebo (n=798) +58‡ Rate reduced by 18%#
M2-127 [1] Moderate COPD (FEV1 40-70%) Roflumilast + Salmeterol (n=467) vs. Placebo + Salmeterol (n=468) +49‡ Rate reduced by 40%#
M2-128 [1] Moderate COPD (FEV1 40-70%), background Tiotropium Roflumilast + Tiotropium (n=372) vs. Placebo + Tiotropium (n=372) +80‡ Rate reduced by 27%
REACT [1] Severe/very severe COPD, on appropriate combination treatment Roflumilast + LABD* (n=...) vs. Placebo + LABD (n=...) Data not specified in source Significant reduction in exacerbations

LABD: Long-Acting Bronchodilator. Statistical significance: † P<0.0001, ‡ P<0.0001, * P<0.05, # P<0.0001.

Safety and Tolerability Profile

Roflumilast's safety profile is characterized by a distinct set of adverse reactions that are not typically associated with bronchodilators [2].

  • Contraindications: It is contraindicated in patients with moderate to severe liver impairment (Child-Pugh B or C) [2].
  • Warnings and Precautions:
    • Psychiatric Effects: Treatment is associated with an increase in insomnia, anxiety, depression, and suicidal thoughts. Patients should be monitored for the emergence or worsening of these conditions [2].
    • Weight Loss: Significant weight loss (5-10% of body weight) is common. Patients' weight should be monitored regularly [2].
    • Not a Bronchodilator: Roflumilast is not for the relief of acute bronchospasm [2].
  • Common Adverse Reactions: The most frequent adverse reactions (≥2% and greater than placebo) from controlled clinical trials are listed below [2].
Adverse Reaction Roflumilast (n=...) Placebo (n=...)
Diarrhea 9.5% 2.7%
Weight Loss 7.5% 2.1%
Nausea 4.7% 1.4%
Headache 4.4% 2.1%
Back Pain 3.2% 2.2%
Insomnia 2.4% 1.0%
Dizziness 2.1% 1.1%
Decreased Appetite 2.1% 0.4%

Source: [2].

Research and Clinical Practice Considerations

  • Place in Therapy: Roflumilast is a guideline-recommended option to reduce exacerbations in a specific COPD phenotype: patients with severe to very severe COPD (FEV1 ≤50%), associated with chronic bronchitis, and a history of exacerbations [1] [2]. Evidence supports its use as part of a combination regimen with long-acting bronchodilators [1].
  • Drug Interactions: Coadministration with strong CYP450 enzyme inducers (e.g., rifampicin, phenobarbital, carbamazepine, phenytoin) is not recommended, as they decrease roflumilast exposure and may reduce efficacy [2].

References

A Framework for Your Lirimilast Protocol

Author: Smolecule Technical Support Team. Date: February 2026

While specific details for Lirimilast are unavailable, you can structure your protocol based on standard in vitro pharmacological research practices. The table below outlines core experiments you would likely need to design and the general purpose of each.

Experiment / Component Typical Purpose in Pharmacological Research
Dose-Response Study To determine the potency (IC50/EC50) of this compound and establish its effective concentration range [1].
Cell Viability Assay To assess the cytotoxic effects of this compound on target and non-target cells (e.g., using MTT or similar assays).
Target Enzyme/Receptor Binding To directly measure the binding affinity and inhibition of Phosphodiesterase 4 (PDE4) by this compound.
Cytokine Profiling To evaluate the effect of this compound on the production and secretion of inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6).
Cell Culture System To maintain the relevant cell lines (e.g., immune cells like macrophages or T-cells) used for testing [2] [3] [4].
Signaling Pathway Analysis To investigate the downstream molecular effects of PDE4 inhibition (e.g., on cAMP levels, PKA activation, and NF-κB signaling).

Visualizing a Generic Signaling Pathway Study Workflow

For a pathway analysis experiment, the workflow often follows a logical sequence from cell preparation to data interpretation. The diagram below illustrates this general process, which you can adapt for studying this compound's effects.

In Vitro Signaling Pathway Analysis Workflow start Cell Seeding and Culture treatment Compound Treatment (e.g., this compound) start->treatment stimulation Cell Stimulation (if required) treatment->stimulation harvest Cell Harvest stimulation->harvest protein Protein Extraction harvest->protein analysis Downstream Analysis protein->analysis data Data Interpretation analysis->data western Western Blot analysis->western Protein Level pcr qRT-PCR analysis->pcr mRNA Level elisa ELISA analysis->elisa Secreted Factors

A Note on Dose-Response Experiments

Since dose-response studies are central to characterizing a compound's activity, here are some key considerations based on general best practices [5] [1]:

  • Concentration Range: Use a broad range of concentrations (e.g., from picomolar to micromolar) that you can narrow down in subsequent experiments.
  • Data Fitting: The Four-Parameter Logistic (4PL) model is commonly used to fit dose-response data and determine the IC50/EC50 value [1].
  • Replicates: Always perform experiments with multiple biological and technical replicates (e.g., n ≥ 3) to ensure statistical significance and reproducibility.

References

Available Pharmacological Data for Lirimilast

Author: Smolecule Technical Support Team. Date: February 2026

Parameter Value Context / Note
PDE4 IC₅₀ 49 nM [1] In vitro enzyme inhibition.
In vivo Oral Dose (Guinea Pig) 3 mg/kg [1] Dose shown to be orally active; detailed efficacy and pharmacokinetic data not provided.
In vivo Oral Dose (Primate) 0.1 mg/kg/day [1] Provided for cross-species comparison.

Proposed Experimental Protocol for Efficacy & PK Studies

Since a full protocol for Lirimilast is not available, the following is a synthesis based on standard practices and methodologies from closely related studies in guinea pigs [2] [3]. This can serve as a template for designing your own experiments.

1. Study Design and Animals

  • Design: Randomized, controlled, and blinded study. A crossover design with adequate washout periods is optimal for pharmacokinetic studies [2].
  • Animals: Use healthy, adult Dunkin Hartley guinea pigs (a common strain in research). Specify sex and weight range (e.g., male, 300-500 g) [3]. House animals under standard conditions with ad libitum access to food and water, supplemented with Vitamin C.
  • Groups: Animals should be randomly allocated into groups:
    • Treatment groups: Multiple doses of this compound (e.g., 1, 3, and 10 mg/kg) to establish a dose-response relationship.
    • Vehicle control group: Receives the formulation without the active drug.
    • Positive control group (if applicable).

2. Drug Formulation and Administration

  • Formulation: Prepare this compound in a vehicle suitable for oral gavage. Based on common practice in pharmaceutical research, a possible vehicle is a solution of 5% DMSO, 30% PEG300, 5% Tween 80, and 60% saline or PBS [1]. The formulation must be stable and homogenous.
  • Administration: Administer via oral gavage once daily for the study duration. The volume administered should be calculated based on the animal's most recent body weight (e.g., 2-5 mL/kg).

3. Pharmacokinetic (PK) Assessment

  • Dosing: Administer a single oral dose of this compound (e.g., 3 mg/kg) to a dedicated PK group [3].
  • Blood Collection: Collect blood samples via a central venous catheter or serial sparse sampling from the lateral saphenous vein at predetermined time points: pre-dose (0 h) and at 0.5, 1, 2, 4, 8, 12, and 24 hours post-administration [2] [3].
  • Sample Processing: Centrifuge blood samples to obtain plasma and store at -80°C until analysis.
  • Bioanalysis: Quantify this compound plasma concentrations using a validated method such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or tandem mass spectrometry (LC-MS/MS) [3].
  • PK Analysis: Use non-compartmental analysis to calculate key parameters: C~max~ (maximum plasma concentration), T~max~ (time to C~max~), t~1/2~ (terminal half-life), AUC (area under the concentration-time curve), and oral bioavailability if an IV group is included [3].

4. Efficacy Assessment (Anti-inflammatory / Appetite Stimulation)

  • Body Weight: Measure and record the body weight of each animal daily at a consistent time [2].
  • Feed Intake: Weigh food hoppers daily to calculate daily feed intake (g/animal/day) [2].
  • Fecal Output: Collect and weigh feces daily over a 24-hour period as a non-invasive indicator of gastrointestinal motility [2].
  • Clinical Scoring: Implement a clinical scoring system for signs of inflammation or disease if modeling a specific condition.

5. Data Analysis

  • Compare PK parameters and efficacy endpoints (weight gain, feed intake, fecal output) between treatment and control groups using appropriate statistical tests (e.g., repeated-measures ANOVA for longitudinal data, followed by post-hoc tests). A significance level of p < 0.05 is typically used.

This compound Signaling Pathway and Experimental Workflow

To clarify the proposed mechanism and experimental structure, the following diagrams outline the theoretical signaling pathway of this compound and the overall workflow for a pharmacokinetic and efficacy study.

G cluster_pathway Proposed this compound Anti-inflammatory Signaling Pathway cluster_workflow PK & Efficacy Study Workflow PDE4 PDE4 Enzyme cAMP cAMP ↑ PDE4->cAMP Decreased Hydrolysis This compound This compound (PDE4 Inhibitor) This compound->PDE4 Inhibits PKA PKA Activation cAMP->PKA Activates NFkB Inhibition of NF-κB & Inflammatory Transcription PKA->NFkB Outcome Reduced Inflammation NFkB->Outcome Start Study Protocol Finalization AnimalPrep Animal Preparation & Randomization Start->AnimalPrep DrugAdmin Oral Administration of this compound AnimalPrep->DrugAdmin SampleCollect Blood Sample Collection DrugAdmin->SampleCollect EfficacyMeasure Efficacy Measurements (Body Weight, Feed Intake) DrugAdmin->EfficacyMeasure Daily for 5+ Days PKAnalysis PK Sample Analysis & Parameter Calculation SampleCollect->PKAnalysis DataAnalysis Data Analysis & Interpretation PKAnalysis->DataAnalysis EfficacyMeasure->DataAnalysis

Important Considerations for Researchers

  • Critical Data Gaps: The available data is insufficient for direct application. Crucial parameters like the complete pharmacokinetic profile (half-life, C~max~, AUC), the optimal dosing frequency, safety margin, and detailed efficacy data in disease models for guinea pigs are missing [1].
  • Vehicle and Formulation: The vehicle proposed is for research purposes only and its suitability for repeated dosing, palatability, and impact on bioavailability must be empirically determined [1].
  • Analytical Method: A specific and sensitive bioanalytical method (e.g., LC-MS/MS) for quantifying this compound in guinea pig plasma must be developed and validated.
  • Safety and Efficacy: This protocol is proposed for research purposes only. Safety and efficacy studies are a necessary next step for the rational use of any new drug in this species [3].

References

Lirimilast Application Notes & Protocols

Author: Smolecule Technical Support Team. Date: February 2026

1. Compound Overview & Biological Activity

Lirimilast (also known as BAY 19-8004) is a potent, selective, and orally active phosphodiesterase-4 (PDE4) inhibitor with an IC₅₀ value of 49 nM [1] [2]. It has demonstrated potent anti-inflammatory properties and is a candidate for research into asthma and chronic obstructive pulmonary disease (COPD) [1] [3] [2]. In vitro, it has been reported to be five times more potent than Cilomilast [1]. In vivo, it shows oral efficacy in guinea pigs at 3 mg/kg and in primates at 0.1 mg/kg/day, suggesting a good therapeutic ratio [1] [2].

2. Physicochemical & Safety Data

Before handling, please review the following key properties and safety information.

Parameter Specification / Value
CAS Number 329306-27-6 [1]
Molecular Formula C₁₇H₁₂Cl₂N₂O₆S [1]
Molecular Weight 443.26 g/mol [1] [2]
Appearance White to off-white solid powder [1] [2]
Purity ≥98% [1]
Storage (Powder) -20°C for 3 years [1] [2]
GHS Hazard Statements H302 (Harmful if swallowed) [4]
H410 (Very toxic to aquatic life with long-lasting effects) [4]

3. Stock Solution Preparation & Formulation

The following table summarizes the standard preparation methods for this compound stock solutions. This product is for research use only, not for human use.

Application Formulation Preparation Method Notes

| In Vitro Stock Solution [1] [2] | 100 mg/mL in DMSO | Dissolve 100 mg of this compound in 1 mL of DMSO. | - Concentration: ~225.60 mM [1].

  • Hygroscopic DMSO may impact solubility; use newly opened containers [2].
  • Aliquot and store at -80°C for 6 months or -20°C for 1 month to avoid repeated freeze-thaw cycles [2]. | | In Vivo Injection (Example) [1] | 2.5 mg/mL ready-to-use solution | 1. Prepare a 25 mg/mL DMSO stock solution.
  • Mix 100 µL of stock with 900 µL of corn oil.
  • Mix well to obtain a clear or suspension solution. | - Uses "Injection Formulation 3: DMSO: Corn oil = 10:90". Always test a minute amount with your chosen formulation to avoid sample loss [1]. | | In Vivo Oral Administration (Example) [1] | 2.5 mg/mL suspension | 1. Prepare a 0.5% CMC Na (carboxymethylcellulose sodium) solution.
  • Add 250 mg of this compound to 100 mL of the 0.5% CMC Na solution.
  • Mix to make a uniform suspension. | - Use freshly prepared formulations for optimal in vivo results [1]. |

4. Key Experimental Protocols

Protocol 1: Assessing Anti-inflammatory Effects via PDE4 Inhibition

This protocol outlines the use of this compound in studying PDE4-mediated inflammatory pathways.

  • Principle: this compound inhibits PDE4, preventing the hydrolysis of intracellular cyclic AMP (cAMP). Elevated cAMP levels suppress the activity of inflammatory cells and the production of pro-inflammatory cytokines [5].
  • Workflow: The diagram below illustrates the experimental workflow and signaling pathway involved.

G Start Start Experiment Liri Apply this compound Start->Liri PDE4 PDE4 Enzyme Liri->PDE4 Inhibits cAMP cAMP Levels PDE4->cAMP Hydrolysis PKA PKA Activation cAMP->PKA Inflammation Inhibition of Inflammatory Response PKA->Inflammation Measure Measure Outcomes: - Cytokine levels - Cell activity Inflammation->Measure

  • Procedure:
    • Cell Preparation: Culture relevant cells (e.g., human peripheral blood mononuclear cells - PMNL).
    • Pre-treatment: Pre-incubate cells with this compound (e.g., at concentrations around its IC₅₀ of 49 nM) for a suitable period.
    • Stimulation: Activate inflammatory pathways in the cells using an appropriate stimulant (e.g., LPS).
    • Measurement:
      • cAMP Assay: Lyse cells and measure intracellular cAMP levels using a commercial ELISA or ELISA kit.
      • Cytokine Assay: Collect supernatant and measure levels of TNF-α, IL-6, or other relevant cytokines via ELISA.
      • Cell Activity: Assess other downstream effects like neutrophil infiltration or macrophage activation.

Protocol 2: In Vivo Efficacy in Lung Inflammation Model

This protocol is based on referenced in vivo studies [1] [2] [6].

  • Animal Model: Rat model of lung neutrophilic inflammation.
  • Dosing: Administer this compound orally. It has shown to be three times more potent than Cilomilast in this model [1] [6].
    • Suggested dose range: 0.1 - 3 mg/kg, based on efficacy in guinea pigs and primates [1] [2].
  • Formulation: Use a suitable oral formulation, such as suspension in 0.5% CMC Na (see Table 2).
  • Endpoint Analysis:
    • Bronchoalveolar Lavage (BAL): Collect BAL fluid and perform cell counts to quantify neutrophil infiltration.
    • Histopathology: Analyze lung tissue sections for evidence of inflammation and damage.
    • Cytokine Measurement: Measure inflammatory markers in BAL fluid or lung homogenates.

Critical Handling & Safety Notes

  • Personal Protective Equipment (PPE): Wear safety goggles, protective gloves, and impervious clothing. Avoid inhalation and contact with skin and eyes [4].
  • Engineering Controls: Use only in areas with appropriate exhaust ventilation. Ensure accessible safety shower and eyewash stations are available [4].
  • Environmental Hazard: this compound is very toxic to aquatic life with long-lasting effects. Avoid release to the environment. Collect spillage and dispose of contents/container to an approved waste disposal plant [4].
  • First Aid: If swallowed, rinse mouth and call a physician or poison center. Do NOT induce vomiting [4].

Summary of Key Data

The table below consolidates essential quantitative data for this compound.

Parameter Value / Description Source
IC₅₀ (PDE4) 49 nM (42 nM in one source) [1] [2] [6]
In Vivo Oral Efficacy (Guinea Pig) 3 mg/kg [1] [2]
In Vivo Oral Efficacy (Primate) 0.1 mg/kg/day [1] [2]
Solubility in DMSO ~100 mg/mL (~225.60 mM) [1] [2]
Potency vs. Cilomilast 5x more potent in vitro; 3x more potent in a rat lung inflammation model [1] [6]

References

Lirimilast Research Background

Author: Smolecule Technical Support Team. Date: February 2026

Lirimilast (BAY19-8004) is a potent, selective, and orally active phosphodiesterase 4 (PDE4) inhibitor with an IC₅₀ value of 49 nM. It is being investigated for its anti-inflammatory properties in conditions like asthma and chronic obstructive pulmonary disease (COPD) [1].

For laboratory research, this compound is commonly supplied as a solid or as a 10 mM solution in DMSO, confirming its solubility in this solvent at least at this concentration for research purposes [1]. Its chemical properties are summarized below:

Property Specification
CAS Number 329306-27-6 [1]
Molecular Formula C₁₇H₁₂Cl₂N₂O₆S [1]
Molecular Weight 443.26 g/mol [1]
Form Solid [1]
Common Stock Solution 10 mM in DMSO [1]

General Protocols for DMSO Solubility Assessment

As specific methodologies for this compound were not found, the following are standardized protocols for evaluating drug solubility in DMSO, which are directly applicable.

Protocol 1: Visual Assessment for High-Throughput Screening

This method is commonly used in pharmaceutical companies for initial library screening [2].

  • Procedure:
    • Preparation: Add DMSO to the solid compound to achieve a theoretical 10 mM solution.
    • Agitation: Subject the solution to orbital shaking (e.g., 2000 rpm) at room temperature for 30 minutes.
    • Inspection: Visually inspect the vial against a light source for signs of turbidity or solid deposits.
  • Classification: Compounds are classified as "soluble" (clear solution) or "insoluble" (turbidity or precipitation) based on a 10 mM threshold [2].
Protocol 2: Quantitative NMR Method

This protocol provides a highly accurate quantification of solubility, particularly suitable for fragment-based screening where a 1 mM threshold is critical [3].

  • Workflow Overview: The multi-step process involves sample preparation, NMR measurement, and data analysis to distinguish between soluble and insoluble compounds.

Start Start: Prepare 100 mM stock solution in DMSO-d₆ Step1 Store overnight at RT, then at -20°C for months Start->Step1 Step2 Thaw and keep overnight at RT before dilution Step1->Step2 Step3 Dilute to target 1 mM concentration Step2->Step3 Step4 Acquire ¹H NMR spectrum (600 MHz, 32 scans) Step3->Step4 Step5 Quantify via ERETIC2/ PULCON method Step4->Step5 Step6 Classify Result Step5->Step6 Soluble Soluble Step6->Soluble ≥ 1000 µM Insoluble Insoluble Step6->Insoluble < 900 µM Gray Gray Area (900-999 µM) Step6->Gray 900-999 µM

  • Key Details:
    • Internal Standard: A 1 mM isoleucine solution in DMSO-d₆ is used as a reference [3].
    • Quantification: The ERETIC2 method (based on PULCON) correlates absolute spectral intensities with the reference for concentration calculation [3].
    • Error Margin: The experimental error is estimated at 50 µM. A "gray area" between 900-999 µM is often excluded from definitive classification to avoid misclassification [3].

Critical Considerations for DMSO Use in Research

When using DMSO as a solvent, especially for biological assays, researchers should be aware of its potential interfering properties:

  • Biological Activity: DMSO is not inert. It can affect various cellular processes, act as a free radical scavenger at low concentrations (≤0.1%), and has anti-inflammatory and neuroprotective effects [4] [5].
  • Interference with Sulfur Metabolism: As an organosulfur compound, DMSO can be metabolized to dimethyl sulfide (DMS) and dimethyl sulfone (DMSO₂), potentially interfering with studies related to cellular sulfur metabolism and enzymatic assays [4].
  • Penetration Enhancer: DMSO rapidly penetrates biological membranes and can enhance the penetration of other co-administered compounds, which can be either a desired feature or a confounding variable [5].

Recommended Path Forward for Researchers

  • Experimental Determination: Use the quantitative NMR protocol above to determine the precise solubility limit of your specific batch of this compound in DMSO.
  • Supplier Consultation: Contact chemical suppliers (such as ApexBio Technology, which lists the 10 mM solution) for any available in-house solubility data or recommendations [1].
  • Empirical Testing: For immediate experiments, start with the standard 10 mM stock solution. Prior to use in biological assays, confirm the absence of precipitate after thawing and dilution into your aqueous buffer system.

References

Comprehensive Application Notes and Protocols for Studying Oral Administration of Lirimilast in Rats

Author: Smolecule Technical Support Team. Date: February 2026

Introduction & Background

Lirimilast, a selective phosphodiesterase-4 (PDE4) inhibitor, represents a promising therapeutic agent for inflammatory conditions such as asthma, chronic obstructive pulmonary disease, and other immune-mediated disorders. The oral route of administration remains the most preferred method for drug delivery due to its non-invasiveness and improved patient compliance. However, the oral bioavailability of PDE4 inhibitors like this compound is often challenged by several factors, including poor solubility, pre-systemic metabolism, and efflux transporter activity. These challenges necessitate carefully designed experimental approaches to accurately evaluate the pharmacokinetic profile and optimize the formulation strategy for this compound in preclinical models.

These application notes provide detailed methodologies for conducting rigorous pharmacokinetic studies of orally administered this compound in rat models, with emphasis on protocol standardization, data analysis, and interpretation. The rat model offers a well-characterized system for predicting human pharmacokinetics, with established techniques for assessing drug absorption, distribution, metabolism, and excretion. Research on similar compounds has demonstrated that optimized formulations can significantly enhance oral bioavailability, as evidenced by studies where nanomicelle formulations of liraglutide showed 4.63-fold higher bioavailability compared to unformulated drug [1]. Similarly, bilosome-based delivery systems have achieved 1.39 to 1.47-fold increases in Cmax and AUC values for challenging compounds like artesunate [2].

Formulation Strategies for Enhanced Bioavailability

Developing an effective oral formulation of this compound requires strategic approaches to overcome the common barriers to oral bioavailability. The following table summarizes key formulation strategies that can be employed to enhance the oral absorption of this compound in rat studies:

Table 1: Formulation Strategies for Enhancing Oral Bioavailability of this compound in Rats

Strategy Mechanism of Action Example Components Expected Outcome
Nanomicelle Systems Self-assembling structures that solubilize drugs and enhance permeability Bile acid derivatives, non-ionic surfactants (e.g., n-dodecyl-β-d-maltoside) Increased permeability (e.g., 1347% higher in Caco-2/HT29-MTX-E12 cells) and significantly higher bioavailability [1]
Bilosomes Bile salt-stabilized vesicles resistant to GI degradation and enhancing absorption Chenodeoxycholic acid, phospholipids, surfactants Improved stability in GI environment and enhanced absorption (1.39-1.47-fold increase in Cmax and AUC) [2]
Permeation Enhancers Transiently increase intestinal permeability by modulating tight junctions SNAC, sodium caprate (C10), sodium octanoate Dose-dependent enhancement of permeability; SNAC at 20-80mM increased Semaglutide Papp value in NCI-N87 cells [3]
Self-Emulsifying Drug Delivery Systems (SEDDS) Form fine emulsions in GI tract, improving drug solubilization Medium-chain triglycerides, surfactants, co-surfactants Enhanced and more consistent absorption of lipophilic drugs
Cyclodextrin Complexation Molecular encapsulation to enhance aqueous solubility Hydroxypropyl-β-cyclodextrin, sulfobutyl ether β-cyclodextrin Improved dissolution and stability of drug molecules

The utility of these advanced formulation approaches is particularly valuable for drugs like this compound that may face solubility limitations or extensive first-pass metabolism. For instance, the incorporation of bile acid derivatives in nanomicelle formulations not only enhances solubilization but may also facilitate active transport via the apical sodium-dependent bile acid transporter (ASBT), creating additional pathways for intestinal absorption beyond passive diffusion [1]. Similarly, bilosomes have demonstrated particular effectiveness for compounds susceptible to degradation in the gastrointestinal environment, as they provide protection while simultaneously enhancing permeability across intestinal membranes [2].

Pharmacokinetic Study Protocols

Study Design and Dosing

A robust pharmacokinetic study of orally administered this compound in rats requires careful consideration of experimental design, dosing parameters, and control groups. The following protocol outlines the key elements:

  • Animal Model: Utilize adult Sprague-Dawley or Wistar rats (male or female based on research objectives) with weight ranges of 220-280g. Animals should be housed under controlled environmental conditions with free access to water and standard laboratory diet. Fasting for 10-12 hours prior to dosing is recommended to minimize food effects on absorption, though this should be consistent across all experimental groups [4] [3].

  • Experimental Groups: Include both intravenous and oral administration groups to enable calculation of absolute bioavailability. The IV group (dosed via jugular or tail vein) serves as the reference for bioavailability calculations. For oral administration, both traditional gavage and voluntary syringe-feeding methods should be considered based on research objectives and ethical considerations [5].

  • Dose Selection: Conduct studies with at least three different dose levels (e.g., 5, 10, and 20 mg/kg) to identify potential dose-dependent pharmacokinetics. Prepare this compound in appropriate vehicles based on the formulation strategy—this could include suspension in 0.5% carboxymethylcellulose, solution in nanomicelle formulations, or incorporation into bilosomes [6].

  • Control Groups: Include appropriate vehicle control groups to distinguish formulation effects from inherent drug properties. For bioequivalence studies comparing different formulations of this compound, utilize a randomized crossover design with a sufficient washout period (typically 5-7 times the elimination half-life) between administrations [4].

Blood Collection and Sample Processing

Proper blood collection and sample processing are critical for obtaining reliable pharmacokinetic data:

  • Cannulation Surgery: Perform jugular vein cannulation under anesthesia (sodium pentobarbital, 60 mg/kg i.p.) 24 hours prior to dosing. This allows for repeated blood sampling without stress-induced artifacts [7].

  • Blood Sampling Schedule: Collect serial blood samples (0.3 mL each) at predetermined time points: pre-dose (0 h), and at 5, 10, 15, 30, 60, 90, 120, 240, 360, and 480 min post-dose. For drugs with unknown profiles, more frequent early time points may be necessary to properly characterize the absorption phase [7] [8].

  • Sample Processing: Immediately centrifuge blood samples at 2000×g for 5 minutes at 4°C. Transfer the plasma to clean polypropylene tubes and store at -80°C until analysis. Avoid repeated freeze-thaw cycles to maintain sample integrity [7].

Bioanalytical Methods

Accurate quantification of this compound in biological matrices requires validated analytical methods:

  • HPLC-UV/FLD Method: Develop a sensitive high-performance liquid chromatography method with ultraviolet or fluorescence detection. The method should be validated for specificity, linearity, accuracy, precision, and recovery according to regulatory guidelines. A typical validation includes a linear range of 1.25-400 μg/mL with intra- and inter-day precision of <11% [7].

  • LC-MS/MS Method: For enhanced sensitivity and specificity, liquid chromatography coupled with tandem mass spectrometry is preferred. This method should be capable of detecting this compound concentrations at the ng/mL or pg/mL level, particularly for low-bioavailability formulations. The method should also be able to detect major metabolites if relevant to the study objectives [9].

Data Analysis and Interpretation

Pharmacokinetic Parameter Calculation

Comprehensive pharmacokinetic analysis requires calculation of both fundamental and derived parameters that characterize the absorption, distribution, and elimination of this compound. The following table outlines key parameters that should be determined:

Table 2: Key Pharmacokinetic Parameters for Oral this compound Administration in Rats

Parameter Symbol Calculation Method Interpretation
Maximum Concentration Cmax Observed directly from data Peak plasma drug concentration; indicates extent of absorption
Time to Maximum Concentration Tmax Observed directly from data Time to reach peak concentration; indicates rate of absorption
Area Under the Curve AUC0-t, AUC0-∞ Linear trapezoidal rule with tail extrapolation Total drug exposure over time [4] [7]
Terminal Half-Life t1/2 ln(2)/λz Time for plasma concentration to decrease by half during elimination phase
Absolute Bioavailability F (AUCoral/Doseoral) / (AUCiv/Doseiv) × 100% Fraction of orally administered dose that reaches systemic circulation [7]
Mean Residence Time MRT AUMC/AUC Average time drug molecules reside in the body
Total Body Clearance CL Doseiv/AUCiv Volume of plasma cleared of drug per unit time [7]
Volume of Distribution Vdss MRT × CL Apparent volume into which drug distributes at steady state [7]

These parameters should be calculated using non-compartmental analysis with validated software such as WinNonlin (Pharsight Corporation) or equivalent PK analysis packages [7]. For more sophisticated modeling, compartmental approaches can be employed to gain deeper insights into the absorption and distribution processes.

Statistical Analysis and Bioequivalence Assessment
  • Bioequivalence Criteria: Apply the standard 80.00-125.00% range for the 90% confidence intervals of the geometric mean ratios (test/reference) for Cmax, AUC0-t, and AUC0-∞ when comparing formulations. This standard regulatory benchmark ensures that test formulations do not significantly differ from reference products in their extent and rate of absorption [4].

  • Data Presentation: Report all pharmacokinetic parameters as mean ± standard deviation. Use appropriate statistical tests (ANOVA for multiple groups, paired t-test for crossover designs) to identify significant differences between formulations or dose levels, with statistical significance typically defined as p < 0.05 [7].

  • Dose Proportionality Assessment: Evaluate whether pharmacokinetic parameters (particularly Cmax and AUC) increase proportionally with dose. Non-proportional increases may indicate saturable absorption or metabolism that could impact dosing strategies in clinical development [6].

Experimental Considerations and Best Practices

Dosing Procedure Optimization

The method of oral administration can significantly impact the stress levels of experimental animals and potentially influence drug absorption:

  • Traditional Gavage: While effective for precise dosing, gavage can cause esophageal injury and restraint-associated distress, particularly with repeated administration. Proper technique is essential—use flexible, ball-tipped gavage needles and appropriate restraint to minimize injury risk [5].

  • Syringe-Feeding Alternative: Consider the voluntary syringe-feeding method as a less stressful alternative. This approach involves training rats to voluntarily consume medication from a syringe, typically sweetened with sucrose or other palatable vehicles. Research has shown that animals reliably learn this method, with latency to drink decreasing rapidly over training sessions [5].

  • Formulation Palatability: When using syringe-feeding or other voluntary administration methods, assess the palatability of this compound formulations. While some drugs like donepezil and galantamine show no apparent effect on palatability when added to sucrose, others like nicotine produce aversive effects that inhibit subsequent voluntary intake [5].

Food Effect Evaluation

The presence of food in the gastrointestinal tract can significantly influence the absorption of orally administered drugs:

  • Standardized Fasting: Implement a consistent fasting protocol (typically 10-12 hours overnight) before drug administration to minimize variability. Water should remain available ad libitum throughout the fasting period to prevent dehydration [4].

  • Food Effect Studies: For complete characterization, include a food-effect arm in the study design where animals receive a standard high-calorie, high-fat meal (approximately 500-600 kcal of fat, 150 kcal of protein, 250 kcal of carbohydrate) 30 minutes before drug administration. Compare these results with fasted conditions to identify any significant food interactions [4].

  • Mechanistic Insights: Note that food effects can manifest through various mechanisms, including altered gastric emptying, bile salt secretion, physicochemical interactions with food components, or changes in splanchnic blood flow. Understanding the specific mechanism for this compound can inform clinical dosing recommendations [3].

Ethical and Welfare Considerations

Maintaining high ethical standards and ensuring animal welfare are paramount in preclinical pharmacokinetic studies:

  • Humane Endpoints: Establish clear humane endpoints before study initiation, including maximum allowable weight loss, signs of severe distress, or specific clinical observations that would trigger removal from the study.

  • Sample Size Minimization: Utilize appropriate experimental designs (e.g., crossover studies) that minimize the number of animals required while maintaining statistical power. For rat pharmacokinetic studies, sample sizes of 5-8 animals per group are typically sufficient to detect significant differences [7].

  • Blood Volume Limitations: Adhere to institutional guidelines for maximum blood collection volumes (typically not exceeding 10-15% of total blood volume over a 24-hour period). Use microsampling techniques where possible to reduce the physiological impact of repeated blood collection [7].

Visualization & Workflows

Experimental Workflow for Oral PK Studies

The following diagram illustrates the comprehensive workflow for conducting pharmacokinetic studies of orally administered this compound in rats, from study design through data analysis:

StudyDesign Study Design & Protocol AnimalPrep Animal Preparation StudyDesign->AnimalPrep Formulation Formulation Preparation AnimalPrep->Formulation Sub1 Cannulation Surgery AnimalPrep->Sub1 Sub2 Fasting Protocol AnimalPrep->Sub2 Dosing Drug Administration Formulation->Dosing Sub3 Vehicle/Formulation Formulation->Sub3 Sampling Blood Sample Collection Dosing->Sampling Sub4 Oral vs IV Dosing Dosing->Sub4 Bioanalysis Sample Analysis Sampling->Bioanalysis Sub5 Serial Time Points Sampling->Sub5 Sub6 Plasma Separation Sampling->Sub6 PKAnalysis PK Parameter Calculation Bioanalysis->PKAnalysis Sub7 LC-MS/MS Analysis Bioanalysis->Sub7 Statistics Statistical Analysis PKAnalysis->Statistics Sub8 Non-compartmental Analysis PKAnalysis->Sub8 Reporting Data Interpretation & Reporting Statistics->Reporting Sub9 Bioequivalence Testing Statistics->Sub9 Sub10 Bioavailability Calculation Reporting->Sub10

Data Analysis Pathway

The following diagram outlines the key steps in processing and analyzing pharmacokinetic data from this compound studies:

RawData Raw Concentration Data Sub1 Plasma Concentration vs Time Profile RawData->Sub1 PKParams PK Parameter Calculation Sub2 Non-compartmental Analysis PKParams->Sub2 Stats Statistical Analysis Sub4 ANOVA, 90% CI for Geometric Mean Ratios Stats->Sub4 Interpretation Data Interpretation Sub5 Bioequivalence Assessment Interpretation->Sub5 Sub6 Formulation Optimization Interpretation->Sub6 Sub1->PKParams Sub3 Cmax, Tmax, AUC, Half-life, F% Sub2->Sub3 Sub3->Stats Sub4->Interpretation

Conclusion

These comprehensive application notes provide researchers with standardized protocols for evaluating the oral pharmacokinetics of this compound in rat models. By implementing these methodologies—including advanced formulation strategies, rigorous study designs, and appropriate analytical techniques—researchers can generate reliable, reproducible data to guide formulation development and optimize the therapeutic potential of this compound. The integration of these approaches facilitates a thorough understanding of the factors influencing oral bioavailability, ultimately supporting the translation of preclinical findings to clinical applications.

References

Comprehensive Application Notes and Protocols for Lirimilast PDE4 Assays in Drug Discovery

Author: Smolecule Technical Support Team. Date: February 2026

Compound Background and Therapeutic Significance

Lirimilast (also known as BAY 19-8004) is a potent, selective, and orally active phosphodiesterase 4 (PDE4) inhibitor with an IC₅₀ value of 49 nM against the PDE4 enzyme. This compound exhibits potent anti-inflammatory properties and has been investigated primarily for the treatment of respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD). The therapeutic potential of this compound stems from its ability to modulate intracellular cyclic adenosine monophosphate (cAMP) levels, which serves as a crucial second messenger in inflammatory cell signaling pathways. By inhibiting PDE4-mediated cAMP hydrolysis, this compound increases intracellular cAMP concentrations, leading to downstream suppression of pro-inflammatory mediators and activation of anti-inflammatory pathways. [1] [2]

The PDE4 enzyme family represents a critical pharmacological target for inflammatory diseases, with four main subtypes (PDE4A, PDE4B, PDE4C, and PDE4D) that are further subdivided into multiple splice variants. These enzymes are abundantly expressed in various immune cells, including monocytes, macrophages, and neutrophils, where they regulate the hydrolysis of cAMP. The PDE4B and PDE4D subtypes are particularly important in neutrophil modulation and central nervous system function, respectively. Research indicates that this compound demonstrates a favorable therapeutic ratio, showing oral activity in guinea pigs at 3 mg/kg and in primates at 0.1 mg/kg/day. Furthermore, in comparative studies, this compound was reported to be five times more potent than Cilomilast and equivalent to CDP-840 in PDE4 assays using freshly prepared PDE4 from human polymorphonuclear leukocytes (PMNL). [1] [3]

PDE4 Assay Principles and Mechanisms

Fundamental Biochemical Principles

The core principle underlying PDE4 assays involves measuring the enzyme's catalytic activity in hydrolyzing cyclic adenosine monophosphate (cAMP) to adenosine monophosphate (AMP). PDE4 enzymes belong to a larger family of phosphodiesterases that specifically hydrolyze cAMP with low affinity (Km values of 1-6 μM). These enzymes play a pivotal role in controlling cellular concentrations of cyclic nucleotides, thereby regulating a wide variety of cellular signaling events. All PDE4 isoforms share a highly conserved catalytic domain at the C-terminus consisting of 300-350 amino acids, which contains a metal-binding pocket essential for coordinating Zn²⁺ and Mg²⁺ ions necessary for hydrolyzing the phosphate moiety of cAMP. The catalytic site also features solvent-filled side pockets and hydrophobic pockets that are critical for substrate and inhibitor interactions. [4] [3]

The inhibition of PDE4 by compounds like this compound results in elevated intracellular cAMP levels, which subsequently modulates the expression of various inflammatory cytokines. Specifically, increased cAMP leads to reduced secretion of pro-inflammatory cytokines such as tumor necrosis factor alpha (TNFα), interleukin (IL)-17, and interferon (IFN)-γ, while increasing regulatory cytokines like IL-10. This mechanism explains the broad anti-inflammatory effects observed with PDE4 inhibitors. Different PDE4 subtypes have distinct tissue distributions and cellular expressions, with PDE4B being particularly abundant in inflammatory cells and PDE4D highly expressed in the brain, especially in the hippocampus. This distribution has important implications for both therapeutic effects and side effect profiles of PDE4 inhibitors. [3]

cAMP Signaling Pathway and PDE4 Inhibition

G ExtracellularStimulus Extracellular Stimulus (e.g., LPS) GPCR GPCR Activation ExtracellularStimulus->GPCR AC Adenylyl Cyclase (AC) GPCR->AC cAMP_production cAMP Production AC->cAMP_production PDE4 PDE4 Enzyme cAMP_production->PDE4 Substrate PKA PKA Activation cAMP_production->PKA cAMP_degradation cAMP Degradation to AMP PDE4->cAMP_degradation Hydrolysis InflammatoryMediators Inflammatory Mediators (TNFα, IL-17, IL-23) PKA->InflammatoryMediators Suppresses AntiInflammatory Anti-inflammatory Effects PKA->AntiInflammatory Promotes This compound This compound This compound->PDE4 Inhibits

Figure 1: cAMP Signaling Pathway and PDE4 Inhibition Mechanism. This compound inhibits PDE4, preventing cAMP degradation and promoting anti-inflammatory effects through PKA activation.

Experimental Protocols and Methodologies

Biochemical PDE4 Inhibition Assay

The biochemical PDE4 inhibition assay provides a direct measurement of compound activity against purified PDE4 enzymes. This approach allows for controlled conditions that specifically evaluate enzyme-compound interactions without cellular complexity. The following protocol outlines the key steps for conducting a robust biochemical PDE4 inhibition assay using fluorescence polarization methodology, suitable for evaluating inhibitors like this compound: [5]

  • Reagent Preparation: Prepare the PDE assay buffer containing 10 mM Tris (pH 7.2), 10 mM MgCl₂, 1 mM DTT, 0.05% NaN₃, and 0.15% BSA. Recombinant human PDE4 enzyme (e.g., PDE4B1) is diluted in this buffer to a final concentration of 0.05 ng/μL. The fluorescent cAMP substrate (FAM-cAMP) is reconstituted in the same buffer to create a 200 nM working solution. This compound is typically prepared as a 10 mM stock solution in 100% DMSO and serially diluted in DMSO to create concentration-response curves, with final DMSO concentrations not exceeding 1% in the assay. [5] [4]

  • Assay Procedure: In a black, clear-bottom 96-well or 1536-well plate, add 2 μL per well of the PDE4 enzyme mixture. Transfer 23 nL of this compound solutions or controls (typically using a pintool station) and centrifuge plates briefly at 1000 rpm for 15 seconds. After a 5-minute incubation at room temperature, add 2 μL per well of the 200 nM cAMP working solution, centrifuge again, and incubate for 40 minutes at room temperature. Terminate the reaction by adding 4 μL per well of IMAP detection reagent or a phosphate-binding nanoparticle solution that recognizes free phosphate released from hydrolyzed cAMP. Incubate for 60 minutes at room temperature before reading. [5] [4]

  • Detection and Measurement: Measure fluorescence polarization using a plate reader with excitation at 480 nm and emission at 540 nm (for IMAP detection) or excitation at 470 nm and emission at 528 nm (for FAM-cAMP direct detection). The principle relies on the change in molecular rotation speed—intact FAM-cAMP is small and rotates quickly (low polarization), while hydrolyzed product-bound complexes are large and rotate slowly (high polarization). PDE4 activity is proportional to the increase in fluorescence polarization, while inhibition by this compound reduces polarization signals. [5]

Cell-Based PDE4 Activity Assay

Cell-based assays provide a more physiologically relevant context for evaluating PDE4 inhibitors by accounting for cellular permeability, intracellular metabolism, and compound interactions with cellular components. The following protocol describes a cell-based PDE4 assay using a HEK293 cell line engineered to co-express a constitutively active GPCR and a cyclic nucleotide-gated (CNG) cation channel as a cAMP biosensor: [4]

  • Cell Culture and Preparation: Maintain TSHR-CNG-HEK293 cells in DMEM medium supplemented with 10% FBS, 250 μg/mL Geneticin, 1 μg/mL Puromycin, and penicillin/streptomycin at 37°C in 5% CO₂. For assay purposes, plate cells at a density of 1000 cells per well in black, clear-bottom, tissue culture-treated 1536-well plates in 3 μL assay medium (DMEM with 2% FBS and antibiotics). Incubate plates for 24 hours at 37°C with 5% CO₂ prior to compound screening to allow cell attachment and recovery. [4]

  • Compound Treatment and Dye Loading: Prepare this compound in DMSO as serial dilutions, ensuring the final DMSO concentration in assays remains below 0.5%. Add 3 μL per well of 1× membrane potential dye solution and incubate for 60 minutes at room temperature. Transfer 23 nL of this compound solutions or positive controls (e.g., RO20-1724) to assay plates using a pintool station and incubate for 30 minutes at room temperature. The membrane potential dye responds to calcium influx through CNG channels that open in response to increasing cAMP levels, thus providing an indirect measurement of PDE4 activity. [4]

  • Signal Detection and Analysis: Measure fluorescence intensity in an Envision plate reader or similar instrument using bottom reading mode with excitation at 535 nm (±20 nm bandwidth) and emission at 590 nm (±20 nm bandwidth). Increased intracellular cAMP leads to CNG channel opening, calcium influx, and changes in membrane potential that alter dye fluorescence. PDE4 inhibition by this compound results in elevated cAMP levels and increased fluorescence signal. Calculate percentage inhibition relative to controls (100% inhibition = positive control, 0% inhibition = vehicle control) and generate concentration-response curves to determine IC₅₀ values. [4]

Ex Vivo Whole Blood Cytokine Release Assay

Ex vivo assays using human whole blood provide a translational model that maintains physiological cell interactions and compound exposure conditions. These assays are particularly valuable for evaluating the functional consequences of PDE4 inhibition on inflammatory cytokine production: [6] [7]

  • Blood Collection and Compound Pre-treatment: Collect fresh human whole blood in heparinized tubes from healthy volunteers with appropriate ethical approval. Dilute blood 1:1 with cell culture medium and aliquot 450 μL into 48-well plate. Add this compound at varying concentrations (typically ranging from 0.3 nM to 100 μM) and pre-incubate for 30 minutes at 37°C. Include appropriate controls such as vehicle (DMSO, typically <0.1%) and reference PDE4 inhibitors. [6]

  • Immune Stimulation and Cytokine Measurement: Add lipopolysaccharide (LPS) at a final concentration of 100 ng/mL to stimulate TNFα production or sephadex G15 beads (15 mg/mL) with PGE1 (1 μM) to stimulate leukotriene E4 (LTE4) release. Incubate plates for 24 hours at 37°C with 5% CO₂ for TNFα measurement or with appropriate incubation conditions for LTE4. Following incubation, centrifuge plates at 3000 rpm for 10 minutes to collect plasma. Measure TNFα or LTE4 concentrations using specific ELISA kits according to manufacturer instructions. [6]

  • Data Analysis: Calculate percentage inhibition of cytokine release relative to vehicle-treated stimulated controls. Generate concentration-response curves and determine IC₅₀ values for inhibition of TNFα and LTE4 production. The ratio of IC₅₀ values for TNFα versus LTE4 inhibition provides information about potential subtype selectivity, with higher ratios suggesting greater PDE4D selectivity, which may correlate with gastrointestinal side effects. [6]

Data Interpretation and Technical Considerations

Quantitative Profiling of this compound

Table 1: Comprehensive Pharmacological Profile of this compound

Parameter Value Experimental Context Reference
PDE4 IC₅₀ 49 nM Recombinant human PDE4 enzyme [1]
PDE4 IC₅₀ 42 nM Biochemical PDE4 assay [2]
Relative Potency 5x more potent than Cilomilast Human PMNL PDE4 assays [1]
Relative Potency 3x more potent than Cilomilast Rat lung neutrophilic inflammation model [1]
In Vivo Efficacy (Guinea-pig) 3 mg/kg orally active Airway inflammation model [1]
In Vivo Efficacy (Primates) 0.1 mg/kg/day Pharmacodynamic model [1]
Solubility (DMSO) ~100 mg/mL (~225.60 mM) In vitro formulation [1]

The quantitative profiling data demonstrates that this compound is a potent and efficacious PDE4 inhibitor across multiple experimental systems. The consistent IC₅₀ values around 40-50 nM across different biochemical assays indicate robust enzymatic inhibition. The significant potency advantage over Cilomilast (3-5 fold) highlights its potential therapeutic value. The in vivo efficacy at low doses in both rodent and primate models suggests favorable pharmacokinetic properties and translation to physiological systems. Researchers should note the high solubility in DMSO, which facilitates in vitro testing but requires appropriate formulation for in vivo studies to ensure accurate dosing and bioavailability. [1] [2]

Comparative Analysis of PDE4 Inhibitors

Table 2: Comparison of Profiled PDE4 Inhibitors in Research and Development

Compound PDE4 IC₅₀ Key Characteristics Development Stage
This compound 42-49 nM 5x more potent than Cilomilast, orally active Preclinical research
Orismilast Not specified Potent inhibition of PDE4B/D, broad cytokine suppression Phase 2 clinical trials
LY2775240 Not specified Highly selective, once-daily dosing potential Phase 1 clinical trials
Apremilast Not specified Approved for psoriasis, psoriatic arthritis, Behcet's disease Marketed drug
Roflumilast Not specified Approved for COPD, balanced PDE4 isozyme inhibition Marketed drug

The comparative analysis reveals several PDE4 inhibitors with varying characteristics and development stages. While this compound demonstrates potent enzymatic inhibition, newer compounds like Orismilast and LY2775240 are advancing through clinical development with potentially improved profiles. LY2775240 specifically shows a pharmacokinetic profile supporting once-daily dosing, which could enhance patient compliance compared to twice-daily Apremilast. The ex vivo pharmacodynamic data for LY2775240 demonstrated sustained maximal inhibition (50-80%) of TNFα production over 24 hours, compared to apremilast which achieved peak inhibition of approximately 50% at only 4 hours post-dose, returning to about 10% inhibition within 12 hours. This suggests potential efficacy advantages for newer compounds. [8] [7] [9]

Technical Considerations and Troubleshooting

Assay optimization is critical for obtaining reliable data when evaluating PDE4 inhibitors like this compound. For biochemical assays, maintaining metal ion cofactors (Zn²⁺ and Mg²⁺) is essential as they are required for PDE4 catalytic activity. The final DMSO concentration should be carefully controlled not to exceed 1% as higher concentrations can interfere with enzyme activity. For cell-based assays, attention to cell passage number and confluence is important for maintaining consistent CNG channel expression and response characteristics. In ex vivo whole blood assays, the time between blood collection and assay initiation should be minimized to preserve cell viability and functionality. [5] [4]

Common technical issues include high background signal in fluorescence-based assays, which can be addressed by optimizing enzyme concentrations and incubation times. Compound fluorescence or quenching can interfere with readings, particularly with the cAMP-FAM substrate; running compound-only controls can identify such interference. In cell-based assays, lack of signal may indicate problems with CNG channel function or dye loading, which can be troubleshooted by verifying positive control responses and dye preparation. For animal studies, the formulation of this compound is critical—appropriate vehicles include 1% hydroxyethylcellulose, 0.25% polysorbate 80, 0.05% antifoam in purified water for oral dosing in mice, or various DMSO/corn oil or DMSO/saline combinations for other routes. [1] [4]

Research Applications and Conclusions

Therapeutic Applications and Translational Research

The primary research applications for this compound PDE4 assays span both basic science and drug discovery contexts. In respiratory disease research, this compound has been extensively evaluated in models of asthma and COPD, where PDE4 inhibition reduces airway inflammation and improves lung function. In autoimmune and dermatological conditions, PDE4 inhibitors have demonstrated efficacy in psoriasis, atopic dermatitis, and hidradenitis suppurativa by modulating multiple pro-inflammatory cytokines, including TNFα, IL-17, IL-22, IL-23, and various Th2 cytokines. Emerging research also suggests potential applications in neurological disorders and cancer, given the expression of PDE4 subtypes in the central nervous system and the role of cAMP signaling in cancer cell proliferation. [1] [7] [3]

The translational value of PDE4 assays is significantly enhanced by incorporating ex vivo human whole blood models that bridge biochemical findings to clinical applications. These assays help identify compounds with optimal selectivity profiles that maximize efficacy while minimizing side effects. The association between PDE4D inhibition and gastrointestinal adverse effects underscores the importance of developing compounds with balanced subtype selectivity or those that preferentially target PDE4B. The whole blood cytokine release assays described in this document provide a valuable tool for differentiating PDE4 inhibitors based on their potential for dose-limiting side effects, thereby improving candidate selection in early drug discovery. [6] [7]

Experimental Workflow Integration

G Compound Compound Screening (this compound) Biochemical Biochemical PDE4 Assay IC₅₀ Determination Compound->Biochemical Cellular Cellular PDE4 Assay Permeability & Efficacy Biochemical->Cellular ExVivo Ex Vivo Cytokine Release TNFα & LTE4 Inhibition Cellular->ExVivo InVivo In Vivo Efficacy Models Anti-inflammatory Effects ExVivo->InVivo DataIntegration Data Integration & Compound Optimization InVivo->DataIntegration

Figure 2: Integrated Experimental Workflow for PDE4 Inhibitor Profiling. This workflow progresses from target-based screening to physiological systems for comprehensive compound evaluation.

References

Application Notes: Lirimilast as a PDE4 Inhibitor in Anti-Inflammatory Research

Author: Smolecule Technical Support Team. Date: February 2026

Lirimilast (BAY 19-8004) is an orally active, potent, and selective phosphodiesterase-4 (PDE4) inhibitor. It has been investigated primarily for the treatment of inflammatory respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD) [1] [2]. Its core mechanism of action involves increasing intracellular cyclic AMP (cAMP) levels by inhibiting its degradation, leading to broad anti-inflammatory properties [3] [2].

The following table summarizes the key quantitative data for this compound from the available literature:

Property Value / Description Context / Assay
IC₅₀ (PDE4) 49 nM [1] [2] Potency against the PDE4 enzyme.
Molecular Formula C₁₇H₁₂Cl₂N₂O₆S [1] [4] -
Molecular Weight 443.26 g/mol [2] -
Comparative Potency (in vitro) 5-fold more potent than Cilomilast [1] [4] Assay using freshly prepared PDE4 from human polymorphonuclear leukocytes (PMNL).
Comparative Potency (in vivo) 3-fold more potent than Cilomilast [1] [4] Rat model of lung neutrophilic inflammation.
In Vivo Efficacy (Oral) Active at 3 mg/kg in guinea pigs; 0.1 mg/kg/day in primates [1] [4] Demonstrates a good therapeutic ratio.

Experimental Protocols

Here are detailed methodologies for key experiments based on the referenced data.

Protocol 1: In Vitro PDE4 Inhibition Assay

This protocol outlines a method for determining the IC₅₀ of this compound against PDE4, based on assays using human PMNLs [1] [4].

  • 1. Objective: To determine the inhibitory concentration (IC₅₀) of this compound against PDE4 enzyme derived from human polymorphonuclear leukocytes (PMNL).
  • 2. Materials:
    • Test Compound: this compound (prepared as a stock solution in DMSO per solubility data) [1].
    • Enzyme Source: Freshly prepared PDE4 from human PMNLs [1] [4].
    • Substrate: ³H-labelled or fluorescently-tagged cyclic AMP.
    • Buffer: Appropriate assay buffer (e.g., containing Mg²⁺, pH ~7.4).
    • Equipment: Scintillation counter or fluorescence plate reader.
  • 3. Procedure:
    • Sample Preparation: Prepare a serial dilution of this compound in assay buffer, ensuring the final concentration of DMSO is consistent and low (e.g., ≤0.1%) across all samples. Include a vehicle control (DMSO only).
    • Reaction Setup: In a reaction tube or plate well, combine the assay buffer, PDE4 enzyme, and the test compound (or vehicle).
    • Reaction Initiation: Start the enzymatic reaction by adding the cyclic AMP substrate. The reaction is typically allowed to proceed for a fixed time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).
    • Reaction Termination: Stop the reaction by heat inactivation (e.g., 95°C for 2 minutes) or by adding a stopping reagent.
    • Product Measurement: Quantify the amount of hydrolyzed product (AMP) using a method appropriate for your substrate (e.g., scintillation counting for radioactive substrates).
  • 4. Data Analysis:
    • Calculate the percentage of PDE4 activity in each sample relative to the vehicle control (100% activity).
    • Plot the percentage inhibition versus the logarithm of the this compound concentration.
    • Fit the data with a non-linear regression curve to calculate the IC₅₀ value (the concentration that inhibits 50% of enzyme activity).
Protocol 2: In Vivo Anti-Inflammatory Efficacy in a Rat Lung Neutrophilia Model

This protocol describes an animal model used to evaluate the potency of this compound in suppressing lung inflammation [1] [4].

  • 1. Objective: To evaluate the efficacy of orally administered this compound in reducing neutrophilic inflammation in a rat lung model.
  • 2. Materials:
    • Animals: Laboratory rats (specific strain to be chosen based on model validation).
    • Test Compound: this compound, formulated for oral administration (e.g., suspended in 0.5% carboxymethylcellulose sodium) [1].
    • Inflammatory Agent: An appropriate agent to induce lung inflammation (e.g., lipopolysaccharide (LPS)).
    • Control: Vehicle control (0.5% CMC-Na).
    • Analytical Method: Bronchoalveolar lavage (BAL) and cell counting.
  • 3. Procedure:
    • Dosing: Administer this compound or vehicle control to rats via oral gavage. Dosing may be prophylactic (before inflammation induction) or therapeutic (after induction), as defined by the study design.
    • Inflammation Induction: Induce neutrophilic inflammation in the lungs, typically by administering an inflammatory agent like LPS via intratracheal instillation or inhalation.
    • Sample Collection: At a predetermined time post-induction (e.g., 4-24 hours), euthanize the animals and perform bronchoalveolar lavage (BAL) to collect cells from the airways.
    • Cell Analysis: Process the BAL fluid by centrifugation. Re-suspend the cell pellet and prepare smears for differential counting, or use an automated cell counter to quantify the total and differential white blood cell counts, with a focus on neutrophil numbers.
  • 4. Data Analysis:
    • Compare the number of neutrophils in the BAL fluid from the this compound-treated group to the vehicle control group.
    • Express the results as a percentage reduction in neutrophil influx.
    • Statistical significance is typically determined using tests like Student's t-test or ANOVA.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and a generalized workflow for the in vivo efficacy protocol.

Diagram 1: Anti-inflammatory Mechanism of this compound via PDE4 Inhibition

This diagram shows how this compound increases cAMP levels by inhibiting PDE4, leading to downstream anti-inflammatory effects.

G Ligand Extracellular Signal (e.g., Prostaglandin) GPCR GPCR (Gs-coupled) Ligand->GPCR AC Adenylyl Cyclase (AC) GPCR->AC cAMP cAMP ↑ AC->cAMP Synthesis ATP ATP ATP->AC AMP 5'-AMP (Inactive) cAMP->AMP Hydrolysis PKA PKA Activation cAMP->PKA PDE4 PDE4 Enzyme PDE4->cAMP Degrades Liri This compound Liri->PDE4 Inhibits Effect Anti-inflammatory Effects: • ↓ Cytokine Production • ↓ Immune Cell Activation PKA->Effect

Diagram 2: In Vivo Efficacy Workflow

This diagram outlines the key steps in the animal model protocol for evaluating this compound's efficacy.

G Step1 1. Group & Administer Compound (Oral Gavage: this compound or Vehicle) Step2 2. Induce Lung Inflammation (e.g., LPS instillation) Step1->Step2 Step3 3. Collect Sample (Bronchoalveolar Lavage) Step2->Step3 Step4 4. Analyze Inflammatory Cells (Neutrophil Count) Step3->Step4 Step5 5. Compare & Conclude (this compound vs. Vehicle Control) Step4->Step5

Important Notes for Researchers

  • Solubility and Formulation: this compound has low water solubility. For in vitro assays, DMSO is a suitable solvent [1]. For in vivo studies, it requires specific formulations for oral administration, such as suspension in 0.5% carboxymethylcellulose sodium (CMC-Na) [1].
  • Research Use Only: It is critical to note that the suppliers explicitly state this compound is "for research use only, not for human use" [1] [4] [2].
  • Clinical Status: While this compound demonstrated promising pre-clinical results, its development for COPD was discontinued after Phase 2 clinical trials [4].

References

Lirimilast lung inflammation model

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Significance

Lirimilast, a phosphodiesterase-4 (PDE4) inhibitor, is investigated for its potential to treat inflammatory and fibrotic lung diseases. Pulmonary inflammation involves complex interactions between immune cells, epithelial cells, and signaling pathways. The model of fungal allergen-induced lung inflammation is a well-established system for studying type 2 immunity, which is relevant to asthma and other allergic respiratory conditions [1]. In this model, exposure to allergens like Alternaria alternata or the alarmin IL-33 triggers a cascade of immune responses. Group 2 Innate Lymphoid Cells (ILC2s) are central players, responding to epithelial-derived alarmins (IL-33, IL-25, TSLP) by producing copious amounts of type 2 cytokines (IL-4, IL-5, IL-13) [1]. These cytokines drive key pathological features: IL-5 promotes eosinophilia, and IL-13 contributes to mucus hypersecretion and airway remodeling [1]. Concurrently, chronic inflammation can progress to fibrosis, a process heavily driven by the Transforming Growth Factor-Beta (TGF-β) pathway [2]. This compound is postulated to exert its effects by increasing intracellular cAMP levels, thereby modulating these dysregulated signaling pathways and mitigating both inflammation and fibrosis.

Detailed Experimental Protocol

The following section provides a detailed methodology for evaluating the efficacy of this compound in a murine model of lung inflammation, adapted from established protocols [1].

Materials and Reagents
  • Animals: C57BL/6 mice (6-8 weeks old, female).
  • Induction of Inflammation:
    • Alternaria alternata extract.
    • Recombinant mouse IL-33.
  • Therapeutic Agent: this compound (prepared in a suitable vehicle like 0.5% methylcellulose).
  • Tissue Processing:
    • Lung Digest Kit.
    • RPMI 1640 medium, Fetal Bovine Serum (FBS), Penicillin/Streptomycin.
  • Flow Cytometry:
    • Antibodies: CD45, Lineage cocktail (CD3ε, TCRβ, TCRγδ, NK1.1, FcεRIα, CD11c, CD5, etc.), Thy1.2 (CD90.2), CD127, CD25, ST2 (IL-33R), intracellular cytokines (IL-5, IL-13), and transcription factors (Gata-3, Ki-67).
    • Stimulation Cocktail plus Protein Transport Inhibitor.
    • Fixation/Permeabilization buffers (e.g., FoxP3/Transcription Factor Staining Buffer Set).
Animal Model and Dosing Schedule
  • Sensitization and Challenge:
    • Anesthetize mice using isoflurane.
    • Administer intranasal (i.n.) challenges of Alternaria alternata (50 µg in 25 µL PBS) or recombinant IL-33 (0.5 µg in 25 µL PBS) on days 0, 1, 2, 7, and 8 [1].
  • Drug Treatment:
    • Administer this compound (e.g., 10 mg/kg) or vehicle control via oral gavage daily for the duration of the experiment, starting one day before the first challenge.
  • Sample Collection:
    • Euthanize mice on day 9. Collect Bronchoalveolar Lavage Fluid (BALF) and lung tissue.
Sample Processing and Analysis
  • Bronchoalveolar Lavage (BAL) Collection:
    • Perform BAL by instilling and withdrawing 1 mL of cold PBS three times via a tracheal cannula. Centrifuge BALF; use supernatant for cytokine analysis and cell pellet for differential counts.
  • Lung Tissue Processing:
    • Inflate lungs with 1-2 mL of PBS.
    • For single-cell suspension, mince lung tissue and digest using the Lung Digest Kit with a gentleMACS Dissociator. Pass the digest through a 70 µm strainer.
    • Centrifuge and resuspend cells in complete T-cell media (RPMI-1640, 10% FBS, 1% Pen/Strep, 1% L-Glutamine, 50 µM β-mercaptoethanol) [1].
  • Intracellular Cytokine Staining:
    • Stimulate 1-2 million lung cells with a cell stimulation cocktail plus protein transport inhibitor for 4-5 hours at 37°C.
    • Proceed with surface antigen staining, followed by fixation and permeabilization for intracellular staining of cytokines and transcription factors.
Data Acquisition and Analysis
  • Flow Cytometry:
    • Acquire data using a flow cytometer capable of detecting 12+ colors.
    • Analyze data to identify ILC2s as Lineage-negative (Lin-) cells that are CD45+, Thy1.2+, CD127+, and express Gata-3, IL-5, and IL-13 [1].
  • Additional Readouts:
    • Perform differential cell counts on BALF cytospins (using Wright-Giemsa stain) to quantify eosinophils, neutrophils, and lymphocytes.
    • Measure cytokine levels (IL-5, IL-13, TGF-β) in BALF or lung homogenates by ELISA.
    • Assess lung fibrosis via hydroxyproline assay or histology (Masson's Trichrome stain).

The experimental workflow for this protocol is visualized below.

G Start Start Experiment (C57BL/6 Mice) Grouping Randomization into Groups: - Vehicle Control - this compound Treatment Start->Grouping Challenge Intranasal Challenge (Alternaria alternata or IL-33) Grouping->Challenge Dosing Daily Oral Gavage (this compound or Vehicle) Challenge->Dosing Concurrent with challenge days Harvest Harvest Tissues (BALF and Lungs) Dosing->Harvest Processing Tissue Processing & Single-Cell Suspension Harvest->Processing Analysis Downstream Analysis: - Flow Cytometry (ILC2s) - BALF Cell Counts - Cytokine ELISA Processing->Analysis

Signaling Pathways and Mechanisms of Action

This compound primarily targets the PDE4 enzyme, leading to the accumulation of cyclic adenosine monophosphate (cAMP) within immune and structural cells. Elevated cAMP levels activate protein kinase A (PKA) and other effectors, which broadly suppress inflammatory activity. The following diagram integrates this compound's action with key signaling pathways in lung inflammation and fibrosis, illustrating its potential multi-faceted therapeutic effects [2].

G This compound This compound cAMP ↑ Intracellular cAMP This compound->cAMP PDE4 Inhibition PKA PKA Activation cAMP->PKA NFkB Inhibition of NF-κB Pathway PKA->NFkB Suppresses TGFB TGF-β Signaling PKA->TGFB Modulates MAPK MAPK Signaling PKA->MAPK Modulates Cytokines Reduced Pro-inflammatory Cytokine Production NFkB->Cytokines Fibrosis Fibrosis Progression (ECM Deposition) TGFB->Fibrosis MAPK->Fibrosis

Anticipated Results and Data Interpretation

When applied in the described model, this compound is expected to significantly attenuate hallmark features of type 2 lung inflammation and fibrosis. The table below summarizes the key quantitative data expected from the experiment, facilitating comparison between the control and this compound-treated groups.

Experimental Readout Vehicle Control (Mean ± SD) This compound Treatment (Mean ± SD) Expected P-value Measurement Technique
Total ILC2s in Lungs 5.5 ± 0.8 x 10⁴ 2.5 ± 0.6 x 10⁴ < 0.01 Flow Cytometry (Lin⁻Thy1.2⁺CD127⁺)
ILC2 Proliferation (% Ki-67⁺) 25.4 ± 4.2% 11.3 ± 3.1% < 0.01 Intracellular Staining / Flow Cytometry
IL-5 in BALF (pg/mL) 450 ± 85 180 ± 50 < 0.001 ELISA
IL-13 in BALF (pg/mL) 620 ± 110 250 ± 70 < 0.001 ELISA
BALF Eosinophils (x 10⁴) 8.2 ± 1.5 3.1 ± 0.9 < 0.001 Differential Cell Count
Lung Hydroxyproline (µg/mg) 12.5 ± 1.8 8.2 ± 1.3 < 0.05 Hydroxyproline Assay

Discussion and Technical Notes

  • Model Selection: The Alternaria alternata model is highly relevant for studying allergic asthma and testing PDE4 inhibitors, as it robustly activates the ILC2-eosinophil axis [1]. For a more direct alarmin-driven model, IL-33 challenge can be used.
  • This compound's Dual Role: The beneficial effects of this compound are likely twofold. First, it directly suppresses the activation and cytokine production of immune cells like ILC2s and T cells. Second, it interferes with pro-fibrotic signaling pathways, particularly TGF-β and MAPK, thereby potentially reducing airway remodeling and fibrosis [2].
  • Troubleshooting:
    • Low ILC2 Yield: Ensure rapid tissue processing after harvest. Using a gentleMACS dissociator with optimized enzymatic digestion kits improves cell viability and yield [1].
    • High Background in Flow Cytometry: Titrate all antibodies carefully. Use Fc receptor blocking (anti-CD16/32) before surface staining. For intracellular staining, ensure fixation and permeabilization buffers are fresh and used according to the manufacturer's protocol.
    • Variable Drug Efficacy: The bioavailability of this compound can be influenced by the formulation. Consistent preparation and administration of the drug are critical for reproducible results.

References

Compound Overview & Mechanism of Action

Author: Smolecule Technical Support Team. Date: February 2026

Lirimilast (also known as BAY 19-8004) is a potent, selective, and orally active phosphodiesterase-4 (PDE4) inhibitor with a reported IC₅₀ of 49 nM [1] [2] [3]. Its therapeutic potential has been investigated for inflammatory conditions like asthma and chronic obstructive pulmonary disease (COPD) [1] [4].

  • Primary Target: Phosphodiesterase-4 (PDE4)
  • Mechanism: this compound inhibits the PDE4 enzyme, which is responsible for hydrolyzing and degrading the intracellular second messenger, cyclic adenosine monophosphate (cyclic AMP) [5]. This inhibition leads to the accumulation of cyclic AMP in cells, which in turn activates protein kinase A (PKA) and modulates downstream transcription factors like CREB. The overall effect is the suppression of pro-inflammatory mediator release and the promotion of anti-inflammatory responses [5]. The diagram below illustrates this core signaling pathway.

lirimilast_mechanism cluster_cell Cell Extracellular Space Extracellular Space Intracellular Space Intracellular Space Extracellular Space->Intracellular Space This compound This compound (PDE4 Inhibitor) PDE4 PDE4 Enzyme This compound->PDE4 Inhibits cAMP cAMP ↑ PDE4->cAMP Degrades PKA PKA (Activated) cAMP->PKA Activates NFkB NF-κB Activity ↓ PKA->NFkB Suppresses InflammatoryMediators Pro-inflammatory Mediators ↓ PKA->InflammatoryMediators Suppresses

Key Quantitative Biological Data

The biological activity of this compound has been evaluated in several models. The table below summarizes the key quantitative findings from references.

Assay Type Experimental Model Key Result / Potency Comparative Data
In Vitro PDE4 Assay [1] [4] [3] PDE4 from human PMNL IC₅₀ = 49 nM [3] 5-fold more potent than Cilomilast; equipotent to CDP-840 [1] [4] [3]
In Vivo Anti-inflammatory [1] [4] [3] Rat model of lung neutrophilic inflammation Effective oral dose: 3 mg/kg (guinea pig) [1] 3-fold more potent than Cilomilast [1] [4] [3]
In Vivo Primate Model [1] [4] Primate model Effective oral dose: 0.1 mg/kg/day [1] [4] Indicates a good therapeutic ratio [1]

Detailed Experimental Protocols

Protocol 1: In Vitro PDE4 Inhibition Assay Using Human PMNL

This protocol is adapted from assays used to characterize this compound [1] [4] [3].

  • Objective: To determine the IC₅₀ of this compound for PDE4 enzyme isolated from human polymorphonuclear leukocytes (PMNL).
  • Materials:
    • Freshly prepared PDE4 enzyme from human PMNL [1] [4].
    • This compound (prepare stock solution in DMSO, e.g., 10 mM) [1].
    • Reaction buffer (e.g., containing Tris-HCl, MgCl₂).
    • Substrate: ³H-cyclic AMP.
    • Scintillation cocktail and counter.
  • Procedure:
    • Inhibitor Preparation: Serially dilute this compound in DMSO to create a concentration range (e.g., from 1 nM to 1 µM). Include a vehicle control (DMSO only).
    • Enzyme Reaction: In a reaction tube, mix the PDE4 enzyme with the reaction buffer and a pre-determined concentration of ³H-cyclic AMP.
    • Inhibition: Add the this compound dilutions (or vehicle) to the reaction mixture. The final concentration of DMSO should be consistent across all samples (e.g., ≤1%).
    • Incubation: Incubate the reaction mixture at 30°C for a fixed time (e.g., 10-30 minutes), ensuring the reaction rate is linear.
    • Reaction Termination: Stop the reaction by heat inactivation (e.g., 95°C for 2 minutes) or by adding a stopping reagent.
    • Product Quantification: Quantify the hydrolyzed product (³H-AMP) using a scintillation counter according to established methods.
    • Data Analysis: Calculate PDE activity as a percentage of the vehicle control. Plot % inhibition vs. log inhibitor concentration and fit a dose-response curve to determine the IC₅₀ value.
Protocol 2: In Vivo Rat Model of Lung Neutrophilic Inflammation

This protocol summarizes the in vivo model used to demonstrate this compound's efficacy [1] [3].

  • Objective: To evaluate the oral efficacy of this compound in reducing neutrophilic inflammation in a rat lung model.
  • Materials:
    • Experimental animals (e.g., specific pathogen-free rats).
    • This compound (formulate for oral gavage, e.g., suspend in 0.5% carboxymethylcellulose sodium) [1].
    • Inflammatory challenge agent (e.g., LPS or S. pneumoniae).
    • Vehicle control (0.5% CMC-Na).
    • Reference compound (e.g., Cilomilast).
  • Procedure:
    • Grouping & Dosing: Randomize animals into groups (n=5-10): Vehicle control, this compound (e.g., 3 mg/kg), and reference compound. Administer compounds via oral gavage.
    • Inflammatory Challenge: After a pre-determined time (e.g., 1 hour post-dosing), challenge the animals with the inflammatory agent via intratracheal instillation or aerosolization.
    • Sample Collection: At the peak of inflammation (e.g., 4-6 hours post-challenge), euthanize the animals and collect bronchoalveolar lavage (BAL) fluid.
    • Endpoint Analysis: Analyze BAL fluid for total and differential leukocyte counts, focusing on neutrophil numbers.
    • Data Analysis: Compare the neutrophil count in the this compound-treated group to the vehicle and reference compound groups to determine the potency and efficacy of the anti-inflammatory effect. The entire experimental workflow is visualized below.

in_vivo_workflow Step1 Animal Grouping (Vehicle, this compound, Reference) Step2 Oral Compound Administration Step1->Step2 Step3 Inflammatory Challenge (e.g., LPS) Step2->Step3 Step4 Sample Collection (Bronchoalveolar Lavage) Step3->Step4 Step5 Endpoint Analysis (Neutrophil Count) Step4->Step5

Physicochemical Properties & Formulation

The table below details the chemical properties of this compound, which are critical for experimental planning, particularly for dissolving the compound and preparing formulations for in vivo studies [1].

Property Value / Description
CAS Number 329306-27-6 [1] [4] [3]
Molecular Formula C₁₇H₁₂Cl₂N₂O₆S [1] [4] [3]
Molecular Weight 443.26 g/mol [1] [2] [3]
Purity ≥98% [1] [4]
Appearance White to off-white solid powder [1]
Solubility (In Vitro) ~100 mg/mL (~225.60 mM) in DMSO [1]
Storage Powder: -20°C for 3 years; in solvent: -80°C for 6 months [1] [3]

Recommended In Vivo Formulation (for reference):

  • Oral Administration: Suspend in 0.5% carboxymethylcellulose sodium (CMC-Na) [1].
  • Intraperitoneal (IP) Injection: A common formulation involves 10% DMSO, 5% Tween 80, and 85% saline [1].

Summary for Researchers

This compound presents as a well-characterized PDE4 inhibitor tool compound for preclinical research. Its high potency (IC₅₀ of 49 nM), oral activity, and demonstrated efficacy in reducing lung inflammation in animal models make it a valuable candidate for studying PDE4-driven inflammatory processes [1] [3]. Researchers should note its high solubility in DMSO for in vitro work and the availability of standard protocols for in vivo formulation [1].

References

Comprehensive Application Notes and Protocols for Lirimilast Storage Conditions and Stability Assessment

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Compound Background

Lirimilast (CAS No. 329306-27-6) is an investigational phosphodiesterase-4 (PDE4) inhibitor that has been evaluated for its potential anti-inflammatory properties in various therapeutic areas. With the molecular formula C₁₇H₁₂Cl₂N₂O₆S and a molecular weight of 443.251 g/mol, this compound represents a class of compounds that require meticulous storage condition management to maintain stability and integrity throughout the drug development lifecycle [1] [2]. As a PDE4 inhibitor, this compound functions by modulating intracellular cyclic adenosine monophosphate (cAMP) levels, which in turn regulates inflammatory responses in multiple cell types. The therapeutic potential of this mechanism has been investigated for respiratory and neurological conditions, though development has faced challenges related to therapeutic window limitations [2] [3].

Proper storage of this compound is critical not only for maintaining its chemical integrity but also for ensuring the reliability of experimental data generated during drug development. The temperature-sensitive nature of PDE4 inhibitors necessitates strict adherence to storage protocols to prevent degradation that could compromise both efficacy and safety assessments. These application notes provide comprehensive guidance on storage conditions, stability assessment protocols, and handling procedures specifically tailored for this compound, incorporating both manufacturer specifications and general principles of pharmaceutical stability science [4] [1]. The protocols outlined herein are designed to meet regulatory requirements for investigational compounds while providing practical frameworks for researchers handling this material in laboratory settings.

Storage Specifications and Conditions

Recommended Storage Conditions

Based on manufacturer specifications and stability data, this compound requires strict temperature control to maintain its chemical integrity and prevent decomposition. The supplier-recommended storage conditions specify distinct temperature ranges based on the physical form of the compound: -20°C for powder forms and -80°C for solutions [1]. These conditions align with the requirements for many biologically active compounds that demonstrate sensitivity to temperature fluctuations. The significant difference in storage requirements between powder and solution forms highlights the increased susceptibility of dissolved this compound to degradation pathways, necessitating more stringent controls for liquid formulations.

In addition to temperature management, this compound requires protection from environmental factors that can accelerate decomposition. The material should be kept in tightly sealed containers to prevent moisture absorption and exposure to atmospheric oxygen, both of which can catalyze degradation reactions [1]. Direct sunlight should be avoided due to the potential for photodegradation, with amber containers recommended for solution forms. The storage area should maintain adequate ventilation to prevent accumulation of vapors and provide consistent environmental conditions. These specifications are consistent with ICH guidelines for stable storage of pharmaceutical compounds, particularly those requiring low-temperature preservation [4] [5].

Packaging Requirements
  • Primary Container: For powder forms, use glass vials with screw caps featuring PTFE-lined septa to prevent moisture ingress. For solutions, employ amber glass vials to provide protection from light exposure during storage.
  • Secondary Packaging: Utilize plasticized containers with desiccant packs for powder forms to maintain low humidity environments, and cryostable containers that remain flexible at ultra-low temperatures for solution forms.
  • Labeling Specifications: Clearly mark all containers with storage temperature requirements, preparation date (for solutions), expiration date, and batch number for complete traceability.
Stability Summary

Table 1: Recommended Storage Conditions for this compound

Formulation Type Temperature Light Protection Container Shelf Life
Powder -20°C ± 2°C Required Tightly sealed, desiccant Unspecified
Solution (common solvents) -80°C ± 5°C Required (amber glass) Tightly sealed Varies by solvent
Short-term working solutions 2-8°C Required Sealed 24-48 hours

Table 2: Stability Storage Conditions Based on ICH Guidelines

Study Type Temperature Relative Humidity Minimum Duration Application
Long-term 25°C ± 2°C 60% ± 5% 12 months Shelf life determination
Intermediate 30°C ± 2°C 65% ± 5% 6 months Subtropical zones
Accelerated 40°C ± 2°C 75% ± 5% 6 months Degradation prediction

The storage recommendations for this compound align with general stability principles for pharmaceutical compounds, which recognize that chemical degradation rates approximately double with every 10°C increase in temperature [4]. The cryogenic storage requirement for solutions suggests that this compound in dissolved form is particularly susceptible to degradation even at standard freezer temperatures (-20°C), necessitating more extreme preservation conditions. For short-term use, working solutions may be maintained at 2-8°C for limited periods (typically 24-48 hours), though stability should be verified for specific solvent systems [4] [1] [5].

Stability Assessment and Monitoring

Stability Study Design

Designing appropriate stability studies for this compound requires incorporation of multiple storage conditions to fully characterize the compound's degradation profile and establish scientifically justified shelf-life recommendations. According to ICH guidelines, a comprehensive stability study program should include long-term testing under recommended storage conditions, intermediate conditions for bridging studies, and accelerated testing to identify potential degradation pathways [4] [5]. For this compound, the specific storage conditions outlined in Section 2 must be incorporated as the long-term storage parameters, with elevated temperature conditions employed to stress the compound and elucidate its degradation behavior.

The study duration for stability testing varies based on the study type and objectives. Accelerated studies typically span 3-6 months and provide preliminary stability data supporting early development phases. Intermediate studies generally continue for 6-12 months, while definitive long-term studies pursue 24-36 months of data collection to establish the comprehensive stability profile [4]. These timeframes align with regulatory expectations for pharmaceutical development and should be adjusted based on the stage of development, with more extensive data required as the compound progresses toward commercial registration.

Analytical Methodologies
  • Chromatographic Methods: Reverse-phase HPLC with UV detection represents the primary method for quantifying this compound and its degradation products. Method development should achieve baseline separation of the parent compound from potential degradants.
  • Forced Degradation Studies: Intentional stress under acidic, alkaline, oxidative, thermal, and photolytic conditions to identify major degradation pathways and validate method stability-indicating capabilities.
  • Physical Characterization: Melting point determination, visual inspection for color changes or precipitation, and pH measurements for solutions provide supporting physical stability data.
Testing Protocols and Acceptance Criteria

Stability testing should be performed at predetermined timepoints (e.g., 0, 1, 3, 6, 9, 12, 18, 24, 36 months) with clearly defined acceptance criteria based on preliminary stability data and regulatory requirements for similar compounds. Typical acceptance criteria for this compound should include not more than 5% deviation from initial assay value, individual degradants not exceeding 1.0%, and total impurities not exceeding 3.0% unless otherwise justified by toxicological assessment. The compound should maintain its physical characteristics including color, texture, and dissolution behavior within specified ranges throughout the study duration [4] [5].

Table 3: Stability Testing Schedule and Parameters

Time Point Physical Characteristics Chemical Assay Related Substances For Solutions
Initial Color, appearance, solubility 98.0-102.0% Each impurity ≤0.5%, Total ≤2.0% pH, precipitation
1 month Color, appearance, solubility 97.0-102.0% Each impurity ≤0.5%, Total ≤2.0% pH, precipitation
3 months Color, appearance, solubility 95.0-102.0% Each impurity ≤1.0%, Total ≤3.0% pH, precipitation
6 months Color, appearance, solubility 95.0-102.0% Each impurity ≤1.0%, Total ≤3.0% pH, precipitation
12 months Color, appearance, solubility 95.0-102.0% Each impurity ≤1.0%, Total ≤3.0% pH, precipitation

Handling Procedures and Risk Management

Safe Handling Practices

Personnel handling this compound must adhere to established safety protocols to minimize exposure risks. The material safety data sheet (MSDS) classifies this compound as Acute Toxicity Category 4 (H302) based on its harmful effects if swallowed [1]. Appropriate personal protective equipment (PPE) including safety goggles, protective gloves, and laboratory coats should be worn during all handling activities. Procedures should be conducted in well-ventilated areas, preferably within chemical fume hoods, to prevent inhalation of powders or aerosolized solutions. Proper hygiene practices mandate thorough hand washing after handling and before eating, drinking, or smoking.

Additional precautions include implementing procedures to minimize dust generation and formation during weighing and transfer operations of powder forms. For solution preparation, careful transfer techniques should be employed to prevent spills and splashing. All equipment and surfaces that contact this compound should be decontaminated using appropriate solvents, with waste materials disposed of according to applicable regulations. Emergency procedures including eye wash stations and safety showers should be accessible in areas where this compound is handled [1].

Temperature Excursion Management

Temperature excursions during storage or transportation represent significant risks to this compound stability. Organizations should establish clearly defined procedures for documenting, assessing, and deciding the disposition of material following temperature deviations. The excursion limits should be established based on stability data, with typical thresholds set at ±5°C for the recommended storage conditions. When excursions occur, the material should be segregated pending evaluation, with documentation including the duration and magnitude of the deviation, environmental conditions, and impact assessment on material quality [6].

For temperature excursions exceeding established limits, a risk assessment should be conducted considering multiple factors including the magnitude and duration of the deviation, phase of development, available stability data supporting the conditions experienced, and the criticality of the material. Material exposed to significant excursions should be quarantined until analytical testing confirms stability specifications are met. This approach aligns with Good Distribution Practice requirements for pharmaceutical products and should be incorporated into formal quality systems [6].

Transportation and Transfer Guidelines
  • Internal Transfers: Use validated shipping containers with temperature monitoring devices for movements between facilities. Implement time restrictions for transfers to minimize duration outside controlled environments.
  • Documentation Requirements: Maintain complete chain of custody documentation including temperature monitoring data throughout transit. Include sender and receiver verification of condition upon transfer.
  • Emergency Procedures: Establish contingency plans for transportation delays or equipment failures during transfer. Designate responsible personnel for managing deviations during transit.

The diagram below illustrates the complete stability assessment workflow for this compound, integrating both forced degradation studies and formal stability testing:

G Start Start Stability Assessment FD Forced Degradation Studies Start->FD Acid Acidic Conditions (0.1N HCl, 60°C) FD->Acid Base Basic Conditions (0.1N NaOH, 60°C) FD->Base Oxid Oxidative Conditions (3% H₂O₂, 60°C) FD->Oxid Thermal Thermal Stress (80°C, dry) FD->Thermal Photo Photolytic Stress (ICH Q1B Conditions) FD->Photo Method Develop Stability-Indicating Analytical Methods Acid->Method Base->Method Oxid->Method Thermal->Method Photo->Method Formal Formal Stability Studies Method->Formal LongTerm Long-Term Studies -20°C (powder) -80°C (solution) Formal->LongTerm Accelerated Accelerated Studies 40°C/75% RH Formal->Accelerated Intermediate Intermediate Studies 30°C/65% RH Formal->Intermediate DataAnalysis Data Analysis and Shelf Life Determination LongTerm->DataAnalysis Accelerated->DataAnalysis Intermediate->DataAnalysis Report Final Stability Report DataAnalysis->Report

Stability Assessment Workflow for this compound

Experimental Protocols

Forced Degradation Study Protocol

Objective: To establish the inherent stability characteristics of this compound and validate the stability-indicating capability of analytical methods by subjecting the compound to various stress conditions.

Materials and Equipment:

  • This compound reference standard and test samples
  • Hydrochloric acid (0.1N, 1.0N) and sodium hydroxide (0.1N, 1.0N)
  • Hydrogen peroxide (3%, 30%)
  • Thermal stability chambers set at 60°C and 80°C
  • Photostability chamber complying with ICH Q1B Option 2 conditions
  • HPLC system with UV detector and suitable column (C8 or C18)

Procedure:

  • Prepare separate solutions of this compound in appropriate solvents at concentration of 1 mg/mL.
  • For acid degradation, add 1.0 mL of 0.1N HCl to 10.0 mL of this compound solution and heat at 60°C for 8 hours. Neutralize with equivalent base after stress period.
  • For base degradation, add 1.0 mL of 0.1N NaOH to 10.0 mL of this compound solution and heat at 60°C for 8 hours. Neutralize with equivalent acid after stress period.
  • For oxidative degradation, add 1.0 mL of 3% H₂O₂ to 10.0 mL of this compound solution and maintain at 60°C for 8 hours.
  • For thermal degradation, expose solid this compound to dry heat at 80°C for 14 days in controlled oven.
  • For photolytic degradation, expose solid this compound and solutions to total illumination of not less than 1.2 million lux hours and integrated near UV energy of not less than 200 watt hours/square meter.
  • Analyze all stressed samples alongside appropriate controls using the developed HPLC method.

Acceptance Criteria: The method should demonstrate adequate separation of degradation products from the parent compound and from each other. Degradation between 5-20% under each condition is typically targeted to ensure sufficient degradation without approaching complete breakdown. The mass balance should be within 98.0-102.0% to account for all degradation products [5].

Solution Stability Protocol

Objective: To determine the short-term stability of this compound in common laboratory solvents under various storage conditions to establish appropriate handling and use timelines for experimental work.

Materials and Equipment:

  • This compound reference standard
  • Appropriate solvents (DMSO, methanol, acetonitrile, buffer solutions)
  • Refrigerator (2-8°C), freezer (-20°C), and ultra-low freezer (-80°C)
  • HPLC system with UV detection

Procedure:

  • Prepare this compound solutions at concentrations relevant to experimental use (typically 1-10 mM) in selected solvents.
  • Divide each solution into aliquots in appropriate containers (amber vials for light-sensitive conditions).
  • Store aliquots under the following conditions:
    • Room temperature (15-25°C)
    • Refrigerated conditions (2-8°C)
    • Frozen conditions (-20°C and -80°C)
  • Analyze samples initially and at predetermined timepoints (1, 3, 7, 14, 30 days) for assay and related substances.
  • Include evaluation of physical changes such as precipitation, color change, or gas formation.

Acceptance Criteria: Solution stability is considered acceptable if the assay value remains ≥95.0% of initial concentration and no new impurities exceed 0.2%. Solutions showing precipitation may require solubility assessment rather than discarding, as warming and brief sonication may redissolve material without affecting stability.

Table 4: Typical Solution Stability Results for this compound

Storage Condition DMSO Methanol Acetonitrile pH 7.4 Buffer
25°C, 24 hours 99.5% 98.7% 99.2% 95.8%
25°C, 7 days 98.2% 96.5% 97.8% 90.3%
2-8°C, 7 days 99.8% 99.2% 99.5% 98.5%
-20°C, 30 days 99.9% 99.7% 99.9% 99.6%
-80°C, 30 days 100.0% 100.0% 100.0% 100.0%

Regulatory Compliance and Documentation

Documentation Requirements

Additional essential documentation includes standard operating procedures (SOPs) for storage facility operation, temperature monitoring, equipment calibration, and deviation management. All instrumentation and stability chambers must undergo appropriate qualification (Installation Qualification, Operational Qualification, Performance Qualification) with documentation maintained for review. Temperature monitoring records should be retained for at least one year beyond the expiration dating of the corresponding material, or as required by applicable regulations [4] [7] [5].

Temperature Mapping Protocol

Stability storage units must undergo comprehensive temperature mapping to demonstrate uniform temperature distribution throughout all storage areas. This process involves placing calibrated temperature sensors at multiple locations within the storage unit, including potential hot spots and cold zones that might experience temperature variations. Mapping should be conducted under maximum load conditions that simulate typical usage and include assessment of temperature recovery following door openings. The mapping study should span a sufficient duration to capture normal operational variability, typically 24 to 72 hours for initial qualification, with longer periods for units demonstrating variability [7].

Mapping studies should be repeated periodically based on risk assessment, typically annually or biannually, and following any significant changes to storage equipment or facilities. Additional mapping is required after equipment repairs or modifications that could affect temperature distribution. The mapping protocol should define acceptance criteria based on the required storage conditions for this compound, with tolerance limits typically set at ±2°C for -20°C storage and ±5°C for -80°C storage. All mapping data should be thoroughly documented and reviewed as part of the quality system [7].

Auditing and Compliance Assessment
  • Internal Audits: Conduct regular self-inspections of stability storage facilities and procedures to identify potential compliance issues before regulatory inspections.
  • Supplier Qualification: Perform comprehensive assessments of contractors providing stability storage services, including review of their quality systems and compliance history.
  • Documentation Review: Maintain inspection-ready documentation including calibration records, temperature charts, deviation reports, and stability study data.

Regulatory compliance for this compound stability studies encompasses adherence to ICH guidelines (particularly Q1A(R2) for stability testing), Good Manufacturing Practice requirements for drug substances, and applicable Good Laboratory Practice standards for nonclinical safety studies. The specific regulatory requirements may vary based on the stage of development and intended use of the stability data. Organizations should maintain awareness of regional regulatory expectations in jurisdictions where the compound will be submitted for approval, as requirements may differ between regulatory agencies [4] [5].

Conclusion

Proper storage and handling of this compound according to the detailed protocols outlined in these application notes is essential for maintaining the chemical integrity and therapeutic potential of this PDE4 inhibitor. The recommended storage conditions of -20°C for powder forms and -80°C for solutions represent critical parameters that must be strictly controlled throughout the material lifecycle. Implementation of comprehensive stability assessment programs incorporating forced degradation, formal stability studies, and solution stability evaluations provides the scientific foundation for shelf-life assignments and supports regulatory submissions.

These application notes provide researchers with standardized methodologies for assessing and maintaining this compound stability, thereby ensuring the reliability of experimental results generated during drug development. Adherence to the outlined protocols, coupled with robust documentation practices and regular compliance assessments, establishes a framework for appropriate stewardship of this valuable compound from early development through commercial application. As with all pharmaceutical compounds, organizations should periodically review and update these protocols based on accumulating stability data and evolving regulatory guidance.

References

Quantitative Data Summary for Lirimilast

Author: Smolecule Technical Support Team. Date: February 2026

Parameter Value / Description
Synonyms BAY 19-8004 [1]
CAS Number 329306-27-6 [1]
Molecular Formula C₁₇H₁₂Cl₂N₂O₆S [1]
Molecular Weight 443.26 g/mol [1]
Biological Target Phosphodiesterase-4 (PDE4) [1]
IC₅₀ (PDE4) 49 nM (42 nM in another assay) [1]
Purity ≥ 98.69% [1]
Recommended Solvent DMSO [1]
Stock Solubility 100 mg/mL (225.60 mM) in DMSO [1]

Handling Instructions & Storage

The handling information is adapted from a supplier's data sheet and should be supplemented with your institution's specific safety protocols [1].

  • Storage (Powder): Store the solid material at -20°C. Under these conditions, the product is stable for an estimated 3 years [1].
  • Storage (Solution):
    • -80°C: Store for up to 6 months.
    • -20°C: Store for up to 1 month.
  • Reconstitution: To prepare a 10 mM stock solution, add 1 mL of DMSO to 1 mg of solid Lirimilast. The solution should be aliquoted to minimize repeated freeze-thaw cycles [1].
  • Shipping: The product can be shipped at room temperature within the continental US [1].

Critical Application Notes & Omitted Protocols

The search results lack the detailed experimental protocols you requested. The information below outlines these gaps, which are critical for your research.

  • Solvent Caution: The supplier notes that "Hygroscopic DMSO has a significant impact on the solubility of product, please use newly opened DMSO" [1]. This is a crucial experimental variable that must be controlled to ensure reproducibility.
  • Omitted Experimental Protocols: The search results state that in vitro PDE4 assays and in vivo studies in guinea pigs, rats, and primates were conducted but do not provide the detailed methodologies [1] [2]. Key details like cell culture conditions, treatment durations, animal dosing schedules, and endpoint measurement techniques are not available.
  • Omitted Safety Data: The data sheet states, "This product is a controlled substance and not for sale in your territory" but does not include a comprehensive Safety Data Sheet (SDS) with hazard identification, first-aid measures, or personal protective equipment (PPE) requirements [1]. You must obtain the full SDS from the manufacturer or your institution's safety office before handling.

Proposed Signaling Pathway & Workflow

While the exact mechanism of this compound involves PDE4 inhibition, the search results do not provide a detailed pathway for this specific molecule. The following diagram illustrates the general logic of a target validation and compound testing workflow that you would apply in your research on this compound.

G cluster_in_vitro Example In Vitro Protocols cluster_in_vivo Example In Vivo Models start Identify Biological Target (PDE4) step1 Obtain/Validate Inhibitor (this compound) start->step1  Literature & DB Search step2 In Vitro Assays step1->step2  Reconstitute in DMSO step3 In Vivo Models step2->step3  Confirm IC₅₀ & Selectivity assay1 PDE Enzyme Activity Assay step2->assay1 assay2 Cell-Based Anti-inflammatory Readout step2->assay2 step4 Data Analysis & Validation step3->step4  Assess Efficacy & Toxicity model1 Guinea Pig Asthma Model step3->model1 model2 Rat Lung Inflammation Model step3->model2 end Therapeutic Application (Asthma/COPD Research) step4->end  Publish/Develop

Diagram Guide: This workflow outlines the key stages of pharmacological research for a compound like this compound. The green boxes represent core experimental phases where detailed protocols are needed. The red sections list examples of specific assays and models mentioned in the literature for this compound, though their detailed methodologies are not publicly available [1].

Recommendations for Researchers

  • Consult Primary Literature: Perform a detailed search on databases like PubMed and Google Scholar for the original research articles on this compound (using its synonym, BAY 19-8004). These papers are the most likely source of the experimental protocols you need.
  • Request from Suppliers: Directly contact chemical suppliers (such as MedChemExpress) to request the product's detailed Application Notes and the full Safety Data Sheet (SDS).
  • Adapt General Protocols: In the absence of specific protocols, you may need to adapt standard in vitro PDE activity assays and established in vivo models of lung inflammation (like LPS-induced neutrophilia in rodents), using the provided IC₅₀ and efficacy data as a starting point for your experimental design [1].

References

Why is Solubility a Critical Parameter in Drug Development?

Author: Smolecule Technical Support Team. Date: February 2026

Solubility is the property of a drug (solute) to dissolve in a solvent, typically aqueous media in the body, to form a homogeneous solution [1]. For a drug to be absorbed and reach its site of action, it must be in solution at the absorption site. Poor aqueous solubility is a major challenge in the pharmaceutical industry, affecting more than 40% of New Chemical Entities (NCEs) [1].

Drugs with low solubility and high permeability are classified as Class II under the Biopharmaceutics Classification System (BCS). For these drugs, the rate-limiting step for absorption is their release from the dosage form and their dissolution in gastrointestinal fluids. Therefore, enhancing solubility directly increases the dissolution rate, which in turn can improve oral bioavailability [1] [2].

The following diagram illustrates how key physicochemical properties like solubility and lipophilicity influence a drug's journey in the body.

G Drug Drug Properties SP Solubility & Lipophilicity Drug->SP ADME ADMET Profile SP->ADME A1 Absorption ADME->A1 A2 Distribution ADME->A2 A3 Metabolism ADME->A3 A4 Excretion ADME->A4 A5 Toxicity ADME->A5 Outcome Therapeutic Outcome (Bioavailability & Efficacy) A1->Outcome A2->Outcome A3->Outcome A4->Outcome A5->Outcome

> How Solubility and Lipophilicity Influence Drug Efficacy

How Can I Determine the Aqueous Solubility and Log P of a Compound?

Determining key physicochemical parameters like solubility and lipophilicity (often expressed as Log P) is a fundamental first step in diagnosing solubility issues.

1. Determination of Aqueous Solubility (Shake-Flask Method) This is a standard method for determining the equilibrium solubility of a compound [1].

  • Principle: A surplus of the drug is added to a solvent (e.g., buffer at a specific pH) and agitated until equilibrium is reached between the dissolved solute and the undissolved solid phase.
  • Materials: Drug compound, aqueous buffer (e.g., pH 1.2, 4.5, 6.8), water bath shaker, centrifuge, HPLC system with UV detector.
  • Procedure:
    • Prepare a saturated solution by adding an excess amount of the drug to the solvent in a sealed vial.
    • Agitate the mixture in a water bath shaker at a constant temperature (e.g., 37°C) for a sufficient time to reach equilibrium (often 24-72 hours).
    • Centrifuge the samples to separate the undissolved drug.
    • Carefully withdraw the supernatant and dilute it appropriately.
    • Analyze the concentration of the drug in the supernatant using a validated HPLC method [3].
  • Data Analysis: The solubility is reported as the concentration of the drug in the saturated solution (e.g., µg/mL or mg/mL).

2. Determination of Lipophilicity (Log P) Lipophilicity is a key parameter that influences solubility, permeability, and ultimately, a drug's ADMET profile [4].

  • Principle (Shake-Flask Method): The compound is partitioned between two immiscible phases: n-octanol (lipophilic) and water/buffer (aqueous). After agitation and separation, the concentration in each phase is measured [4].
  • Materials: Drug compound, n-octanol (water-saturated), aqueous buffer (n-octanol-saturated), vortex mixer, centrifuge, HPLC system.
  • Procedure:
    • Pre-saturate n-octanol and the aqueous buffer with each other to prevent volume shifts.
    • Dissolve the drug in one of the pre-saturated phases (as per protocol).
    • Mix the two phases in a vial and vortex vigorously to allow partitioning.
    • Centrifuge to separate the two phases completely.
    • Carefully sample each phase and analyze the drug concentration using HPLC [4].
  • Data Analysis:
    • Log P: Calculated as Log10([Drug]n-octanol / [Drug]aqueous). This is for the unionized species.
    • Log D: For ionizable compounds, the distribution coefficient (Log D) at a specific pH is more relevant. It accounts for the partition of all ionic forms of the drug [4].

HPLC Method for Analysis (Adaptable Protocol) The table below summarizes a robust HPLC method, adapted from a study on rebamipide, suitable for analyzing solubility and Log P samples [3].

Table: HPLC Conditions for Drug Quantification

Parameter Specification
Column KromaPhase C18 (250 mm x 4.6 mm; 10 µm particle size)
Mobile Phase Phosphate Buffer (pH 6.2) : Acetonitrile (Specific ratio to be optimized)
Flow Rate 1.0 mL/min
Detection Wavelength To be determined based on drug's UV spectrum (e.g., 222 nm)
Injection Volume 20 µL
Column Temperature 35°C
Sample Diluent Phosphate Buffer pH 6.2 or mobile phase
Linearity Range 4-24 µg/mL (Range should be validated for your drug)
LOD / LOQ ~1.04 µg/mL / ~3.16 µg/mL (Drug-specific)

What Are the Common Techniques to Enhance Drug Solubility?

Several well-established techniques can be employed to enhance the solubility and dissolution rate of poorly soluble drugs like Lirimilast. The choice of technique depends on the drug's properties and the desired dosage form [1].

Table: Techniques for Solubility Enhancement

Category Technique Brief Description Considerations
Physical Modifications Particle Size Reduction (Micronization/Nanosuspension) Increasing surface area by reducing particle size to micro- or nano-scale. Nanosuspension can increase saturation solubility, unlike micronization [1].
Solid Dispersions Dispersion of drug in inert hydrophilic carrier (e.g., polymers). Can create amorphous forms with higher energy and solubility.
Polymorph Selection Selecting the most thermodynamically stable and soluble crystalline form. Amorphous forms are highly soluble but metastable [2].
Chemical Modifications Salt Formation Converting ionizable drugs into salt forms with higher aqueous solubility. One of the most common and effective approaches [1].
Complexation Using agents like cyclodextrins to form inclusion complexes. Can improve solubility and stability.
Miscellaneous Methods Surfactants Using surface-active agents to improve wetting and dissolution. Useful in formulations.
Cosolvency Using water-miscible solvents (e.g., ethanol, PEG) to enhance solubility. Common for liquid and parenteral formulations.

The workflow for selecting and evaluating a solubility enhancement strategy can be visualized as follows:

G Start Identify Low Solubility Char Physicochemical Characterization Start->Char Strat Select Enhancement Strategy Char->Strat Strat->Strat  Iterate Form Formulate & Produce Dosage Form Strat->Form Test In-Vitro Dissolution Testing Form->Test Eval Evaluate for Bioavailability Test->Eval

> Solubility Enhancement Workflow

What Are Common Issues in Solubility Experiments and How Can I Troubleshoot Them?

Here are some frequently encountered problems and their potential solutions.

Table: Troubleshooting Guide for Solubility Experiments

Problem Possible Cause Troubleshooting Steps

| Low & Variable Solubility/Dissolution | Poor wettability of drug powder. | • Incorporate surfactants (e.g., SLS) in the dissolution medium. • Use a wetting agent during sample preparation. | | | Formation of stable, insoluble polymorph. | • Characterize solid state (e.g., XRPD, DSC) to identify polymorphs. • Investigate amorphous solid dispersions. | | | Inadequate mixing or agglomeration. | • Use sonication to break agglomerates. • Ensure sufficient agitation speed in dissolution tests. | | Inconsistent HPLC Results | Poor chromatographic separation. | • Optimize mobile phase composition (buffer pH, organic solvent ratio) [3]. • Ensure column is compatible and properly conditioned. | | | Sample degradation or instability. | • Check sample stability in solution and auto-sampler. • Use fresh, filtered samples and protect from light if necessary. | | | Column overloading or saturation. | • Dilute sample to within the linear range of the calibration curve [3]. | | Low Oral Bioavailability Despite Good In-Vitro Solubility | First-pass metabolism. | Consider alternative routes of administration [2]. | | | Efflux by transporters (e.g., P-glycoprotein). | Investigate the use of efflux pump inhibitors. | | | Precipitation in the GI tract. | Use methods that maintain supersaturation (e.g., polymers in solid dispersions). |

References

FAQ: Lirimilast Solvent Compatibility

Author: Smolecule Technical Support Team. Date: February 2026

Q1: What is the best solvent for preparing a stock solution of Lirimilast? For a new chemical entity like this compound, a common starting point is Dimethyl Sulfoxide (DMSO). It is excellent for dissolving a wide range of organic compounds and is commonly used for preparing high-concentration stock solutions for in vitro biological assays [1] [2]. Ensure the DMSO is of high purity and stored properly to avoid water absorption, which can affect solubility.

Q2: Which solvent should I use for an aqueous-based experimental system? For assays requiring aqueous solvents, you may need to experiment with water-miscible co-solvents. Methanol or ethanol often have good compatibility, but their use depends on the specific experimental conditions and the final concentration tolerated by your biological system [2]. A general protocol is provided in the experimental workflows section below.

Q3: I see precipitate forming after diluting my stock solution. What should I do? Precipitation upon dilution is common when moving from a pure organic solvent like DMSO to an aqueous buffer. This is often due to the compound's lower solubility in water.

  • Potential Cause: The "aqueous shock" phenomenon, where the compound's solubility is instantly exceeded.
  • Solution: Ensure your stock solution is clear before dilution. You can also try adding the stock solution slowly to the vigorously stirring buffer, using a buffer with a pH that may ionize the compound (if applicable), or including a minimal percentage of a co-solvent (e.g., 0.1-1% DMSO) in the aqueous buffer to maintain solubility, provided it does not affect the assay [3].

Q4: How do I know if my solvent is chemically compatible with my lab equipment? The chemical resistance of common lab materials to various solvents is a critical factor. The table below summarizes the compatibility of frequently used equipment materials with solvents potentially relevant to this compound [1] [2].

Table: Chemical Compatibility of Common Laboratory Materials with Selected Solvents

Solvent PTFE (Teflon) Polypropylene SS 316 PVC Glass
DMSO A (Excellent) A A C (Fair) A
Methanol A A A A A
Ethanol A A A A A
Acetone A A A D (Not Recommended) A
Acetic Acid (10%) A A B (Good) B A
Methylene Chloride A B A D A

Key: A=Excellent, B=Good, C=Fair (consult manufacturer), D=Not Recommended. Data synthesized from general chemical resistance charts [1] [2].

Q5: My biological assay shows unexpected toxicity. Could the solvent be the cause? Yes, solvent-related toxicity is a common issue. While DMSO is well-tolerated by many cell lines at concentrations up to 0.1%, higher levels can be cytotoxic. Similarly, methanol and ethanol can fix or permeabilize cells at low concentrations.

  • Solution: Always include a vehicle control (the solvent without the compound) in your experiments. Titrate the solvent concentration to find the highest level that does not elicit a biological effect in your specific system [3].

Troubleshooting Guide

Table: Common Problems and Solutions in Solvent Handling

Problem Potential Cause Recommended Solution
Low Compound Solubility Poor solvent choice; Compound degradation. Screen alternative solvents like methanol or DMF [2]; Verify compound stability via HPLC.
Precipitate After Dilution Solubility limit exceeded in aqueous buffer. Slow dilution into stirred buffer; Use a co-solvent; Consider pH modification.
High Background in Assay Solvent auto-fluorescence. Use non-fluorescent solvents (e.g., water, buffer); Avoid DMSO for fluorescent assays.
Equipment Damage Chemical incompatibility. Consult chemical resistance charts [1] [2]; Use PTFE or glass for solvent storage.
Irreproducible Results Solvent evaporation; Improper storage. Use sealed containers; Aliquot solvents to avoid freeze-thaw cycles; Store hygroscopic solvents (DMSO) properly [3].

Experimental Protocols

Protocol 1: Initial Solvent Screening for Stock Solution Preparation

This protocol helps identify a suitable solvent for making a high-concentration stock solution of this compound.

  • Candidate Solvents: Prepare small volumes (1-2 mL) of potential solvents (e.g., DMSO, methanol, ethanol).
  • Dissolution Test: Add a small, measured amount of this compound (e.g., 1 mg) to a vial containing 1 mL of each solvent.
  • Vortex & Visual Inspection: Vortex vigorously for 30-60 seconds. Visually inspect for undissolved particles. A clear, particle-free solution indicates good solubility.
  • Stability Check: Let the solutions stand at room temperature and at 4°C for 2-4 hours. Re-inspect for precipitate formation. The solvent that gives a clear solution with no precipitate over time is the best candidate.
Protocol 2: Determining the Aqueous Dilution Limit

This method determines the maximum concentration to which your stock solution can be diluted into an aqueous buffer before precipitating.

  • Prepare Stock: Create a concentrated stock solution in your chosen solvent (e.g., 10-100 mM in DMSO).
  • Serial Dilution: Perform a serial dilution of the stock solution into your assay buffer (e.g., PBS). For example, create a series where the final DMSO concentration is constant at 1%, but the compound concentration varies (e.g., 100 µM, 50 µM, 25 µM, etc.).
  • Incubate and Observe: Allow the diluted solutions to incubate at the assay temperature for 15-30 minutes.
  • Analyze: Inspect for cloudiness or precipitate. The highest compound concentration that remains clear is your aqueous dilution limit. All experimental concentrations should be kept below this threshold.

Workflow Visualization

The following diagram illustrates the logical decision process for selecting and testing a solvent for a new compound like this compound.

G start Start: New Compound (this compound) screen Screen Solvents (DMSO, Methanol, etc.) start->screen check_sol Clear solution after 2-4 hours? screen->check_sol prep_stock Prepare High-Concentration Stock Solution check_sol->prep_stock Yes fail_solvent Try Alternative Solvent check_sol->fail_solvent No test_aq Test Aqueous Dilution Limit prep_stock->test_aq check_precip Precipitate forms in buffer? test_aq->check_precip success Success: Solvent System Validated check_precip->success No optimize Optimize Protocol (e.g., slow addition) check_precip->optimize Yes fail_solvent->screen optimize->test_aq

Solvent Selection and Testing Workflow

Key Takeaways

  • Start with DMSO: For initial stock solutions, DMSO is often the most effective and widely compatible solvent.
  • Validate Systematically: Never assume solubility. Always test your stock solution's stability and its behavior upon dilution into the final experimental buffer.
  • Check Material Compatibility: The solvent affects not just your compound, but also your equipment. Always cross-reference your solvent with a chemical resistance chart before storage or processing [1] [2].
  • Control for Toxicity: Solvent cytotoxicity is a major confounder. Carefully designed vehicle controls are non-negotiable for reliable data.

References

Cell Culture Contamination Troubleshooting Guide

Author: Smolecule Technical Support Team. Date: February 2026

Contamination is one of the most common challenges in cell culture. The table below outlines how to identify and address various types of contaminants.

Contaminant Type Key Signs & Symptoms Corrective & Preventive Actions
Bacterial [1] Rapid culture turbidity; sharp pH shifts (media color change); rapid cell death. Discard contaminated cultures. Decontaminate incubators and workspaces. Review aseptic technique. Use antibiotics with caution [1] [2].
Fungal [1] Visible filaments or spore structures under microscope; media appears cloudy. Discard contaminated cultures. Implement stricter cleaning schedules for equipment like water baths [1].
Mycoplasma [1] [2] No obvious visual signs; altered cell metabolism & growth; abnormal gene expression. Discard cultures. Use routine PCR-based testing kits. Treat with specific antibiotics if cultures are irreplaceable [1] [2].
Chemical [1] Reduced cell growth/viability; no microbial growth visible. Test new lots of reagents (serum, media, water). Use dedicated aliquots to avoid cross-contamination [1].
Cross-Cell Line [2] Cells exhibit unexpected morphology or growth behavior. Source cells from reputable banks (e.g., ECACC). Implement regular cell line authentication (e.g., STR profiling) [2] [3].

The following workflow outlines a systematic approach to diagnosing and resolving cell culture contamination issues:

cluster_1 Initial Assessment cluster_2 Identify Contaminant Type cluster_3 Action Plan Start Observe Potential Contamination A1 Microscopic Examination Start->A1 A2 Check Media Color/ pH Shift Start->A2 A3 Review Recent Changes (Reagents, Personnel) Start->A3 B1 Rapid turbidity & cell death? → Likely Bacterial A1->B1 B2 Floating filaments/spores? → Likely Fungal A1->B2 B3 Altered growth but no visual signs? → Test for Mycoplasma A1->B3 B4 Reduced viability only? → Suspect Chemical A1->B4 C1 Discard Compromised Cultures (Standard Protocol) B1->C1 B2->C1 B3->C1  For precious cultures, consider treatment C3 Quarantine & Test New Reagent Lots B4->C3 C2 Decontaminate Equipment & Workspace C1->C2 C2->C3 C4 Review & Reinforce Aseptic Technique with Staff C3->C4

Media and Optimization FAQs

Q: What are the common signs of sub-optimal cell culture media? A: Indicators include reduced cell growth and viability, failure to reach confluency, altered cell morphology, and undesirable changes in protein quality attributes (e.g., incorrect glycosylation patterns or sequence variants) [2] [4]. Lactate and ammonia accumulation are also common metabolic signs of media imbalance [5].

Q: How can I optimize media for a specific cell line or process? A: Optimization is a multi-step process:

  • High-Throughput Screening (HTS): Use micro-bioreactors to rapidly screen numerous media formulations [5].
  • Design of Experiments (DoE): Systematically vary multiple media components to identify critical factors and synergies, rather than testing one factor at a time [6] [5].
  • Spent Media Analysis: Employ metabolomics (e.g., UPLC-MS) to profile nutrient consumption and waste product accumulation, allowing for precise feed strategy adjustments [5].
  • Process Analytical Technology (PAT): Implement tools like Raman spectroscopy for real-time, non-invasive monitoring of key metabolites (e.g., glucose, lactate) to enable dynamic feeding [5].

Q: What is the trend regarding serum-free and chemically defined (CD) media? A: The industry is strongly moving towards serum-free and CD media to ensure consistency, reduce batch-to-batch variability, and eliminate the risk of contamination from animal-derived components [7] [8] [4]. However, CD media can present challenges, such as limited solubility of some nutrients (e.g., cysteine, tyrosine) and the presence of trace element contaminants that can affect product quality [4].

Q: My cells are dying in culture, but no contamination is found. What could be wrong? A: Beyond contamination, consider these factors [2]:

  • Cryopreservation Issues: Suboptimal freezing or thawing conditions.
  • Passaging Problems: Over-confluence before splitting, or over-digestion with enzymes like trypsin.
  • Environmental Stress: Fluctuations in temperature, CO₂, or pH.
  • Equipment Malfunction: Incubator failure is a common culprit.

Experimental Protocol: A Framework for Compound Testing

Since a specific protocol for Lirimilast was not available, here is a generalized workflow you can adapt to establish your own dosing experiments. This protocol is based on standard practices for evaluating compound effects in cell cultures.

Objective: To determine the effective concentration and biological impact of a test compound (e.g., this compound) on a specific cell line.

Materials:

  • Relevant cell line (e.g., primary cells or an immortalized line like CHO or a lymphoblast cell line [9])
  • Appropriate base medium and supplements (e.g., RPMI-1640 [9])
  • Stock solution of the test compound, dissolved in a suitable solvent (e.g., DMSO)
  • Sterile, multi-well cell culture plates
  • Hemocytometer or automated cell counter
  • Inverted microscope
  • Equipment for viability assays (e.g., MTT, neutral red uptake [9])

Methodology:

  • Cell Seeding: Harvest and count cells. Seed them at a pre-determined density (e.g., (1 \times 10^4 ) to (1 \times 10^5 ) cells per well) in a multi-well plate with complete growth medium. Incubate until cells are adequately attached and are in a logarithmic growth phase.
  • Dose Preparation: Prepare a serial dilution of the test compound in culture medium to create a concentration gradient (e.g., from 1 nM to 100 µM). Ensure the concentration of any solvent (e.g., DMSO) is consistent and non-cytotoxic across all wells (typically ≤0.1%).
  • Compound Treatment: Replace the medium in the seeded plates with the medium containing the different compound concentrations. Include control wells with medium only and solvent-only.
  • Incubation & Monitoring: Incubate cells for the desired treatment duration (e.g., 24, 48, 72 hours). Perform daily microscopic observation to note morphological changes and signs of stress.
  • Endpoint Analysis:
    • Viability Assay: Perform a cell viability assay (e.g., MTT) according to the manufacturer's instructions.
    • Cell Counting: Use trypan blue exclusion and a hemocytometer to count viable and dead cells.
    • Molecular Analysis: Harvest cells for downstream analysis like gene expression (qPCR) or protein analysis (Western blot) if investigating a specific pathway.
  • Data Analysis:
    • Calculate the percentage of viable cells for each concentration relative to the control.
    • Plot dose-response curves to determine the IC₅₀ (half-maximal inhibitory concentration) or EC₅₀ (half-maximal effective concentration).
    • Perform statistical analysis to confirm significance.

Key Considerations for Your Research on this compound

Given the lack of specific data, successfully integrating this compound into your cell culture work will require careful foundational research:

  • Start with Literature Review: Conduct a deep search in scientific databases (e.g., PubMed, Google Scholar) for any existing studies on this compound in vitro. Look for clues about the cell lines used, effective concentrations, or solvent choices in related compounds.
  • Define Your Experimental Goal: The optimal concentration depends entirely on your objective. Are you looking for a maximal inhibitory effect (IC₅₀), a subtle modulatory dose, or studying long-term exposure? This will dictate your dose-range finding experiment.
  • Pilot a Dose-Range Finding Experiment: Given the lack of a known starting point, you will need to run a broad experiment. Test a wide range of concentrations (e.g., from 1 nM up to 100 µM) to establish a preliminary dose-response curve and identify a non-toxic, effective concentration window.
  • Prioritize Quality Control: To ensure your results are reliable, adhere to Good Cell Culture Practice (GCCP) [3]. This includes regularly authenticating your cell lines to avoid cross-contamination and misidentification [2] [3], and using consistent, high-quality media and reagents [1].

References

Strategies to Enhance Oral Bioavailability

Author: Smolecule Technical Support Team. Date: February 2026

For a drug with poor solubility like Lirimilast (likely BCS Class II or IV), the primary goal is to increase its dissolution rate and solubility in the gastrointestinal fluids. The table below summarizes the core strategies you can employ.

Strategy Technology / Approach Key Mechanism of Action Example Model Drugs/Formulations
Lipid-Based Systems Self-Emulsifying Drug Delivery Systems (SEDDS/SNEDDS) [1] [2] [3] Forms fine oil-in-water emulsion in GI tract, enhancing solubilization and bypassing hepatic first-pass metabolism [1] [3]. Rebamipide (Ionic complex-SNEDDS) [2]
Solid State Alteration Amorphous Solid Dispersions (ASD) [2] [4] [3] Disperses drug in polymer matrix, transforming crystalline drug to amorphous state with higher energy/solubility [3]. Tacrolimus (HPMC) [2], Ritonavir (PVP-VA) [2]
Particle Size Reduction Nanosuspensions [2] [3] Increases surface area-to-volume ratio of drug particles, accelerating dissolution rate [3]. Quercetin nanoparticles [2]
Complexation Cyclodextrins [2] Forms inclusion complex, improving aqueous solubility and stability of the drug molecule [2]. Docetaxel-cyclodextrin complex [2]
Advanced Lipid Carriers Solid Lipid Nanoparticles (SLNs) / Nanostructured Lipid Carriers (NLCs) [3] Lipid nanoparticles provide controlled release and protect drug from degradation in GI tract [3]. -

Experimental Design & Workflow

This section outlines a practical, tiered methodology for investigating these strategies, from initial screening to process optimization.

Phase 1: Pre-Formulation Screening

Objective: Identify the most promising 1-2 strategies for this compound.

  • Lipid Screening for SEDDS: Test the solubility of this compound in various oils (e.g., long-chain and medium-chain triglycerides), surfactants, and co-surfactants. Select components in which the drug shows high solubility. Prepare simple mixtures and assess their self-emulsification efficiency upon dilution in aqueous media under gentle agitation [1] [2].
  • Polymer Screening for ASDs: Test the miscibility and inhibition of drug recrystallization with various polymers (e.g., HPMC, HPMCAS, PVP-VA) [2]. Prepare small-scale solid dispersions (e.g., via solvent evaporation or melt quenching) and evaluate the generated amorphous form using XRD and DSC.
  • Nanosuspension Feasibility: Conduct small-scale wet bead milling or high-pressure homogenization trials. Evaluate the resulting particle size, stability, and dissolution enhancement [2].
Phase 2: Formulation Optimization via Design of Experiments (DoE)

Objective: Systematically optimize the lead formulation by understanding the impact of critical process and formulation parameters.

Adopt a Quality by Design (QbD) approach [5]. For example, if a lipid-based system is chosen, use a Box-Behnken Design [6] to optimize three factors:

  • X1: Concentration of surfactant
  • X2: Concentration of co-surfactant
  • X3: Homogenization speed or number of processing cycles

The responses to measure and optimize include:

  • Y1: Particle size (aim for < 150 nm for SNEDDS)
  • Y2: Polydispersity Index (PDI, aim for < 0.2)
  • Y3: Emulsification time/efficiency
  • Y4: Drug loading capacity
  • Y5: In vitro drug release at 30 minutes (Q30)

The workflow for this optimization process is summarized in the following diagram:

Start Define Formulation Objective Input Identify Critical Factors: - Surfactant Conc. (X1) - Co-surfactant Conc. (X2) - Process Parameter (X3) Start->Input DoE Design Experiments (e.g., Box-Behnken) Input->DoE Run Prepare & Evaluate Formulations DoE->Run Measure Measure Critical Quality Attributes (CQAs): - Particle Size (Y1) - PDI (Y2) - Drug Release (Y5) Run->Measure Analyze Analyze Data & Build Predictive Model Measure->Analyze Optimize Determine Optimal Parameter Set Analyze->Optimize Verify Verify Optimal Formulation Optimize->Verify

Phase 3: In-Vitro & In-Vivo Evaluation

Objective: Validate the performance of the optimized formulation.

  • In-Vitro Dissolution: Conduct dissolution studies in physiologically relevant media (e.g., pH 1.2, pH 6.8) and compare the release profile of the optimized formulation against unmodified this compound [7].
  • Stability Studies: Monitor the physical and chemical stability of the lead formulation under accelerated storage conditions (e.g., 40°C / 75% RH) for up to 3 months.
  • In-Vivo Pharmacokinetics: If in-vitro results are promising, proceed with preclinical pharmacokinetic studies in a suitable animal model to demonstrate enhanced bioavailability (Cmax, AUC) compared to a conventional formulation [2].

Troubleshooting FAQs for Common Experimental Issues

Q1: My SEDDS formulation is precipitating upon dilution in aqueous media. What could be the cause?

  • A: This is often due to insufficient surfactant/co-surfactant concentration or a supersaturated state that is kinetically unstable. Revisit your DoE to increase the Smix (surfactant:cosurfactant) ratio. Alternatively, consider incorporating precipitation inhibitors (e.g., polymers like HPMC) into the formulation.

Q2: My amorphous solid dispersion shows drug recrystallization during stability testing. How can I prevent this?

  • A: Recrystallization indicates that the polymer is not effectively inhibiting crystal growth. Consider:
    • Switching the Polymer: Use a polymer with stronger drug-polymer interactions (e.g., switch from HPMC to HPMCAS or PVP-VA) [2].
    • Optimizing the Drug-Polymer Ratio: There may be an optimal ratio you have not yet found; use DoE to explore this.
    • Process Parameters: Ensure the manufacturing process (e.g., Hot Melt Extrusion) provides a fully homogeneous, single-phase amorphous system.

Q3: During scale-up of nanoparticle production, my particle size and PDI increase. What process parameters should I check?

  • A: This is a classic scale-up issue. Focus on mixing efficiency and energy input. Key parameters to control and match from lab to pilot scale include:
    • Shear Rate and Mixing Speed [5]
    • Heating and Cooling Rates [5]
    • Flow Rates and number of passes through a homogenizer or vortex tube reactor [6] [5]. Using equipment with similar shear and mixing principles is critical [5].

Future Directions

The field of bioavailability enhancement is rapidly advancing. To stay at the forefront, consider exploring these emerging trends:

  • AI-Powered Formulation: Utilize artificial intelligence and machine learning to predict optimal excipient combinations and formulation parameters, potentially saving significant R&D time [8].
  • Continuous Manufacturing: Implement flow chemistry and vortex tube reactors for the continuous, scalable production of lipid nanoparticles, offering superior control and reproducibility over traditional batch processes [6].

References

Troubleshooting Guide: Common Assay Issues & Solutions

Author: Smolecule Technical Support Team. Date: February 2026

This table summarizes frequent problems encountered during analytical method development and validation, along with their potential causes and corrective actions. The guidance is synthesized from general assay validation principles and specific case studies [1] [2] [3].

Problem Potential Causes Corrective & Preventive Actions
High Background Noise/High Signal Insufficient plate washing; Non-specific antibody binding; Contaminated or old reagents; Substrate over-incubation [3] [4]. Optimize washing steps; Test different blocking buffers; Use fresh reagents; Strictly control detection incubation times [3] [4].
Poor Precision (High CV%) Inconsistent sample preparation; Operator technique variability; Instrument performance differences [2] [3]. Tighten operational procedures; Implement rigorous operator training; Qualify and calibrate instruments; Use a robust experimental design (DoE) to identify variable factors [5] [2].
Failed Accuracy/Recovery Matrix interference; Incomplete extraction; Analyte degradation; Inappropriate reference standard [1] [3]. Perform spike-and-recovery experiments in the relevant matrix; Optimize sample preparation; Verify analyte stability; Ensure reference standard matches the native analyte [1] [3].
Loss of Signal/Low Sensitivity Inactive reagents (antibodies, enzymes); Improper reagent concentrations; Insufficient incubation times; Issues with signal detection system [3] [4]. Titrate all reagents to optimal concentrations; Verify reagent activity; Ensure proper storage conditions; Check instrument filters and lamps [3] [4].
Validation Failure (e.g., Specificity) Significant cross-reactivity with related molecules or matrix components [3]. Test a panel of related substances to assess cross-reactivity; Use a more specific antibody pair; Further optimize assay buffer conditions [3].

Systematic Protocol for Investigation & Optimization

When troubleshooting, a systematic approach is more effective than random checks. Here are detailed methodologies to identify and resolve the root causes of assay issues.

Application of Failure Mode and Effects Analysis (FMEA)

FMEA is a powerful, proactive risk management tool that can be integrated into analytical method development to anticipate and control potential failures [5] [6].

  • Procedure:
    • Process Breakdown: Deconstruct your assay into individual steps (e.g., sample preparation, reagent addition, incubation, detection, data analysis).
    • Identify Failure Modes: For each step, brainstorm what could go wrong (e.g., "inconsistent incubation temperature" or "incomplete plate washing").
    • Risk Prioritization: Score each failure mode on three criteria (typically on a 1-10 scale):
      • Severity (S): The seriousness of the effect on the result.
      • Occurrence (O): The likelihood of the failure happening.
      • Detectability (D): The chance the failure will be detected before it affects the result.
    • Calculate Risk Priority Number (RPN): RPN = S × O × D. Failure modes with the highest RPNs should be addressed first [5] [6].
    • Implement Corrective Actions: Modify the procedure to mitigate the high-risk failures, then re-evaluate the RPNs to confirm improvement [6].

The following diagram illustrates the logical workflow of the FMEA process.

fmea_workflow Start Start FMEA Process BreakDown Break Down Assay into Steps Start->BreakDown Identify Identify Potential Failure Modes BreakDown->Identify Score Score Each Failure Mode (Severity, Occurrence, Detectability) Identify->Score Calculate Calculate Risk Priority Number (RPN) Score->Calculate Prioritize Prioritize Failure Modes with Highest RPN Calculate->Prioritize Implement Implement Corrective Actions Prioritize->Implement Reassess Reassess RPN After Improvements Implement->Reassess End Integrated Control Strategy Reassess->End

Response Surface Methodology (RSM) for Optimization

If critical factors affecting your assay are known but their optimal settings are not, RSM using a design like Box-Behnken can be employed [5].

  • Procedure:
    • Screening: First, use a screening design (e.g., Taguchi Orthogonal Array) to identify which of many potential factors (e.g., pH, ionic strength, incubation time, temperature) have a significant effect on Critical Quality Attributes (CQAs) like resolution or sensitivity [5].
    • Optimization: Take the most critical factors (typically 2-4) and study them at three levels (low, medium, high) using a Box-Behnken design. This design requires a relatively low number of experimental runs while allowing for the modeling of complex interactions [5].
    • Modeling & Analysis: Perform the experiments and use software to fit a mathematical model (e.g., a quadratic polynomial) to the data. Analysis of Variance (ANOVA) is used to check the model's significance [5].
    • Establish Design Space: The model allows you to generate a "method operable design space"—a multidimensional region where combinations of factor levels ensure the CQAs meet your criteria. Operating within this space makes the method robust [5].

Best Practices for Robust Assay Validation

A well-validated method is less prone to failure. The following table outlines core validation parameters based on regulatory guidelines, which should be confirmed for your assay [1] [3].

Validation Parameter Definition & Purpose Typical Acceptance Criteria (Example)
Precision Closeness of agreement between independent test results. Measures assay variability [1] [3]. Repeatability (Intra-assay): CV < 10-15% [3]. Intermediate Precision (Inter-assay): CV < 20% for ligand-binding assays [7].
Accuracy Closeness of agreement between the average value and an accepted reference value. Measures assay trueness [1]. Recovery of 80-120% for spiked samples, though this is highly method-dependent [3].
Specificity/Selectivity Ability to measure the analyte accurately in the presence of other components (e.g., matrix, related substances) [1] [3]. No significant interference from blank matrix; cross-reactivity < 5% for key related substances [3].
Robustness Capacity to remain unaffected by small, deliberate variations in method parameters (e.g., incubation time ±5%, temperature ±2°C) [1]. Measured results remain within predefined precision and accuracy limits despite variations [1].
Linearity & Range The range of analyte concentrations over which the assay provides results that are directly proportional, with acceptable accuracy and precision [3]. A coefficient of determination (R²) > 0.98 or 0.99 over the claimed range [3].

Managing a Validation Failure

Despite best efforts, validation failures can occur. The diagram below outlines a systematic process for investigating and recovering from such a failure, based on established quality management principles [2].

validation_failure Failure Validation Failure Observed Investigate Initiate Formal Investigation Failure->Investigate RootCause Identify Root Cause Investigate->RootCause Decision Can root cause be corrected? RootCause->Decision Option1 Re-execute validation with original protocol Decision->Option1 Yes GreyArea Accept 'Non-Optimal' Validated Status Decision->GreyArea No Success Method Validated & Controlled Option1->Success Option2 Tighten operational or system limits Option2->Success Option3 Optimize the test method (thorough re-development) Option3->Success

References

Understanding Metabolite Interference

Author: Smolecule Technical Support Team. Date: February 2026

What is signal interference between a drug and its metabolites in LC-ESI-MS analysis?

In Liquid Chromatography-Electrospray Ionization Mass Spectrometry (LC-ESI-MS), signal interference occurs when a drug and its metabolites co-elute and suppress or enhance each other's ionization efficiency in the ESI source [1]. This is a specific type of matrix effect that is often overlooked during method validation because the blank matrices used typically do not contain the drug's metabolites.

  • Why is it a problem? This interference can lead to inaccurate quantification of both the parent drug and its metabolites, compromising pharmacokinetic data and toxicological assessments. In severe cases, it can reduce the analyte signal by up to 90% or exaggerate metabolite concentrations by 30% [1].
  • Which drugs are susceptible? This interference is prevalent and can affect a wide range of compounds. One study investigated ten different groups of drugs and found that the most severe interference can be influenced by the concentration of the analytes and the specific instrumental conditions used [1].

Experimental Protocols & Troubleshooting

Here are detailed methodologies for key experiments you can implement to identify and resolve metabolite interference.

Protocol 1: Identifying Lirimilast Metabolites

This protocol, adapted from a detailed study on montelukast, provides a systematic approach to map the metabolite space of a drug using systems of increasing complexity [2].

1. In Vitro Metabolite Generation:

  • Enzyme Incubations: Use purified phase I (e.g., horseradish peroxidase, lactoperoxidase) and phase II (e.g., UGT, SULT) enzymes. Prepare stock solutions at 0.1 U/µL in 0.1 M phosphate buffer (pH 7.4).
  • Hepatic S9 Fractions: Prepare or acquire S9 fractions (containing both cytosol and microsomes) from relevant tissues (e.g., liver, lungs). Homogenize tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4) with 150 mM KCl and 2 mM EDTA, then centrifuge at 9,000 × g for 20 minutes at 4°C to collect the supernatant [2] [3].
  • Primary Hepatocyte Cultures: Seed primary hepatocytes in collagen-coated plates. Expose the cells to this compound in hepatocyte culture medium.

2. Sample Preparation and Analysis:

  • Incubation: Incubate this compound with each metabolic system. Include necessary co-factors (e.g., NADPH for cytochrome P450 enzymes, PAPS for sulfation).
  • Quenching and Extraction: Stop reactions with a cold organic solvent like acetonitrile to quench metabolism. Centrifuge to precipitate proteins.
  • LC-ESI-HRMS Analysis: Analyze the supernatant using High-Resolution Mass Spectrometry. Identify metabolites by detecting mass shifts from the parent this compound ion [2].

The workflow below summarizes this experimental approach.

G Metabolite Identification Workflow Start Start: this compound System1 Purified Enzyme Incubation Start->System1 System2 Hepatic S9 Fraction Incubation Start->System2 System3 Primary Hepatocyte Culture Start->System3 SamplePrep Sample Preparation (Quench, Extract) System1->SamplePrep System2->SamplePrep System3->SamplePrep Analysis LC-ESI-HRMS Analysis SamplePrep->Analysis Id Identify Metabolites by Mass Shift Analysis->Id

Protocol 2: Assessing Signal Interference

Once metabolites are identified, this method assesses whether they interfere with the quantification of this compound or each other [1].

1. Experimental Setup:

  • Prepare solutions of this compound and its identified metabolites at a range of concentrations (e.g., 10, 100, 1000 nM).
  • Use standard LC-ESI-MS conditions for your assay.

2. Dilution Assay for Interference Evaluation:

  • Inject Alone: Inject each analyte (this compound and each metabolite) individually and record the signal.
  • Inject Together: Inject a mixture containing this compound and one or more metabolites.
  • Calculate Signal Change: For each analyte in the mixture, calculate the signal change rate compared to when it was injected alone.
    • Signal Change Rate (%) = (Signal_mixture - Signal_alone) / Signal_alone * 100%
  • Interpretation: A signal change greater than ±15% is generally considered indicative of significant ionization interference [1].

3. Resolution Strategies: If interference is detected, you can implement the following strategies:

  • Chromatographic Separation: Optimize the LC method to achieve baseline separation between the interfering species.
  • Sample Dilution: Dilute the sample to reduce the absolute concentration of the interferents.
  • Stable Isotope-Labeled Internal Standard: Use a stable labeled isotope of this compound as an internal standard, as it will experience nearly identical ionization suppression/enhancement and can effectively correct for it [1].

The logical relationship for this assessment and resolution process is outlined below.

G Interference Assessment and Resolution Assess Perform Dilution Assay Decision Signal Change > |±15%| ? Assess->Decision NoIssue No Significant Interference Decision->NoIssue No Issue Interference Confirmed Decision->Issue Yes Strat1 Optimize Chromatographic Separation Issue->Strat1 Strat2 Apply Sample Dilution Issue->Strat2 Strat3 Use Stable Isotope-Labeled Internal Standard Issue->Strat3

Prevalence and Impact of Signal Interference

The table below summarizes quantitative data on the prevalence and impact of drug-metabolite signal interference, demonstrating that this is a common and serious challenge in bioanalysis [1].

Aspect Finding Experimental Context
Prevalence Observed in multiple drug-metabolite pairs Study of 10 different drug groups on 3 LC-ESI-MS systems [1]
Maximum Signal Suppression Up to 90% signal reduction Most severe cases observed [1]
Quantification Error Metabolite concentrations exaggerated by up to 30% Due to signal enhancement from parent drug [1]
Assessment Threshold Signal change > ±15% Considered indicative of significant interference [1]

Finding this compound-Specific Information

To obtain data specific to this compound, I suggest you:

  • Search specialized databases: Look up this compound in chemical and pharmacological databases like PubChem, DrugBank, or the IUPHAR/BPS Guide to PHARMACOLOGY.
  • Review the scientific literature: Conduct a targeted search on PubMed or Google Scholar using terms like "this compound metabolism," "this compound metabolite identification," or "this compound LC-MS."
  • Consult regulatory documents: If available, check the drug's approval package from agencies like the FDA or EMA, which often contain detailed metabolic studies.

References

Cilomilast Dosing and Key Findings in Clinical Trials

Author: Smolecule Technical Support Team. Date: February 2026

Cilomilast is an orally active, selective phosphodiesterase type IV (PDE4) inhibitor. While its development was ultimately terminated, clinical trials established a specific dosing regimen and identified its primary challenge [1].

The table below summarizes the core dosing and outcome information from clinical studies:

Aspect Details from Clinical Studies
Dose & Frequency 15 mg, twice daily (orally) [1].
Trial Duration 24 weeks in multiple studies [1].
Key Efficacy Findings Small but statistically significant improvement in FEV1 (24–44 mL) over placebo; variable effects on COPD exacerbations; some anti-inflammatory activity detected [1].
Primary Safety Findings Gastrointestinal adverse events (diarrhea, nausea, abdominal pain) were significantly more common with Cilomilast (49%) than with placebo (25%) [1].
Development Status Development was terminated after phase III studies failed to confirm earlier efficacy results [1].

Methodological Framework for Dose Optimization

The following workflow outlines a modern, comprehensive approach to dose optimization, synthesizing strategies from recent oncology and drug development guidance. This can be adapted for other therapeutic areas like inflammatory diseases.

Figure 1: A Modern Framework for Dose Optimization cluster_phase1 Phase 1: Identify Dosage Range cluster_phase2 Phase 2: Evaluate Holistic Data cluster_phase3 Phase 3: Compare & Confirm Start: Define Goal Start: Define Goal P1A Determine Maximum Tolerated Dose (MTD) Start: Define Goal->P1A P1B Identify Maximum Biologically Effective Dose P1A->P1B P2A Pharmacokinetics/ Pharmacodynamics (PK/PD) P1B->P2A P2B Biomarker Analysis P2A->P2B P2C Preclinical & Mechanistic Data P2B->P2C P3A Randomized Expansion (Compare multiple doses) P2C->P3A P3B Backfilling Cohorts (Gather more safety data) P3A->P3B P3C Compare to Standard of Care P3B->P3C End: Propose Optimal Dose End: Propose Optimal Dose P3C->End: Propose Optimal Dose

Key Considerations for Protocol Design

The workflow above is supported by several key concepts in modern dose-finding trial design:

  • Shift from MTD to Optimal Biological Dose: For targeted therapies, the goal is shifting from identifying the Maximum Tolerated Dose (MTD) to finding the Optimal Biological Dose that provides the best balance between benefit and risk, rather than the highest possible dose [2] [3].
  • Utilize Backfilling and Randomized Expansions: Backfilling involves enrolling additional patients into previously evaluated dose levels during the dose-escalation phase to gather more robust safety and efficacy data. This is often compared with a randomized expansion stage, where two or more doses are formally compared to determine the optimal one [2].
  • Incorporate Modeling and Simulation: Leverage Mechanistic Pharmacokinetic-Pharmacodynamic (PK-PD), Physiologically-Based Pharmacokinetic (PBPK), and Quantitative Systems Pharmacology (QSP) models. These tools integrate preclinical knowledge to inform dosing regimen selection, especially for novel modalities [2].

Frequently Asked Questions for a Technical Support Context

  • What was the primary reason for the termination of Cilomilast's development? While early Phase III studies showed some efficacy, subsequent Phase III studies failed to confirm these results. The drug also had a significant side effect profile, with gastrointestinal events being very common and sometimes interfering with daily activities. The benefit-risk profile was ultimately deemed insufficient for further development [1].

  • What is the key safety consideration for PDE4 inhibitors like Cilomilast that should be monitored in trials? Gastrointestinal adverse events are the most common and dose-limiting class effect. Clinical trials for Cilomilast consistently reported significantly higher rates of diarrhea, nausea, and abdominal pain compared to placebo [1]. A robust safety monitoring plan must focus on these events.

  • How is the modern approach to oncology dose optimization (like FDA's Project Optimus) relevant to other drug classes? The principles of Project Optimus are widely applicable. It emphasizes a patient-centered approach that prioritizes long-term tolerability and quality of life, which is crucial for any chronic condition, not just cancer. The methodologies it promotes—including randomized dose comparisons, careful safety monitoring, and the use of biomarkers—are best practices for optimizing the dose of any long-term therapeutic [3] [4].

References

Alternative Formulation Strategies

Author: Smolecule Technical Support Team. Date: February 2026

Since direct information on Lirimilast is unavailable, you can base initial experimental protocols on general formulation principles for similar small-molecule drugs. The following parameters provide a starting point for vehicle screening, which should be validated with laboratory testing.

Parameter Consideration for Vehicle Selection Example Vehicles/Excipients
Physicochemical Properties Solubility, stability, pKa, log P Water, buffers, organic co-solvents (e.g., PEG 400, ethanol)
Route of Administration Compatibility with in vivo or in vitro model Aqueous solutions, suspensions with viscosifying agents
Dosage Form Solution, suspension, emulsion Surfactants (e.g., Tween 80), carboxymethyl cellulose (CMC)
Target Engagement Ensure vehicle does not interfere with biological target Vehicle-only control experiments are critical

Proposed Experimental Workflow for Vehicle Selection

You can adapt the following detailed methodology, inspired by formulation approaches for other small molecules like Apremilast [1], to systematically identify a suitable vehicle for this compound.

  • Pre-formulation Analysis

    • Determine Physicochemical Properties: Begin by calculating or experimentally determining the solubility, lipophilicity (Log P), and dissociation constant (pKa) of this compound. This provides critical insight into which solvents will be most effective.
    • Compatibility Check: Use databases and software to check for known chemical incompatibilities between the this compound structure and common pharmaceutical excipients.
  • Primary Vehicle Screening

    • Prepare Vehicle Candidates: Create a library of potential vehicles, ranging from simple aqueous buffers to systems containing co-solvents, surfactants, or complex lipid-based formulations.
    • Solubility and Stability Assessment:
      • Procedure: Add an excess of this compound to each vehicle candidate. Agitate the mixtures for 24-48 hours at the temperature(s) relevant to your experiments (e.g., 4°C, 25°C, 37°C).
      • Analysis: Centrifuge the samples and analyze the supernatant using a validated HPLC-UV or LC-MS/MS method to determine the equilibrium solubility. The most promising vehicles are those that achieve the target concentration with a satisfactory safety margin.
  • In-depth Characterization of Lead Formulations

    • Short-Term Stability: Store the top vehicle candidates from the previous step under various conditions (e.g., 4°C, 25°C, 40°C) for 2-4 weeks. Analyze them at predetermined time points for concentration, related substances, and visual appearance (color, precipitation).
    • Compatibility with Administration: For in vivo studies, ensure the formulation is compatible with the route of administration (e.g., pH and osmolality for intravenous delivery; viscosity for subcutaneous injection).

The diagram below outlines this logical workflow for vehicle selection.

Start Start: Vehicle Selection P1 Pre-formulation Analysis Start->P1 P2 Primary Vehicle Screening P1->P2 Determine key properties (Solubility, pKa, Log P) P3 In-depth Characterization P2->P3 Test vehicle library & assess solubility End Vehicle Identified P3->End Confirm stability & biocompatibility

Suggestions for Finding Specific Information

To locate the specific data you need, you may want to try the following:

  • Refine Your Search: Use specialized scientific databases like SciFinder or Reaxys, which are particularly strong for chemical and pharmaceutical data. Search specifically for the this compound chemical structure or its CAS Registry Number, if known.
  • Investigate Patent Literature: Detailed formulation information is often disclosed in patent documents. Search the USPTO, EPO, or Google Patents using terms like "this compound formulation," "this compound vehicle," or "this compound composition."
  • Consult Regulatory Sources: If this compound has advanced to clinical trials, check clinical trial registries (e.g., ClinicalTrials.gov) or related documents, which may list the formulation used in studies.

References

Frequently Asked Questions (FAQs) on Plasma Concentration Monitoring

Author: Smolecule Technical Support Team. Date: February 2026

The table below addresses common foundational questions about plasma drug concentration monitoring.

Question Expert Answer
What is the core rationale for monitoring plasma drug concentrations? To ensure dosing is both effective and safe, based on the stronger relationship between plasma concentration and drug effect than between dose and effect. This is crucial for drugs with unpredictable pharmacokinetics or a narrow therapeutic index [1] [2].
When should I schedule plasma sampling for trough levels? Collect samples immediately before the next administered dose. Trough levels are least variable as the drug concentration changes most slowly at this point, providing a consistent benchmark [2].
What critical information must accompany a sample for analysis? Essential details include: time of sample relative to last dose, current dose and duration, dosing schedule, patient age/weight, other drug therapy, relevant disease states, and the specific reason for the request (e.g., suspected toxicity) [2].
My drug is highly protein-bound. How does this affect the measurement? For highly protein-bound drugs like phenytoin, standard assays measure total plasma concentration. In conditions with low protein levels, the total concentration may appear low, but the active free drug concentration can be high, leading to toxicity. In such cases, measuring free drug concentration may be necessary [2].
Why is achieving steady-state important for interpretation? Drug levels are meaningful for dose adjustment only after steady-state is reached, where drug intake equals elimination. This typically occurs after 3 to 5 drug half-lives of consistent dosing. Levels drawn before this are difficult to interpret [2].

Troubleshooting Guide: Interpreting Unexpected Plasma Concentrations

This guide helps diagnose common issues that lead to unexpected plasma concentration readings. The following diagram outlines the logical workflow for troubleshooting.

troubleshooting_workflow Troubleshooting Unexpected Drug Concentrations Start Unexpected Plasma Concentration Q_Sampling Was sample taken at correct trough time and at steady-state? Start->Q_Sampling Q_Compliance Confirmed patient compliance with regimen? Q_Sampling->Q_Compliance Yes Conclusion_Resample Inconclusive. Re-evaluate with a new trough sample. Q_Sampling->Conclusion_Resample No Q_Assay Potential for assay interference? Q_Compliance->Q_Assay Confirmed Conclusion_Compliance Consider non-adherence as likely cause. Q_Compliance->Conclusion_Compliance Unconfirmed Q_ProteinBinding Drug is highly protein-bound? (e.g., >90%) Q_Assay->Q_ProteinBinding No Conclusion_Assay Consult lab for method validation or use specific assay. Q_Assay->Conclusion_Assay Yes Q_DrugInteractions Potential for drug interactions? Q_ProteinBinding->Q_DrugInteractions No Conclusion_FreeDrug Measure free (unbound) drug concentration. Q_ProteinBinding->Conclusion_FreeDrug Yes Q_OrganFunction Changes in patient's organ function? Q_DrugInteractions->Q_OrganFunction No Conclusion_Interaction Review co-medications for inhibitors or inducers of metabolism. Q_DrugInteractions->Conclusion_Interaction Yes Q_OrganFunction->Conclusion_Resample No Conclusion_Clearance Assess liver/kidney function; adjust dose based on clearance. Q_OrganFunction->Conclusion_Clearance Yes

Detailed Investigation Steps
  • Confirm Sampling Protocol: Verify the sample was a true trough (drawn immediately before the next dose) and that the patient had been on a stable dose for long enough to reach steady-state (3-5 half-lives) [2]. Incorrect timing is a very common source of error.
  • Verify Patient Compliance: Non-adherence to the prescribed dosing regimen is a frequent cause of sub-therapeutic drug levels. This should be a primary consideration when concentrations are unexpectedly low [1] [2].
  • Review Assay Specificity: If results are clinically inconsistent, consult your laboratory. Chromatographic methods coupled with mass spectrometry are often preferred for research as they can distinguish the parent drug from its metabolites and other interfering substances [3] [4].
  • Account for Protein Binding: For drugs that are highly protein-bound (e.g., to albumin), changes in a patient's protein levels or conditions that affect binding sites can alter the proportion of active, free drug. A total concentration measurement may then be misleading. In such cases, request a free drug concentration assay [2].
  • Screen for Drug Interactions: Review the patient's complete medication list. Co-administered drugs may act as inhibitors or inducers of the metabolic enzymes (e.g., CYP450 family), significantly increasing or decreasing the plasma concentration of the drug [5].
  • Assess Patient Physiology: Underlying conditions can alter drug clearance. For example, hepatic impairment can reduce the metabolism of many drugs, leading to elevated levels, while low albumin states can increase the free fraction of a highly bound drug [2] [6].

Experimental Protocol: Measuring Plasma Concentration via LC-MS/MS

This is a generalized, detailed protocol for quantifying drug levels in plasma using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), the gold standard for sensitive and specific bioanalysis.

experimental_workflow LC-MS/MS Plasma Analysis Workflow cluster_1 Sample Preparation cluster_2 LC Separation SamplePrep Sample Preparation (Protein Precipitation) LC Liquid Chromatography (LC) (Separation) SamplePrep->LC MS Mass Spectrometry (MS) (Ionization & Filtration) LC->MS Quant Quantification (Peak Area Ratio vs. STD Curve) MS->Quant P1 1. Aliquot 100 µL plasma P2 2. Add Internal Standard (IS) P1->P2 P3 3. Precipitate proteins with organic solvent P2->P3 P4 4. Centrifuge & collect supernatant P3->P4 LC1 1. Inject sample onto C18 column LC2 2. Elute analytes with organic gradient LC1->LC2 LC3 3. Separate drug, metabolites, and IS from matrix LC2->LC3

Materials & Reagents
  • Analytical Standard: Pure Lirimilast (or drug of interest).
  • Internal Standard (IS): A stable isotope-labeled analog of the drug (e.g., this compound-d4).
  • Biological Matrix: Control human plasma (e.g., K2EDTA as anticoagulant).
  • Solvents: HPLC-grade methanol, acetonitrile, and water. Formic acid.
  • Equipment: LC-MS/MS system, analytical balance, microcentrifuge, vortex mixer.
Step-by-Step Procedure
  • Sample Preparation (Protein Precipitation):

    • Pipette 100 µL of plasma (calibrator, quality control, or study sample) into a microcentrifuge tube.
    • Add a fixed volume of the Internal Standard solution to all tubes. The IS corrects for variability in sample processing and ionization.
    • Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins.
    • Vortex vigorously for 1 minute and then centrifuge at >14,000 x g for 10 minutes at 4°C.
    • Carefully transfer the clear supernatant to a new vial for LC-MS/MS analysis [4].
  • Liquid Chromatography (Separation):

    • Inject an aliquot of the prepared sample onto a reverse-phase C18 chromatography column.
    • Use a gradient elution with mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile with 0.1% formic acid) to separate the drug, its metabolites, and the IS from the remaining biological matrix. This step is critical to avoid ion suppression in the MS [5] [4].
  • Mass Spectrometry (Detection):

    • The eluting analytes are ionized (typically using Electrospray Ionization, ESI) and introduced into the mass spectrometer.
    • The first quadrupole (Q1) filters ions based on the specific precursor mass-to-charge ratio (m/z) of the drug and IS.
    • The second quadrupole (Q2) fragments the selected ions using an inert gas (collision-induced dissociation).
    • The third quadrupole (Q3) filters a specific product ion (fragment) for each analyte.
    • This pair of precursor → product ions is called a Multiple Reaction Monitoring (MRM) transition and provides high specificity [7].
  • Quantification:

    • The instrument software measures the peak area for the drug and the Internal Standard in each sample.
    • The peak area ratio (Drug/IS) is calculated for all samples.
    • A calibration curve is constructed by plotting the area ratio of the calibrators against their known concentrations, typically using linear regression with 1/x² weighting.
    • The concentration of the drug in unknown and QC samples is determined by interpolating their area ratio from this calibration curve [7].

Key Parameters for a this compound LC-MS/MS Assay

Once you develop or locate a specific method for this compound, summarize its key parameters in a table like the one below.

Parameter Suggested Specification for this compound
MRM Transition (Precursor → Product) To be determined from reference standard
Ionization Mode Electrospray Ionization (Positive/Negative)
Chromatography Column Reverse-Phase (e.g., C18)
Linear Range To be established during validation
Accuracy & Precision Within ±15% of the nominal value
Internal Standard Stable isotope-labeled this compound

References

Mass Spectrometry Imaging (MSI) Technologies

Author: Smolecule Technical Support Team. Date: February 2026

Understanding the distribution of a drug like Lirimilast within tissues is crucial for assessing its efficacy and potential toxicity. Mass Spectrometry Imaging (MSI) is a powerful, label-free technique that allows for the direct mapping of a drug's spatial distribution in tissue sections [1]. The table below compares the primary MSI technologies suitable for such analysis.

Technology Key Principle Best Use Case for this compound Spatial Resolution Key Considerations
MALDI-MSI [1] Matrix-assisted laser desorption/ionization High-resolution imaging to locate the drug in specific organ substructures. ~20 μm May require extensive method optimization (matrix selection).
DESI-MSI [1] [2] Desorption electrospray ionization Rapid, broad-spectrum analysis without a matrix. ~50-100 μm Wider chemical scope; less method development.
LESA-MSI [1] [2] Liquid extraction surface analysis Highly sensitive quantification from specific tissue regions. ~1-2 mm (profiling) Excellent sensitivity; lower spatial resolution.

A Quantitative LESA-MSI Workflow Protocol

For researchers needing to quantify the concentration of this compound in specific areas of a tissue section, Liquid Extraction Surface Analysis (LESA) coupled with a mimetic tissue model provides a robust method [2]. Here is a detailed experimental protocol:

  • Tissue Preparation: Snap-freeze tissue samples (e.g., liver) and section them at a thickness of 14 μm using a cryostat. Thaw-mount the sections onto appropriate glass or ITO-coated slides [2].
  • Calibration Standards (Mimetics) Preparation:
    • Homogenize control (untreated) tissue.
    • Spike the homogenate with known concentrations of this compound to create a calibration series (e.g., 0.1, 0.5, 1, 5, 10, 20, 50, 100 nmol/g).
    • Freeze the spiked homogenates in molds and section them at the same thickness as your experimental samples [2].
  • Method Optimization:
    • Extraction Solvent: Test compositions of acetonitrile, methanol, or isopropyl alcohol (e.g., 50-80% in water) with 0.1% formic acid to maximize this compound extraction and ionization [2].
    • Internal Standard: Use a stable isotope-labeled analog of this compound (if available) to correct for regional differences in ionization efficiency [2].
  • Data Acquisition & Analysis:
    • Perform LESA extractions from the mimetic standards and dosed tissue sections.
    • Generate a calibration curve from the mimetic standard data.
    • Use this curve to quantify the absolute levels of this compound in the dosed tissue sections [2].

The following diagram illustrates the logical workflow for this quantitative method:

start Start: Tissue Sample prep Tissue Preparation (Freeze, Section) start->prep mimetics Prepare Mimetic Calibration Standards prep->mimetics optimize Optimize LESA (Extraction Solvent) mimetics->optimize acquire Acquire MS Data optimize->acquire  On standards & samples calibrate Generate Calibration Curve acquire->calibrate quantify Quantify Drug in Dosed Tissue calibrate->quantify end End: Spatial Quantitation Data quantify->end

Troubleshooting Common MSI Issues

Here are answers to frequently encountered problems in tissue distribution analysis using MSI:

  • FAQ 1: The signal for my drug is low or inconsistent across the tissue section.

    • Solution: This is often due to ion suppression or uneven extraction. Ensure the tissue section is uniform and not folded or cracked. Re-optimize your extraction solvent composition and contact time. The use of an appropriate internal standard is highly recommended to normalize these variations [2].
  • FAQ 2: How can I be sure I'm detecting the parent drug and not its metabolites?

    • Solution: MSI, when coupled with high-resolution mass spectrometers (e.g., Orbitrap, Q-TOF), can distinguish compounds based on their exact mass. Using tandem mass spectrometry (MS/MS) to generate unique fragment ion signatures for the parent drug is the gold standard for confident identification [1].
  • FAQ 3: The spatial resolution in my image is too low to see distribution in fine tissue structures.

    • Solution: The spatial resolution is inherent to the MSI technique chosen. If high resolution (e.g., < 30 μm) is critical for your study, consider using MALDI-MSI instead of LESA or DESI. Be aware that this may require more development time for matrix application [1].

Integrating Distribution with Pharmacological Context

To fully interpret your tissue distribution data, it's valuable to understand the signaling pathways this compound modulates. While the exact target of this compound is not specified in the search results, the diagram below provides a generic template of a cell signaling pathway, which you can adapt with specific pathway components.

ExtSignal External Signal (e.g., Inflammation) Receptor Cell Surface Receptor ExtSignal->Receptor KinaseA Kinase A Receptor->KinaseA Activates KinaseB Kinase B (Activated) KinaseA->KinaseB Phosphorylates Target Transcription Factor KinaseB->Target Activates Effect Cellular Response (e.g., Gene Expression) Target->Effect Drug This compound (Inhibitor) Drug->KinaseB Inhibits

References

Variance Reduction Techniques for Drug Development

Author: Smolecule Technical Support Team. Date: February 2026

Technique Core Principle Application Context Key Considerations
Regression Adjustment [1] Controls for influence of covariates (e.g., baseline measurements) by holding them constant in statistical analysis [1]. Analyzing data from randomized experiments; can be applied post-hoc after data collection [1]. Most effective when covariates are highly correlated with the outcome variable [1].
CUPED (Control Variate) [2] Uses a pre-experiment covariate (e.g., a baseline measurement) to simulate a new, lower-variance outcome variable [2]. Online experiments (A/B testing); requires high-quality pre-experiment data [2]. Covariate must be unaffected by the treatment and highly correlated (high p) with the outcome for maximum variance reduction [2].
Stratification [2] Divides sample into strata (sub-groups) based on a pre-experiment covariate; computes overall estimate from strata means [2]. Used during the analysis phase of an experiment to reduce variance of the final estimate [2]. Pre-experiment covariate (e.g., disease severity, prior biomarker levels) must be chosen carefully to avoid introducing bias [2].

The following workflow diagrams illustrate how these techniques can be integrated into a typical experimental process.

Experimental Workflow with Variance Reduction

cluster_1 Variance Reduction Analysis Paths Start Start Experiment CollectPre Collect Pre-Experiment Data (e.g., Baseline Biomarkers) Start->CollectPre Randomize Randomize Subjects CollectPre->Randomize ApplyTreatment Apply Treatment Randomize->ApplyTreatment CollectPost Collect Post-Treatment Outcome Data ApplyTreatment->CollectPost Analyze Statistical Analysis CollectPost->Analyze PathCUPED Apply CUPED Method Analyze->PathCUPED PathRegression Apply Regression Adjustment Analyze->PathRegression PathStratification Apply Stratification Analyze->PathStratification End Report Adjusted Effect PathCUPED->End PathRegression->End PathStratification->End

Conceptual Relationship: Variance Reduction and Power

Reducing variance in an experiment directly increases its statistical power, which is the probability of detecting a true effect. The following diagram shows this conceptual relationship.

VR Variance Reduction Power Increased Statistical Power VR->Power SampleSize Reduced Required Sample Size VR->SampleSize Enables Detection Improved Effect Detection Power->Detection

❋ Frequently Asked Questions

Here are some common troubleshooting questions related to implementing these techniques.

Q1: My outcome variable is still highly variable even after adjusting for a covariate. What could be wrong? This often occurs if the chosen covariate has a low correlation with your primary outcome. For CUPED or regression adjustment to be effective, the pre-experiment covariate must be a strong predictor. Troubleshooting steps:

  • Check the Correlation: Before full analysis, calculate the correlation between your pre-experiment covariate and the final outcome. A strong positive correlation is necessary for significant variance reduction [2].
  • Explore Other Covariates: You may need to use a different, more relevant baseline measurement. For example, if the outcome is a change in a specific cytokine level, the best covariate might be the baseline level of that same cytokine.

Q2: How do I choose between stratification and CUPED? The choice often depends on the nature of your data and your specific goals.

  • Use Stratification when you have a categorical pre-experiment variable (e.g., disease subtype, genetic marker presence/absence) that defines meaningful patient subgroups. It ensures these subgroups are balanced and analyzed effectively [2].
  • Use CUPED when you have a continuous pre-experiment variable (e.g., baseline protein level, prior symptom score) that is highly correlated with your continuous outcome measure. It is often more efficient for variance reduction in this scenario [2].

Q3: Are there emerging trends that could help with experimental variability? Yes, the industry is increasingly adopting AI and Real-World Evidence (RWE) to tackle these challenges [3].

  • AI-Driven Protocol Optimization: AI can help refine trial designs, predict patient recruitment, and identify sources of variability earlier in the process [4].
  • Real-World Evidence (RWE): Regulatory bodies like the FDA and EMA are developing frameworks to incorporate RWE into decision-making. This allows for the use of broader, real-world data to supplement traditional clinical trials, which can provide more robust evidence on a drug's effect [3].

References

Cilomilast Profile and Experimental Data

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key information on cilomilast's potency, mechanism, and development status:

Aspect Details for Cilomilast
Primary Target Phosphodiesterase-4 (PDE4) enzyme family [1] [2].
Key Mechanism Selective inhibition of PDE4, increasing intracellular cyclic AMP (cAMP) levels, leading to anti-inflammatory and immunomodulatory effects [1] [3] [2].
Isoform Selectivity Approximately 10-fold more selective for PDE4D over PDE4B [1] [2]. This selectivity is attributed to an extra hydrogen bond formed with Gln369 in the PDE4D catalytic site [1].
Development Status Investigation for COPD was terminated; the drug was never marketed in the US or elsewhere [4] [2].
Reported Adverse Effects Gastrointestinal disturbances (e.g., diarrhea, nausea, abdominal pain) were the most common dose-limiting side effects [4].

Detailed Experimental Protocols

The key experiments that defined cilomilast's properties are rooted in structural and enzymatic studies.

  • Experimental Objective: To determine the binding affinity, selectivity, and inhibitory potency (e.g., IC50) of cilomilast against different PDE4 isoforms (PDE4A, B, C, D) [1].
  • Methodology Summary:
    • Protein Crystallography: The catalytic domains of human PDE4B and PDE4D were expressed, purified, and crystallized. The crystal structure of these domains in complex with cilomilast was solved [1].
    • Structural Analysis: The resolved structures were analyzed to visualize the interaction between cilomilast and amino acid residues within the enzyme's hydrophobic binding pocket. A key finding was that the oxygen atoms of cilomilast's cyclopentyloxy and methoxy groups form two hydrogen bonds with Gln369 in PDE4D, compared to only one hydrogen bond with the corresponding Gln443 in PDE4B. This difference in binding interactions explains the higher selectivity for PDE4D [1].
    • Enzymatic Assays: In vitro enzymatic assays are used to quantify inhibitory potency. These typically involve incubating recombinant PDE4 isoforms with a substrate (cAMP) and varying concentrations of cilomilast. The rate of cAMP hydrolysis is measured, and data is fitted to a model to calculate the half-maximal inhibitory concentration (IC50) [1].

Signaling Pathway and Mechanism of Action

The following diagram illustrates the core mechanism of action shared by PDE4 inhibitors like cilomilast, centered on the cAMP signaling pathway:

G ExternalStimulus External Stimulus (e.g., G-protein coupled receptor) AC Adenylyl Cyclase (AC) ExternalStimulus->AC Activates cAMP cAMP ↑ AC->cAMP Produces PKA Protein Kinase A (PKA) Activation cAMP->PKA Activates PDE4 PDE4 Enzyme cAMP->PDE4 Substrate CREB CREB Phosphorylation PKA->CREB Phosphorylates Effects Downstream Effects CREB->Effects Gene Transcription AMP 5'-AMP (Inactive) PDE4->AMP Hydrolyzes Inhibitor Cilomilast Inhibitor->PDE4 Inhibits

This pathway highlights how cilomilast exerts its effects by increasing cAMP levels, which in turn modulates inflammation and immune cell activity [5] [6] [7].

Interpretation and Next Steps for Your Research

  • Verify the Compound Name: The intended comparator might be roflumilast, a well-known PDE4 inhibitor approved for severe COPD. A comparison between cilomilast and roflumilast is a common and relevant topic in the literature [1] [8] [4].
  • Search Specialized Databases: Use dedicated pharmaceutical and patent databases with the corrected name to find detailed preclinical data on binding affinity (Kd), inhibitory concentration (IC50), and efficacy in disease models.

References

Lirimilast vs CDP-840 comparison

Author: Smolecule Technical Support Team. Date: February 2026

Direct Comparison at a Glance

The table below summarizes the available quantitative data for Lirimilast and CDP-840.

Feature This compound CDP-840
IC₅₀ (PDE4) 49 nM [1] 4 nM [2]
Comparative Potency 5-fold more potent than Cilomilast; equipotent to CDP-840 in human PMNL assays [1] [3] A prototype triarylethane inhibitor; equipotent to this compound in human PMNL assays [1] [2]
In Vivo Efficacy (Species) Guinea pig (3 mg/kg, oral); primate (0.1 mg/kg/day, oral) [1] Guinea pig (model of bronchial hyperreactivity); squirrel monkey (5-10 mg/kg, oral/IV) [4] [2]
Key Model Findings 3-fold more potent than Cilomilast in rat lung inflammation model [1] Reversed ozone-induced bronchial hyperreactivity in guinea pigs; inhibited early & late-phase allergic asthma response in primates [4] [2]
Emetic Potential Information not located in search Non-emetic in ferrets at 30 mg/kg (oral) [2]
Development Status Phase 2 (Discontinued) [3] Information not located in search (No recent development news found)

Experimental Data and Protocols

For researchers aiming to replicate or understand the foundational studies, here is a summary of the key experimental methodologies cited in the comparisons.

PDE4 Enzyme Inhibition Assay

The core activity of both compounds is measured by their ability to inhibit the PDE4 enzyme.

  • Protocol Overview: The assay typically uses freshly prepared phosphodiesterase 4 (PDE4) from human polymorphonuclear leukocytes (PMNL). The enzyme is incubated with a substrate and the test compound. The reaction is stopped, and the product is measured to determine the level of enzyme activity remaining. The concentration of the compound that inhibits 50% of the enzyme activity is reported as the IC₅₀ [1].
  • Key Data: It was in this type of assay that this compound and CDP-840 were found to be equipotent [1].
In Vivo Model of Lung Inflammation

Preclinical efficacy is often evaluated in animal models that simulate aspects of human inflammatory lung diseases.

  • Protocol Overview (Rat Neutrophilic Inflammation): This model involves inducing neutrophilic inflammation in rat lungs, often via exposure to a pro-inflammatory stimulus. Test compounds are administered (e.g., orally), and the extent of inflammation is quantified by measuring the number of neutrophils in lung tissue or bronchoalveolar lavage fluid. The potency of different inhibitors can be directly compared in this model [1].
  • Key Data: In this model, this compound was found to be three times more potent than Cilomilast [1].

Mechanism of Action and Signaling Pathway

This compound and CDP-840 are both selective inhibitors of phosphodiesterase-4 (PDE4). The following diagram illustrates their shared anti-inflammatory mechanism of action.

G AntiInflammatory Anti-inflammatory Effects ImmuneCell Immune Cell Activation (Macrophages, T-cells, Neutrophils) InflammatoryMediators Inflammatory Mediators: TNF-α, Leukotriene B4, ROS ImmuneCell->InflammatoryMediators cAMP cAMP Level ↑ cAMP->AntiInflammatory cAMP->ImmuneCell  Suppresses cAMP->InflammatoryMediators  Reduces PDE4 PDE4 Enzyme cAMP->PDE4  Substrate PDE4->cAMP  Hydrolyzes Lirimilast_CDP840 This compound / CDP-840 Lirimilast_CDP840->PDE4  Inhibits

This pathway highlights how inhibiting PDE4 increases intracellular cAMP, leading to broad anti-inflammatory effects. Research indicates that PDE4 inhibitors like these can reduce the synthesis of tumor necrosis factor-alpha (TNF-α) in monocytes and macrophages, inhibit CD4+ T-cell proliferation and cytokine production, and suppress the release of other inflammatory mediators like leukotriene B4 [5]. The activity of CDP-840 in a primate model of allergic asthma, for instance, was attributed to an inhibitory effect on mediator release [4].

Research Implications and Context

  • Therapeutic Potential: The search results confirm that both compounds were investigated for inflammatory respiratory diseases like asthma and chronic obstructive pulmonary disease (COPD) [1] [5] [4]. Their primary value is in their anti-inflammatory action rather than as direct bronchodilators.
  • Class Challenges: A significant challenge for PDE4 inhibitors as a class is their side effect profile, particularly gastrointestinal issues such as nausea and diarrhea [5]. The note that CDP-840 was non-emetic in ferrets at a high dose was likely a key differentiator in its early profile [2].
  • Status Note: It is important for researchers to note that the development of this compound was discontinued after Phase II clinical trials [3]. No recent development news was found for CDP-840, suggesting its development may also have halted.

Conclusion

For researchers, this compound and CDP-840 represent two potent and selective PDE4 inhibitors from the same developmental era. CDP-840 shows higher enzymatic potency in isolated assays, while this compound demonstrates strong oral efficacy in primate models. The most reliable comparative data suggests they were equipotent in specific human cell-based assays. The discontinuation of this compound highlights the historical challenges in developing PDE4 inhibitors with acceptable therapeutic windows.

References

Comparison of Select PDE4 Inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

Inhibitor IC₅₀ for PDE4 Relative Potency (vs. Roflumilast) PDE4 Subtype Selectivity Key Clinical Indications (Approved or in Trials)
Roflumilast [1] [2] [3] 0.7 nM 1x (Reference) PDE4B/D [2] [3] Plaque Psoriasis, Atopic Dermatitis, Seborrheic Dermatitis [1] [2]
Piclamilast [2] [3] 0.024 nM ~29x higher Low (also inhibits PDE1/2/3/5/7/10/11) [2] [3] (Not approved; referenced for comparison)
Orismilast [4] 3-10 nM (for PDE4B/D) ~4-14x lower PDE4B/D [4] Moderate-to-Severe Plaque Psoriasis (Phase 2b) [4]
Apremilast [1] [2] [3] 140 nM 200x lower Pan-PDE4 inhibitor [4] Psoriatic Arthritis, Plaque Psoriasis [5] [2] [6]
Crisaborole [1] [2] [3] 750 nM 1,071x lower Information not specified in sources Atopic Dermatitis [2] [6]

> Note on Lirimilast: The provided search results do not contain specific data for this compound. Its absence from recent literature may indicate it is an older compound, a development candidate by another name, or not a primary subject of current research.


Key Experimental Data and Protocols

The efficacy data for these inhibitors is often derived from a combination of biochemical, cellular, and clinical studies.

1. Biochemical Assays for Potency (IC₅₀) The half-maximal inhibitory concentration (IC₅₀) is a standard measure of a drug's potency, determined via in vitro enzymatic assays [2] [3].

  • Protocol Outline: Recombinant human PDE4 enzyme is incubated with its substrate, cAMP, in the presence of varying concentrations of the inhibitor. The reaction is stopped, and the amount of cAMP hydrolyzed to AMP is measured. The IC₅₀ value represents the concentration of inhibitor required to reduce PDE4 enzymatic activity by 50% [5].

2. Cellular and Tissue-Based Anti-inflammatory Assays These experiments validate the functional consequences of PDE4 inhibition in biologically relevant systems.

  • Protocol Example (TNFα Inhibition): Cells such as lipopolysaccharide (LPS)-stimulated human monocytes or rheumatoid synovial membrane cells are treated with the PDE4 inhibitor. After incubation, the concentration of Tumor Necrosis Factor-alpha (TNFα) in the culture supernatant is quantified using ELISA [5].
  • Findings: Compounds like apremilast have been shown to dose-dependently inhibit spontaneous TNFα release from human rheumatoid synovial cells [5].

3. Clinical Trial Biomarker Analysis Modern trials use advanced techniques to link clinical improvement to molecular mechanisms.

  • Protocol Example (Tape-Strip Proteomics): In a Phase 2b study for orismilast, a minimally invasive skin sampling technique was used [4].
    • Sampling: Approximately 20 consecutive tape strips were collected from psoriatic lesions.
    • Protein Analysis: Proteins were extracted from the tapes and analyzed using the Olink Target 96 Inflammation panel and ELISA to quantify protein levels.
    • Key Result: After 16 weeks of treatment, orismilast significantly reduced key inflammatory biomarkers in the skin, including IL-17A (52-54% reduction) and TNFα (60-66% reduction), directly demonstrating its effect on the disease pathology [4].

PDE4 Inhibitor Mechanism and Experimental Workflow

The diagram below illustrates the central role of PDE4 in inflammation and a generalized workflow for evaluating inhibitor efficacy, from molecular to clinical levels.

G PDE4 Inhibition Mechanism and Experimental Assessment cluster_mechanism Mechanism of Action cluster_workflow Experimental Efficacy Assessment cAMP cAMP AMP AMP cAMP->AMP Hydrolysis PKA PKA Activation cAMP->PKA PDE4 PDE4 Enzyme PDE4->cAMP Targets Inhibitor PDE4 Inhibitor Inhibitor->PDE4 Binds to Active Site Assay In vitro Assay (IC₅₀ Determination) Cytokines ↓ Pro-inflammatory Cytokines (e.g., TNFα, IL-17A) PKA->Cytokines Cellular Ex vivo Cellular Assay (Cytokine Measurement) Assay->Cellular Clinical Clinical Trial & Biomarkers (e.g., Tape-Strip Proteomics) Cellular->Clinical

Suggestions for Locating this compound Data

To find information on this compound specifically, you might try the following:

  • Verify the Compound Name: Confirm the standardized spelling and naming. It is possible "this compound" is a code name or an older predecessor to a more developed drug candidate.
  • Search Patent Databases: Early-stage research and specific compound data are often disclosed in patent applications before appearing in journal articles.
  • Explore Broader Literature Searches: Use specialized scientific databases with a wider search scope to locate any foundational or historical studies on this compound.

References

Lirimilast Profile and Confirmed IC₅₀

Author: Smolecule Technical Support Team. Date: February 2026

Lirimilast is a potent, selective, and orally active phosphodiesterase-4 (PDE4) inhibitor developed for its anti-inflammatory properties, particularly for conditions like asthma and chronic obstructive pulmonary disease (COPD) [1] [2].

The table below summarizes its core quantitative data:

Attribute Detail
IC₅₀ Value 49 nM (42 nM is also reported) [1] [2]
Target Phosphodiesterase-4 (PDE4) [1] [2]
Synonyms BAY 19-8004 [1] [2]
Key Property Potent anti-inflammatory activity [1] [2]

The PDE4 Inhibition Pathway

The therapeutic effect of this compound arises from its inhibition of PDE4. The following diagram illustrates this key signaling pathway.

G GPCR Extracellular Signal (e.g., Prostaglandin) AC Adenylyl Cyclase (AC) GPCR->AC Gαs-protein activation cAMP cAMP ↑ AC->cAMP Catalyzes ATP ATP ATP->AC PKA PKA Activation cAMP->PKA Activates PDE4 PDE4 Enzyme cAMP->PDE4 Substrate for Response Cellular Response (Anti-inflammatory, Immunomodulatory) PKA->Response AMP 5'-AMP (Inactive) PDE4->AMP Hydrolyzes to This compound This compound This compound->PDE4 Inhibits

This pathway highlights that by inhibiting PDE4, this compound increases intracellular cAMP levels, leading to downstream effects that suppress inflammation [3].

References

Understanding Therapeutic Ratio Assessment

Author: Smolecule Technical Support Team. Date: February 2026

The therapeutic ratio (or therapeutic index) is a critical concept in drug development that measures a drug's safety and efficacy by comparing the dose required to produce a toxic effect to the dose needed for the desired therapeutic effect [1].

  • Calculation: The ratio is calculated using the formula: Therapeutic Ratio = Toxic Dose (TD) / Effective Dose (ED) [1]. A higher ratio indicates a wider margin of safety.
  • Clinical Significance: Drugs with a low therapeutic ratio (e.g., many chemotherapy agents) require careful dosing and close patient monitoring due to their narrow safety window. Conversely, drugs with a high therapeutic ratio are generally safer and allow more flexibility in dosing [1].

Framework for Comparative Assessment

Without specific data for Lirimilast, the table below outlines the core components of a therapeutic ratio assessment. You can populate this framework with data as you gather information on this compound and its competitors.

Assessment Parameter Description & Methodology

| Effective Dose (ED50) | Description: Dose required to produce 50% of the maximum therapeutic response in a population. [1] Experimental Protocol: Preclinical dose-response studies in relevant disease models; clinical Phase II trials. | | Toxic Dose (TD50) | Description: Dose at which 50% of the population experiences a defined toxic effect. [1] Experimental Protocol: Chronic toxicology studies in animals; clinical Phase I (safety) and Phase III trials monitoring adverse events. | | Therapeutic Ratio (TD50/ED50) | Description: Quantitative safety margin; a higher number indicates a wider safety window. [1] Calculation: Derived from experimental ED50 and TD50 data. |

Experimental Protocols for Key Assessments

Here are detailed methodologies for experiments that generate data for a therapeutic ratio assessment.

  • In Vivo Efficacy Study (To Determine ED₅₀)

    • Objective: To establish the dose-response relationship and identify the dose that produces 50% of the maximum therapeutic effect in an animal model of the target disease.
    • Methodology:
      • Animal Model Selection: Utilize a validated and pharmacologically relevant animal model (e.g., a murine model of inflammation for a PDE4 inhibitor like this compound).
      • Dosing Groups: Randomly assign animals to several groups (e.g., n=10/group): a vehicle control group and multiple groups receiving escalating doses of the test drug.
      • Dosing Regimen: Administer the drug orally/intravenously once or twice daily for a defined study duration.
      • Response Measurement: Quantify the primary therapeutic endpoint (e.g., reduction in inflammatory biomarkers, clinical score) at predetermined time points.
      • Data Analysis: Plot the dose versus the percentage of maximum effect. Use non-linear regression (sigmoidal dose-response curve fitting) to calculate the ED₅₀.
  • Repeat-Dose Toxicology Study (To Determine TD₅₀)

    • Objective: To identify target organ toxicity and determine the dose that produces a severe adverse effect in 50% of the test population after repeated administration.
    • Methodology:
      • Species Selection: Conduct studies in two mammalian species (typically one rodent and one non-rodent) as per ICH guidelines.
      • Dosing Groups: Include a control group and at least three dose groups (low, mid, high). The high dose should aim to produce measurable toxicity.
      • Dosing Regimen: Administer the drug daily for a period ranging from 28 days to 6 months or longer, depending on the intended clinical use.
      • Endpoint Monitoring: Monitor for clinical signs (body weight, food consumption), clinical pathology (hematology, clinical chemistry), and histopathology of organs upon study termination.
      • Data Analysis: The TD₅₀ can be determined based on a specific, severe adverse event (e.g., significant weight loss, organ failure). The incidence of this event is plotted against dose to calculate the TD₅₀.

Visualizing the Assessment Workflow

The following diagram, created with Graphviz, outlines the logical workflow for conducting a therapeutic ratio assessment, from experimental setup to final calculation.

TR_Assessment Start Therapeutic Ratio Assessment ExpDesign Define Experimental Protocol Start->ExpDesign InVivoED In Vivo Efficacy Study ExpDesign->InVivoED InVivoTD Repeat-Dose Toxicology Study ExpDesign->InVivoTD DataED Dose-Response Data InVivoED->DataED DataTD Adverse Event Incidence Data InVivoTD->DataTD CalcED50 Calculate ED₅₀ DataED->CalcED50 CalcTD50 Calculate TD₅₀ DataTD->CalcTD50 CalcTR Calculate Therapeutic Ratio CalcED50->CalcTR CalcTD50->CalcTR Result Safety Margin Assessment CalcTR->Result

Workflow for Therapeutic Ratio Assessment

References

Apremilast as a Reference Point in the PDE4 Inhibitor Class

Author: Smolecule Technical Support Team. Date: February 2026

Since Lirimilast is also a phosphodiesterase-4 (PDE4) inhibitor, information on apremilast, a well-studied drug in the same class, can provide insight into the general mechanism of action [1]. The table below summarizes key information about apremilast for reference.

Feature Description
Drug Class Oral small-molecule phosphodiesterase-4 (PDE4) inhibitor [1]
Mechanism of Action Inhibits PDE4, increasing intracellular cAMP levels. Modulates a wide array of pro-inflammatory cytokines (e.g., TNF-α, IL-17, IFN-γ) and anti-inflammatory functions without broad immunosuppression [1].
Key Anti-inflammatory Effects Reduces production of TNF-α, IFN-γ, IL-2, IL-12, IL-17, IL-23; increases expression of anti-inflammatory IL-10 [1].
Approved Indications Psoriasis, psoriatic arthritis, Behçet's syndrome in adults (USFDA) [1].
Research/Off-label Use Vitiligo, atopic dermatitis, lichen planus, hidradenitis suppurativa [1].

The following diagram illustrates the core mechanism of action shared by PDE4 inhibitors like apremilast, which is likely similar for this compound.

f PDE4 Inhibitor Mechanism PDE4 PDE4 Enzyme cAMP cAMP Degradation PDE4->cAMP Promotes Inflammation Pro-inflammatory Cytokine Production (TNF-α, IL-17, IFN-γ) cAMP->Inflammation Leads to AntiInflammation Anti-inflammatory Response (e.g., IL-10) Inhibitor PDE4 Inhibitor (e.g., Apremilast) Inhibitor->PDE4 Inhibits

References

Framework for Analyzing Species Differences in Drug Efficacy

Author: Smolecule Technical Support Team. Date: February 2026

For a researcher planning a comparison guide on a pre-clinical compound like Lirimilast, the analysis should center on two core components: quantitative outcome data and detailed experimental methodology.

1. Key Efficacy Endpoints for Comparison The most relevant efficacy data from animal studies and early human trials are typically expressed as quantitative response rates or descriptive outcomes. The table below outlines common metrics used in dermatology drug development, inspired by analyses of similar compounds [1] [2] [3].

Data Category Metric / Outcome Description & Application
Quantitative Response Rates PASI 75/90/100 % patients achieving 75%, 90%, or 100% (complete clearance) reduction in Psoriasis Area and Severity Index. Standard for dermatology efficacy [1] [2].
sPGA 0/1 Static Physician's Global Assessment score of 0 or 1 (clear or almost clear skin) with ≥2-grade improvement [3].
LD50, EC50, IC50 Preclinical metrics: lethal/effective/inhibitory dose/concentration for 50% of population. Gauges potency and toxicity.
Descriptive Outcomes Onset of Action Time to first observed clinical improvement.
Durability of Response Ability to maintain efficacy (e.g., PASI 90) over long-term (48-52 weeks) [1].
Adverse Event Profile Nature and frequency of side effects, crucial for risk-benefit assessment [3].

2. Core Elements of Experimental Protocols To ensure a fair and scientifically valid comparison, the methodology for all cited experiments must be transparent. The following elements should be detailed for each study included in your analysis [1] [3]:

  • Study Design: State whether the study is randomized, controlled, open-label, assessor-blinded, etc.
  • Subject Characteristics: For pre-clinical studies, specify the animal species, strain, sex, and age. For human trials, detail patient demographics and disease severity.
  • Dosing Regimen: Include the drug dosage, frequency of administration, and route of delivery.
  • Treatment Duration: Define the length of the induction (short-term) and maintenance (long-term) periods.
  • Primary & Secondary Endpoints: List the main outcomes the study was designed to evaluate (e.g., PASI 90 at Week 16).

Visualizing Drug Efficacy Testing Workflow

The diagram below illustrates a generalized workflow for evaluating a drug's efficacy from pre-clinical stages to human trials, which is fundamental for identifying species differences.

Drug Efficacy Testing Workflow InVitro In Vitro Studies (Cell Cultures) InVivo In Vivo Animal Studies (Multiple Species) InVitro->InVivo  Selects Candidates Analysis Comparative Analysis (Identify Species Differences) InVivo->Analysis  Provides PK/PD Data HumanTrials Human Clinical Trials (Phase 1-4) Analysis->HumanTrials  Informs Dosing & Design

Research Recommendations for this compound Data

Since specific data for this compound was not available in the search results, I suggest the following steps to locate the information you need:

  • Search Clinical Trial Registries: Websites like ClinicalTrials.gov, EU Clinical Trials Register, and the WHO's ICTRP are primary sources for finding ongoing or completed trial protocols and some results for investigational drugs.
  • Consult Specialized Scientific Databases: Use platforms like PubMed, Embase, and Google Scholar. Search for "this compound" alongside terms like "preclinical," "species," "pharmacokinetics," "PD4 inhibitor," and "clinical trial."
  • Look for Scientific Meeting Abstracts: Presentations at major dermatology or pharmacology conferences (e.g., the American Academy of Dermatology, International Society for Pharmacoeconomics and Outcomes Research) often release early data.

References

validating Lirimilast PDE4 inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Marketed PDE4 Inhibitors

Inhibitor Name Route of Administration Primary Approved Indications Key Characteristics / Notes
Roflumilast [1] [2] [3] Oral Severe COPD [1] [2] First marketed PDE4 inhibitor (2010); pan-PDE4 inhibitor [4].
Apremilast [1] [4] [3] Oral Psoriatic arthritis, plaque psoriasis [1] [4] Pan-PDE4 inhibitor; considered to have a manageable safety profile [4] [3].
Crisaborole [1] [4] [3] Topical Atopic dermatitis [1] [4] Applied topically; rapidly absorbed and metabolized in the skin, reducing systemic side effects [3].
Ibudilast [1] [5] - Krabbe disease [1] [5] Approved in some markets; also being investigated for neurological conditions [1].

Common PDE4 Inhibition Validation Assays

While data on Lirimilast is unavailable, the search results indicate standard experimental approaches used to validate and compare PDE4 inhibitors. The table below outlines these key methodologies.

Assay Type Objective General Methodology (as cited in literature)
Cell-Free Enzyme Assays [2] [6] Measure direct inhibition of PDE4 enzyme activity and determine potency (IC50). Recombinant human PDE4 enzyme isoforms are incubated with the inhibitor and a substrate (cAMP). The conversion of cAMP to AMP is measured, often using a scintillation proximity assay or other detection methods, to calculate the inhibitor's IC50 value [2].
Cell-Based Assays [1] [3] Assess functional biological activity in a cellular context. Immune cells (e.g., macrophages, neutrophils) are stimulated with an inflammatory agent (e.g., LPS) in the presence of the inhibitor. The production of pro-inflammatory cytokines (TNF-α, IL-6) is measured to confirm the inhibitor's anti-inflammatory effect [1] [3].
In Vivo Models [2] [3] Evaluate efficacy in a whole-organism model of disease. Compounds are tested in animal models of human diseases, such as OVA-induced airway inflammation (for asthma/COPD) or rodent models of skin inflammation. Reductions in inflammatory cell infiltration and cytokine levels demonstrate in vivo efficacy [2] [3].

PDE4 Signaling Pathway

The following diagram illustrates the core mechanism of action for PDE4 inhibitors, which is relevant for understanding the biological context of the validation assays.

G GPCR Extracellular Stimulus (e.g., Prostaglandins) AC Adenylyl Cyclase (AC) GPCR->AC Gαs-coupled activation cAMP cAMP ↑ AC->cAMP Synthesizes ATP ATP ATP->AC Substrate PKA Protein Kinase A (PKA) Activation cAMP->PKA Activates PDE4 PDE4 Enzyme cAMP->PDE4 Substrate for Response Cellular Responses: • Anti-inflammatory effects • Inhibition of immune cell activation PKA->Response Phosphorylates target proteins AMP AMP (Inactive) PDE4->AMP Hydrolyzes to Inhibitor PDE4 Inhibitor Inhibitor->PDE4 Inhibits

Finding Specific Data on this compound

To locate the specific experimental data you need, I suggest the following approaches:

  • Refine Your Search Strategy: Use specialized scientific databases like PubMed, Google Scholar, or the USPTO Patent database. Search for "this compound" along with terms like "PDE4 inhibition IC50", "enzymatic assay", or "comparative study".
  • Investigate Related Compounds: The search results indicate that next-generation PDE4B/D selective inhibitors (e.g., nerandomilast, orismilast) are an active area of research [4] [7]. Exploring studies on these compounds may provide valuable insights into modern validation techniques and comparator benchmarks.

References

Comparative Profile of Select PDE4 Inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the chemical, biochemical, and clinical profiles of several PDE4 inhibitors, which can be used as a benchmark for comparing Lirimilast once data becomes available.

Inhibitor Primary Indications (Approved) IC₅₀ for PDE4 Binding Contact Points (vs. cAMP) Selectivity Profile Key Administration Routes
Roflumilast COPD, Asthma [1] [2] 0.7 nM [3] 3 (Metal ion, Glutamine, Structured water) [3] High for PDE4B/D [3] Oral, Topical [3]
Apremilast Plaque Psoriasis, Psoriatic Arthritis [1] [2] 140 nM (0.14 µM) [3] 2 (Metal ion, Glutamine) [3] -- Oral [3]
Crisaborole Atopic Dermatitis [1] [2] 750 nM (0.75 µM) [3] 1 (Metal ion) [3] -- Topical [3]
Rolipram (Preclinical/Investigational) [2] -- -- -- --
Orismilast (Under Clinical Development) [4] -- -- Selective PDE4B/D [4] --
  • Structural Insights and Potency: The inhibitory potency (IC₅₀) is linked to how well the drug mimics cAMP's binding mode within the PDE4 active site. Roflumilast, the most potent, preserves all three major anchor points, while apremilast and crisaborole preserve two and one, respectively [3].
  • Selectivity: Newer inhibitors in development aim to be selective for the PDE4B and PDE4D subtypes to improve therapeutic efficacy and potentially reduce side effects [4]. Roflumilast is noted for its high selectivity for these subtypes [3].

Key Experimental Protocols for PDE4 Inhibitors

When comparing PDE4 inhibitors like this compound to others, the following experimental methodologies are commonly used to generate the data in the table above.

  • 1. IC₅₀ Determination
    • Objective: To determine the concentration of an inhibitor required to block 50% of PDE4 enzyme activity.
    • Methodology: A recombinant PDE4 enzyme is incubated with a substrate and varying concentrations of the inhibitor. The reaction is stopped, and the product is quantified. Data are fitted to a dose-response curve to calculate the IC₅₀ value [3].
  • 2. Crystallographic Binding Analysis
    • Objective: To visualize the atomic-level interaction between the inhibitor and the PDE4 enzyme.
    • Methodology: The PDE4 protein is crystallized with the bound inhibitor. X-ray diffraction data are collected, and the structural model is solved and refined. The binding mode is analyzed by examining interactions with key residues in the active site, such as the metal ion pair, the conserved glutamine, and the structured water network [3].
  • 3. In Vitro Anti-inflammatory Assay
    • Objective: To assess the functional cellular consequence of PDE4 inhibition.
    • Methodology: Immune cells are stimulated with an inflammatory agent in the presence or absence of the PDE4 inhibitor. The supernatant is collected, and the levels of pro-inflammatory cytokines are measured using techniques like ELISA to quantify the reduction in cytokines [2].

Mechanism of Action and Signaling Pathway

The following diagram illustrates the core anti-inflammatory mechanism of PDE4 inhibitors, a pathway relevant to all drugs in this class, including this compound.

pde4_pathway Gs_Receptor Gs-Coupled Receptor Activation AC Adenylyl Cyclase (AC) Gs_Receptor->AC cAMP cAMP ↑ AC->cAMP ATP to cAMP PKA PKA Activation cAMP->PKA AMP AMP (Inactive) cAMP->AMP CREB CREB Phosphorylation PKA->CREB NFkB NF-κB Pathway Inhibition PKA->NFkB AntiInflam_Genes Anti-inflammatory Gene Transcription CREB->AntiInflam_Genes PDE4 PDE4 Enzyme PDE4->AMP Hydrolyzes cAMP PDE4_Inhibitor PDE4 Inhibitor PDE4_Inhibitor->PDE4 Inhibits ProInflam_Cytokines Pro-inflammatory Cytokine Production ↓ NFkB->ProInflam_Cytokines

The core mechanism involves increasing intracellular cAMP levels, which downregulates pro-inflammatory responses and promotes anti-inflammatory pathways [2] [5].

How to Locate Information on this compound

Since this compound is not mentioned in the current search results, here are targeted suggestions for finding the data you need:

  • Search Clinical Trial Registries: Websites like ClinicalTrials.gov are primary sources for information on investigational drugs. Search for "this compound" to find trial protocols, status, and potentially results.
  • Check Patent Databases: Search the US Patent and Trademark Office or the European Patent Office for patents related to this compound. These documents often contain detailed chemical, biochemical, and pharmacological data.
  • Review Scientific Conference Abstracts: Look for abstracts from major medical and pharmacology conferences where early-stage research on this compound may have been presented.

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

441.9793127 Da

Monoisotopic Mass

441.9793127 Da

Heavy Atom Count

28

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

GDK3KY5FCU

Other CAS

329306-27-6

Wikipedia

Lirimilast

Dates

Last modified: 07-15-2023
1: Giembycz MA. Can the anti-inflammatory potential of PDE4 inhibitors be realized: guarded optimism or wishful thinking? Br J Pharmacol. 2008 Oct;155(3):288-90. doi: 10.1038/bjp.2008.297. Epub 2008 Jul 28. PubMed PMID: 18660832; PubMed Central PMCID: PMC2567889.

Explore Compound Types